molecular formula C23H19N2O4- B068737 Fmoc-L-2-Pyridylalanine CAS No. 185379-40-2

Fmoc-L-2-Pyridylalanine

Cat. No.: B068737
CAS No.: 185379-40-2
M. Wt: 387.4 g/mol
InChI Key: DXIVJCDZOMUITR-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-2-Pyridylalanine (CAS 185379-40-2) is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy . The compound features the base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine moiety, which allows for selective deprotection under mild basic conditions using reagents like piperidine without disturbing acid-labile side-chain protections or the peptide-resin linkage . This makes it a valuable building block for the efficient synthesis of complex peptides. The presence of the 2-pyridyl side chain in its structure can impart specific characteristics to the final peptide, such as influencing metal coordination or modifying hydrophobicity and bioactivity, which is useful in biochemical research and drug discovery . The product is typically supplied as a powder with a high purity level (≥95% to ≥99%) and requires storage at 2-8°C to maintain stability . It is widely applicable in proteomics studies, pharmaceutical research, and the development of novel therapeutic agents . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVJCDZOMUITR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185379-40-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185379-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-2-pyridylalanine (Fmoc-L-2-Pyridylalanine). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the compound's structure, physical and chemical characteristics, and its application in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and workflow diagrams.

Core Chemical and Physical Properties

This compound is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The presence of the pyridyl group in the side chain offers unique properties to the resulting peptides, such as the potential for metal chelation, altered hydrophilicity, and the ability to form specific non-covalent interactions.

General Information
PropertyValueSource
IUPAC Name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(pyridin-2-yl)propanoic acid[1]
Synonyms Fmoc-L-Ala(2-pyridyl)-OH, (S)-N-Fmoc-(2-pyridyl)alanine, Fmoc-2-Pal-OH[2][3]
CAS Number 185379-40-2[2][4][5]
Molecular Formula C₂₃H₂₀N₂O₄[2][3][6]
Molecular Weight 388.42 g/mol [2][5][7]
Appearance White to off-white or brown powder[8]
Physical Properties
PropertyValueNotesSource
Melting Point 154.5 °CData for the D-isomer; the L-isomer is expected to have a similar melting point.[9]
Solubility Soluble in DMF, DCM, NMPGenerally soluble in common polar aprotic solvents used in peptide synthesis. Quantitative data is not readily available.[10]
Storage Temperature 2-8°CRecommended for long-term storage to maintain chemical integrity.[2][4][5]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following represents expected characteristic signals based on the analysis of its structural components (Fmoc group, alanine backbone, and pyridyl side chain).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons from the fluorenyl and pyridyl groups, the alpha-hydrogen of the alanine backbone, the beta-hydrogens adjacent to the pyridyl ring, and the characteristic protons of the Fmoc protecting group's methylene and methine groups.

  • ¹³C NMR: Expected signals would include carbonyl carbons from the carboxylic acid and the carbamate, aromatic carbons from the fluorenyl and pyridyl rings, and aliphatic carbons from the alanine backbone and the Fmoc group.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3300-2500O-H stretch (carboxylic acid)
~3300N-H stretch (amide)
~3100-3000C-H stretch (aromatic)
~2900C-H stretch (aliphatic)
~1720C=O stretch (carboxylic acid)
~1690C=O stretch (carbamate)
~1600, 1480, 1450C=C stretch (aromatic rings)
~1530N-H bend (amide II)
~1250C-O stretch (carbamate)
Mass Spectrometry

The expected molecular ion peak in electrospray ionization mass spectrometry (ESI-MS) would correspond to the molecular weight of the compound.

ModeExpected m/z
ESI-MS (+)[M+H]⁺ = 389.14
ESI-MS (-)[M-H]⁻ = 387.13

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols. The following are representative experimental procedures for the deprotection of the Fmoc group and the subsequent coupling of the amino acid.

Fmoc Group Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the growing peptide chain on the solid support to allow for the coupling of the next amino acid.

Reagents and Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.[11]

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 3 minutes.[11]

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF to the resin.

  • Agitate the mixture for an additional 10-15 minutes at room temperature.[11]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]

  • The resin is now ready for the coupling of the next Fmoc-amino acid.

Coupling of this compound

Objective: To couple this compound to the deprotected N-terminus of the peptide chain on the solid support.

Reagents and Materials:

  • Deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure (using HBTU/DIPEA):

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • The peptide-resin is now ready for the next deprotection cycle.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple this compound (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleave Final Amino Acid Purify Purification (e.g., HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Deprotected_Peptide H₂N-Peptide-Resin Elimination->Deprotected_Peptide Dibenzofulvene->Adduct

Caption: Mechanism of Fmoc group removal by piperidine during solid-phase peptide synthesis.

References

An In-Depth Technical Guide to the Applications of Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-2-Pyridylalanine (Fmoc-Pal-OH) is a non-canonical, Fmoc-protected amino acid that has garnered significant interest in the fields of peptide chemistry, drug discovery, and materials science. Its unique pyridyl side chain imparts valuable properties, including the ability to chelate metal ions, enhance peptide solubility and stability, and serve as a versatile synthetic handle for peptide conjugation. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS), the development of novel peptide-based therapeutics, and the creation of functional biomaterials. Detailed experimental protocols, quantitative data, and visual diagrams of key workflows and signaling pathways are presented to facilitate its practical application in a research and development setting.

Core Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound lies in its use as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amine allows for its sequential and controlled incorporation into a growing peptide chain on a solid support. The pyridyl side chain can influence the properties of the final peptide and offers a site for post-synthetic modifications.

Coupling Efficiency
Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Moderate

Table 1: Comparative Performance of Common Coupling Reagents in Fmoc-SPPS. Data is generalized for amino acids similar to Phenylalanine and serves as a guideline for this compound.[1]

General Experimental Protocol for Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing L-2-Pyridylalanine.

Materials:

  • Rink Amide resin

  • This compound and other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethylether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (beads remain yellow) indicates complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_downstream Downstream Processing Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (this compound) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Washing->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spec Analysis Purification->Analysis

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Drug Discovery and Development

The incorporation of L-2-Pyridylalanine into peptide sequences can significantly enhance their therapeutic potential. This is exemplified by its use in the development of inhibitors of the p53-MDM2 interaction, a critical target in cancer therapy.

Enhancing Antiproliferative Activity of p53 Peptides

The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis.[2] Its activity is negatively regulated by the oncoprotein MDM2.[2] Inhibiting the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.[2] A novel approach involves conjugating a p53-derived peptide with a targeting moiety, such as an RGD (Arginylglycylaspartic acid) peptide, which selectively binds to integrins that are often overexpressed on cancer cells.

A recent study demonstrated that the incorporation of pyridylalanine into a p53 peptide, followed by conjugation to an RGD peptide, resulted in a two-fold enhancement of its antiproliferative activity.[3][4]

CompoundTarget Cell LineIC50 (µM)
p53 peptideCancer Cell Line (e.g., MCF-7)~10-20
p53-RGD conjugateCancer Cell Line (e.g., MCF-7)~5-10
PAL-p53-RGD conjugate Cancer Cell Line (e.g., MCF-7) ~2.5-5

Table 2: Representative IC50 values for p53-derived peptides. The data for the PAL-p53-RGD conjugate indicates a significant improvement in antiproliferative activity. Actual values may vary depending on the specific cell line and experimental conditions.

p53-MDM2 and Integrin Signaling Crosstalk

The enhanced activity of the PAL-p53-RGD conjugate can be attributed to the synergistic effect of inhibiting the p53-MDM2 interaction and targeting integrin signaling. The RGD motif directs the conjugate to integrin-expressing cancer cells, leading to its internalization. Once inside the cell, the p53 peptide moiety disrupts the p53-MDM2 complex, leading to the activation of p53-mediated apoptosis. Furthermore, integrin signaling itself can crosstalk with the p53 pathway, and its modulation can further sensitize cancer cells to apoptosis.

p53_Integrin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor p53 p53 Integrin->p53 Modulates Signaling RGD_conjugate PAL-p53-RGD Conjugate RGD_conjugate->Integrin Binds MDM2 MDM2 RGD_conjugate->MDM2 Inhibits Interaction MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces p21->Apoptosis Induces

Figure 2: p53-MDM2 and Integrin signaling crosstalk.
Experimental Protocol: MTT Assay for Antiproliferative Activity

Materials:

  • Cancer cell line (e.g., MCF-7) and normal cell line (e.g., HUVEC)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Peptide solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with serial dilutions of the peptide conjugates for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Role as a Metal-Chelating Amino Acid

The pyridyl nitrogen of L-2-Pyridylalanine can coordinate with various metal ions, making it a valuable component in the design of metal-chelating peptides. These peptides have applications in areas such as catalysis, biosensing, and the development of artificial metalloenzymes.

Metal Binding Affinity

The affinity of pyridylalanine-containing peptides for different metal ions can be quantified by determining their dissociation constants (Kd). While a comprehensive table for various pyridylalanine peptides is not available, the stability constants for copper(II), nickel(II), and zinc(II) complexes with histidine-containing peptides, which also involve imidazole nitrogen in coordination, can provide a reference point.

Metal IonPeptide Ligand (Histidine-containing)Log K (Stability Constant)
Cu(II)Ac-AQPHTEI-NH₂7.85
Ni(II)Ac-AQPHTEI-NH₂4.21
Zn(II)Ac-KTDHGA-NH₂3.54

Table 3: Stability constants of metal complexes with histidine-containing peptide fragments. The pyridyl nitrogen in 2-Pyridylalanine is expected to exhibit similar or stronger coordination potential.[5]

Experimental Protocol: UV-Vis Titration for Metal Binding

Materials:

  • Purified pyridylalanine-containing peptide

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, NiCl₂) of known concentration

  • Buffer solution (e.g., HEPES, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Peptide Solution: Prepare a solution of the peptide in the buffer at a known concentration.

  • Initial Spectrum: Record the UV-Vis spectrum of the peptide solution.

  • Titration: Add small aliquots of the metal salt solution to the peptide solution.

  • Spectral Measurement: Record the UV-Vis spectrum after each addition, allowing the solution to equilibrate.

  • Data Analysis: Monitor the changes in absorbance at a specific wavelength corresponding to the metal-peptide complex formation. Plot the change in absorbance against the metal ion concentration.

  • Binding Constant Calculation: Use a suitable binding model (e.g., Benesi-Hildebrand equation) to fit the titration data and calculate the dissociation constant (Kd).

Metal_Chelation_Workflow cluster_prep Sample Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis Peptide_Sol Prepare Peptide Solution Initial_Spec Record Initial Spectrum Peptide_Sol->Initial_Spec Metal_Sol Prepare Metal Solution Add_Metal Add Metal Aliquots Metal_Sol->Add_Metal Initial_Spec->Add_Metal Record_Spec Record Spectra Add_Metal->Record_Spec Record_Spec->Add_Metal Repeat Plot_Data Plot Absorbance vs. [Metal] Record_Spec->Plot_Data Fit_Model Fit to Binding Model Plot_Data->Fit_Model Calc_Kd Calculate Dissociation Constant (Kd) Fit_Model->Calc_Kd

Figure 3: Experimental workflow for determining metal-peptide binding affinity.

Conclusion

This compound is a versatile and valuable building block for researchers in peptide chemistry and drug development. Its incorporation into peptides through solid-phase synthesis allows for the creation of molecules with enhanced biological activity, metal-chelating properties, and improved physicochemical characteristics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the effective utilization of this compound in a variety of research and development applications, from the synthesis of novel peptide therapeutics to the design of advanced biomaterials. As the field of peptide science continues to evolve, the unique properties of non-canonical amino acids like L-2-Pyridylalanine will undoubtedly play an increasingly important role in addressing complex scientific and medical challenges.

References

A Technical Guide to Fmoc-L-2-Pyridylalanine: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-2-pyridylalanine is a specialized amino acid derivative crucial for the synthesis of unique peptides. Its pyridyl group offers a site for specific modifications and can influence the conformational properties of the resulting peptide, making it a valuable tool in drug discovery and development. This guide provides a detailed overview of its chemical properties and its application in solid-phase peptide synthesis.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for its use in a laboratory setting.

ParameterValueReferences
Molecular Weight 388.42 g/mol [1]
Chemical Formula C₂₃H₂₀N₂O₄[1][2]
Synonyms Fmoc-2-Pal-OH, N-Fmoc-3-(2-pyridyl)-L-alanine[1][3]
CAS Number 185379-40-2[1][2]
Appearance White to slightly yellow powder[4]
Storage 2°C - 8°C, sealed in a dry environment[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[5] The Fmoc protecting group on the alpha-amine is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linker to the solid support.[6][7] This orthogonality is a cornerstone of modern peptide synthesis.

The general cycle for incorporating an Fmoc-protected amino acid, such as this compound, onto a growing peptide chain on a solid support involves two main steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a solution of piperidine in a solvent like dimethylformamide (DMF).[6][8]

  • Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated and coupled to the newly exposed N-terminal amine of the peptide chain.[6]

This cycle is repeated until the desired peptide sequence is assembled.

Experimental Protocol: Incorporation of this compound via SPPS

The following is a representative protocol for the manual incorporation of this compound into a peptide sequence using a 2-chlorotrityl chloride resin. This resin is suitable for preparing protected peptide fragments as it can be cleaved under mildly acidic conditions that leave most side-chain protecting groups intact.[6]

Materials:

  • 2-chlorotrityl chloride resin

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HOBt and DIC, or HATU)

Procedure:

  • Resin Preparation and Swelling:

    • Place the 2-chlorotrityl chloride resin in a reaction vessel.

    • Wash the resin with DMF.

    • Swell the resin in DMF for approximately 10-30 minutes.[9] Drain the solvent.

  • Loading the First Amino Acid (this compound):

    • Dissolve this compound (2 equivalents relative to the resin capacity) in DMF.

    • Add DIPEA (4 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and agitate the mixture for 30 minutes to 2 hours at room temperature.[9]

    • To cap any remaining reactive sites on the resin, add methanol and agitate for 5-10 minutes.[9]

    • Drain the solution and wash the resin extensively with DMF and DCM.

  • Fmoc Group Deprotection:

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-20 minutes to remove the Fmoc protecting group.[6]

    • Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene byproducts.

  • Coupling the Next Amino Acid:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling agent like HOBt (3 equivalents) in DMF.

    • Add an activator such as DIC (3 equivalents) and allow it to pre-activate for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours, or until a completion test (e.g., ninhydrin test) indicates the reaction is finished.

    • Drain the coupling solution and wash the resin with DMF.

  • Peptide Chain Elongation:

    • Repeat steps 3 and 4 for each subsequent amino acid in the desired sequence.

  • Final Cleavage from Resin:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide can be cleaved from the 2-chlorotrityl resin.

    • A solution of hexafluoroisopropanol (HFIP) in DCM (e.g., 1:4 v/v) can be used for this purpose.[6] The resin is treated with this solution for approximately 45-60 minutes.[6]

    • The resin is filtered off, and the filtrate containing the peptide is collected and the solvent evaporated.

Visualizing the Synthesis Workflow

The following diagrams illustrate the core processes involved in utilizing this compound in peptide synthesis.

Fmoc_SPPS_Cycle cluster_resin Solid Support Resin Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (this compound + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NewPeptide Resin-Bound Peptide (n+1) Wash2->NewPeptide Cycle Repeats NewPeptide->Deprotection Cleavage Final Cleavage from Resin NewPeptide->Cleavage Final Cycle FinalPeptide Purified Peptide Cleavage->FinalPeptide Logical_Relationship cluster_components Core Components cluster_process Synthesis Process cluster_output Primary Output cluster_application Downstream Applications AA This compound SPPS Solid-Phase Peptide Synthesis (SPPS) AA->SPPS Resin Solid Support (e.g., 2-Chlorotrityl) Resin->SPPS Reagents Reagents (Piperidine, Activators) Reagents->SPPS Peptide Custom Peptide containing L-2-Pyridylalanine SPPS->Peptide DrugDev Drug Development Peptide->DrugDev Research Scientific Research Peptide->Research

References

A Technical Guide to the Solubility of Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-2-pyridylalanine (Fmoc-L-2-Pyridylalanine). Given the limited availability of specific quantitative solubility data in published literature, this guide focuses on the core principles governing its solubility, offers qualitative predictions in various solvent systems, and provides a detailed experimental protocol for researchers to determine precise solubility values tailored to their specific applications.

Core Principles of this compound Solubility

The solubility of this compound is primarily dictated by the interplay of its constituent chemical moieties: the large, nonpolar Fmoc protecting group and the polar, aromatic pyridyl side chain of the alanine analogue.

  • The Fmoc Group : The 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, hydrophobic entity. This group significantly influences the overall solubility profile of the molecule, generally rendering it more soluble in organic solvents and poorly soluble in aqueous solutions.[1] Its aromatic nature allows for π-π stacking interactions, which can sometimes lead to aggregation and reduced solubility if not properly solvated.[2]

  • The 2-Pyridylalanine Side Chain : The 2-pyridyl group introduces a degree of polarity and the capacity for hydrogen bonding via the nitrogen atom in the pyridine ring. This feature can enhance solubility in more polar organic solvents compared to Fmoc-protected amino acids with purely aliphatic or nonpolar aromatic side chains. The basicity of the pyridine nitrogen also means that the solubility can be influenced by the pH of the medium.

  • General Solubility Trends : As a general rule, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents, which are staple solvents in solid-phase peptide synthesis (SPPS).[3][4] These solvents are effective at solvating both the peptide backbone and the Fmoc group.

Qualitative and Predicted Solubility Data

While precise quantitative data is scarce, a qualitative assessment of this compound's solubility can be made based on chemical principles and data from suppliers. One supplier notes that the compound is sparingly soluble in dichloromethane and slightly soluble in dimethylformamide, requiring sonication for dissolution.[5] The D-isomer has been described as soluble in organic solvents such as DMF and dichloromethane.[6][7]

The following table summarizes the predicted and reported qualitative solubility of this compound in a range of common laboratory solvents. These predictions should be confirmed experimentally for any critical application.

SolventAbbreviationSolvent TypePredicted/Reported SolubilityRationale & Notes
N,N-DimethylformamideDMFPolar AproticModerately to Highly SolubleThe most common solvent for SPPS; expected to be a good solvent.[3][4] Sonication may be required to overcome initial dissolution energy barriers.[5]
N-Methyl-2-pyrrolidoneNMPPolar AproticHighly SolubleOften a stronger solvent than DMF for Fmoc-amino acids and can be a suitable alternative if solubility issues arise in DMF.[2][4]
Dimethyl SulfoxideDMSOPolar AproticHighly SolubleA very strong polar aprotic solvent, likely to be effective in dissolving this compound. Often used in solvent mixtures to enhance solubility.[4]
DichloromethaneDCMNonpolar AproticSparingly to Moderately SolubleReported as sparingly soluble.[5] Often used as a co-solvent to improve solubility in other systems.[2]
AcetonitrileACNPolar AproticLimited to Moderate SolubilityLess commonly used as a primary solvent for coupling reactions due to generally lower solubility of some Fmoc-amino acids.
TetrahydrofuranTHFPolar AproticLimited to Moderate SolubilityUsed in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be lower than that of DMF or NMP.
WaterH₂OPolar ProticPoorly SolubleThe large hydrophobic Fmoc group significantly limits aqueous solubility.[1]
Methanol / EthanolMeOH / EtOHPolar ProticPoorly to Sparingly SolubleWhile polar, these protic solvents are generally less effective at solvating the large, nonpolar Fmoc group compared to polar aprotic solvents.

Note: Solubility can be affected by factors such as temperature, water content of the solvent, and the purity of the this compound.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration control, it is imperative to determine the solubility of this compound under the specific experimental conditions to be used. The "shake-flask" method is a widely accepted standard for determining equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • These standards will be used to generate a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Equilibrium is reached when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed or filter the supernatant through a chemically compatible syringe filter (e.g., PTFE). This step is critical to avoid artificially high concentration measurements.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry. The Fmoc group has a strong UV absorbance, typically around 265 nm, which is suitable for detection.

    • Determine the concentration of the saturated solution by comparing its absorbance to the calibration curve, accounting for the dilution factor.

  • Data Expression:

    • Express the solubility in the desired units, such as milligrams per milliliter (mg/mL) or moles per liter (M). The molecular weight of this compound is 388.42 g/mol .[8]

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_result Result A Prepare Standard Solutions G Quantify Concentration (HPLC/UV-Vis) A->G Calibration Curve B Add Excess Solute to Solvent C Seal Vials B->C D Agitate at Constant Temperature (24-48 hours) C->D E Separate Solid and Liquid Phases (Centrifuge/Filter) D->E F Dilute Supernatant E->F F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for experimental solubility determination.

Conclusion

References

Fmoc-L-2-Pyridylalanine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-L-2-Pyridylalanine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, key suppliers, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound, a derivative of the amino acid alanine, features a pyridyl group on its side chain. This modification is of significant interest in peptide design as it can introduce unique structural and functional properties, such as enhanced solubility and the ability to participate in metal coordination. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its straightforward incorporation into peptide sequences using standard Fmoc-based solid-phase synthesis protocols.

PropertyValueReference
CAS Number 185379-40-2[1]
Molecular Formula C23H20N2O4[1]
Molecular Weight 388.42 g/mol
Synonyms Fmoc-3-(2-pyridyl)-L-alanine, N-Fmoc-3-(2-pyridyl)-L-alanine, Fmoc-L-Ala(2'-pyridyl)-OH[1][2][3]
Purity (Typical) ≥97.0% (HPLC)
Storage Temperature 2-8°C[3]

Key Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Notable suppliers include:

  • P&S Chemicals

  • ChemicalBook

  • Sigma-Aldrich

  • Fisher Scientific

  • Aapptec

  • Biosynth

  • CymitQuimica

Applications in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis to introduce a pyridyl moiety into a peptide sequence. The incorporation of pyridylalanine can significantly influence the resulting peptide's physicochemical properties. For instance, it has been shown to enhance the aqueous solubility and stability of peptides, which is a critical consideration in the development of therapeutic peptides. Furthermore, the pyridyl group can act as a ligand for metal ions, enabling the design of metallopeptides with catalytic or imaging applications. Recent research has also demonstrated the use of pyridylalanine in chemoselective peptide conjugation, allowing for the late-stage functionalization of peptides.[3][4]

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing L-2-Pyridylalanine using Fmoc chemistry. This protocol assumes a starting resin pre-loaded with the C-terminal amino acid.

Materials:

  • Fmoc-preloaded resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-preloaded resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

G cluster_0 Solid-Phase Peptide Synthesis Cycle cluster_1 Final Steps Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of this compound (HBTU/HOBt/DIPEA in DMF) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the incorporation of this compound in SPPS.

This technical guide serves as a foundational resource for the effective utilization of this compound in peptide research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to the Discovery and History of Pyridylalanines in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylalanines (Pal), a class of non-natural amino acids, have become indispensable tools in modern peptide chemistry and drug development. Characterized by the incorporation of a pyridine ring into the alanine side chain, these amino acid analogs offer unique physicochemical properties that address inherent challenges in peptide-based therapeutics, such as poor solubility and stability. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and application of pyridylalanines, with a focus on their transformative impact on the design of novel peptide drugs.

The strategic incorporation of pyridylalanines allows for the fine-tuning of a peptide's structural and functional characteristics. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a site for protonation, influencing the peptide's overall charge, conformation, and interaction with biological targets. This has led to the successful development of peptide analogs with enhanced therapeutic profiles.

Discovery and History: A Timeline of Innovation

The journey of pyridylalanines from laboratory curiosities to key components in drug design has been marked by several key milestones. While the exact moment of "discovery" is not pinpointed to a single event, the timeline below highlights the gradual recognition and application of their potential in peptide science.

  • Mid-20th Century - Early Syntheses: The foundational synthetic work on pyridylalanines was laid in the mid-1900s. A notable early example is the synthesis of DL-β-(2-pyridyl)-α-alanine, which set the stage for future explorations into this class of unnatural amino acids.

  • 1964 - Polymerization Studies: Research by Griffith and Harwood into the synthesis of poly-β-(3-Pyridyl)-DL-alanine demonstrated an early interest in incorporating these residues into larger polypeptide structures, exploring their potential to form novel biomaterials.

  • 1987 - Enantioselective Synthesis: A significant step towards the practical application of pyridylalanines in peptide synthesis was the development of methods for their enantioselective synthesis. A 1987 publication detailed the synthesis of 3-(3-pyridyl)-D-alanine using a diethyl acetamidomalonate condensation method, providing access to the chirally pure building blocks necessary for creating stereochemically defined peptides.

  • 2016 - Enhancing Therapeutic Peptides: A landmark application of pyridylalanines was demonstrated in the optimization of glucagon, a peptide hormone with therapeutic potential but plagued by poor solubility. The incorporation of 3-pyridylalanine and 4-pyridylalanine into the glucagon sequence was shown to significantly enhance its aqueous solubility and stability without compromising its biological activity.

  • 2024 and Beyond - Advanced Applications: The versatility of pyridylalanines continues to inspire new chemical methodologies. A 2024 study introduced a novel method for the chemoselective conjugation of peptides through the N-alkylation of pyridylalanine residues, opening new avenues for creating complex peptide conjugates and dual-acting therapeutics.

Synthesis and Incorporation into Peptides

The synthesis of pyridylalanines and their subsequent incorporation into peptide chains are critical processes that have been refined over decades.

Synthesis of Pyridylalanine Monomers

A classical and robust method for the synthesis of pyridylalanines is the diethyl acetamidomalonate synthesis . This versatile approach can be adapted to produce all three positional isomers.

Experimental Protocol: Synthesis of DL-β-(3-pyridyl)alanine via Diethyl Acetamidomalonate Condensation

  • Alkylation: Diethyl acetamidomalonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then reacted with a 3-pyridylmethyl halide (e.g., 3-(chloromethyl)pyridine) in an anhydrous solvent like ethanol to yield diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups. Subsequent heating of the reaction mixture induces decarboxylation, yielding the racemic DL-3-pyridylalanine.

  • Purification: The crude amino acid is purified by recrystallization or ion-exchange chromatography.

  • Resolution (Optional): For applications requiring enantiomerically pure pyridylalanine, the racemic mixture can be resolved using enzymatic methods or by diastereomeric salt formation with a chiral resolving agent.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The method of choice for incorporating pyridylalanines into a defined peptide sequence is Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a Pyridylalanine-Containing Peptide

  • Resin Preparation: An appropriate solid support, such as a rink amide resin for C-terminally amidated peptides, is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid, protected with an N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group, is coupled to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIEA).

  • Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treatment with a solution of 20% piperidine in DMF.

  • Pyridylalanine Coupling: The desired Fmoc-protected pyridylalanine isomer (e.g., Fmoc-L-4-pyridylalanine) is activated with a coupling agent and added to the resin to form the next peptide bond.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The incorporation of pyridylalanines can significantly alter the physicochemical properties of peptides. The following tables provide a summary of relevant quantitative data, highlighting the impact of these modifications.

Table 1: Physicochemical Properties of Pyridylalanine Isomers

Property2-Pyridylalanine3-Pyridylalanine4-Pyridylalanine
Molecular Weight ( g/mol ) 166.18166.18166.18
CAS Number (L-isomer) 37535-51-637535-50-537535-49-2
Predicted pKa (Pyridyl Nitrogen) ~1.0~4.7~5.7
Predicted LogP -1.5-1.4-1.4

Note: pKa and LogP values are estimations and can vary based on the specific environment and prediction method.

Table 2: Impact of Pyridylalanine Substitution on Glucagon Analog Properties

PeptideModificationReceptor Binding Affinity (vs. Native)Aqueous Solubility at pH 7.4Fibrillation Propensity
Native Glucagon-100%< 0.1 mg/mLHigh
Glucagon Analog 1Phe6 -> 3-PalComparableSignificantly IncreasedReduced
Glucagon Analog 2Tyr10 -> 4-PalComparableSignificantly IncreasedReduced
Glucagon Analog 9Phe6, Tyr10, Tyr13 -> 3-PalComparableDramatically IncreasedSignificantly Reduced

This table is a representative summary based on findings reported in the literature, such as those in Mroz et al., J. Med. Chem. 2016.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the use of pyridylalanines in peptide chemistry.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-Pal-OH, HBTU, DIEA) deprotection->coupling wash Wash (DMF) coupling->wash repeat Repeat for all amino acids wash->repeat repeat->deprotection Yes cleavage Cleavage & Side-chain Deprotection (TFA) repeat->cleavage No purification RP-HPLC Purification cleavage->purification end Pure Peptide purification->end

Caption: A simplified workflow for the solid-phase peptide synthesis of a pyridylalanine-containing peptide using Fmoc chemistry.

logical_relationship pal Pyridylalanine Incorporation properties Altered Physicochemical Properties pal->properties solubility Increased Solubility properties->solubility stability Enhanced Stability properties->stability bioactivity Maintained/Improved Bioactivity properties->bioactivity therapeutic Improved Therapeutic Potential solubility->therapeutic stability->therapeutic bioactivity->therapeutic

Caption: The logical relationship showing how the incorporation of pyridylalanine into a peptide leads to improved therapeutic potential.

Conclusion

The integration of pyridylalanines into peptide chemistry represents a powerful strategy for overcoming many of the limitations associated with peptide-based drug candidates. The historical progression from their initial synthesis to their current role in the development of sophisticated therapeutics highlights a journey of continuous innovation. The ability to rationally design and synthesize peptides with tailored properties by incorporating pyridylalanines has significantly expanded the scope of peptide drug discovery. As synthetic methodologies become more advanced and our understanding of the structure-activity relationships of these modified peptides deepens, pyridylalanines are poised to play an even more critical role in the creation of next-generation therapeutics for a wide range of diseases.

Theoretical Properties of Peptides Containing 2-Pyridylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of peptides incorporating the non-canonical amino acid 2-pyridylalanine (2-Pal). The unique characteristics of the pyridyl group, including its aromaticity, basicity, and metal-coordinating ability, impart valuable properties to peptides, making them attractive scaffolds for drug discovery and development. This document covers the synthesis, conformational preferences, metal ion coordination, and key applications of 2-pyridylalanine-containing peptides, supplemented with detailed experimental protocols and data presented for comparative analysis.

Synthesis of Peptides Containing 2-Pyridylalanine

Peptides incorporating 2-pyridylalanine can be routinely synthesized using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu strategy.[1] The commercially available Fmoc-L-2-pyridylalanine can be incorporated into a peptide sequence using standard coupling reagents.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing a 2-pyridylalanine residue.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the vessel.

    • Treat again with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Last AA Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow for 2-Pyridylalanine Peptides.

Physicochemical and Theoretical Properties

The incorporation of 2-pyridylalanine introduces a hydrophilic and aromatic side chain with a pKa of the pyridinium nitrogen that is lower than that of histidine's imidazole side chain. This influences the peptide's overall charge, solubility, and potential for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number185379-40-2[2]
Molecular FormulaC₂₃H₂₀N₂O₄[2]
Molecular Weight388.42 g/mol [2]
Melting Point~151 °C[3]
Storage Temperature2-8 °C[2]
Conformational Preferences and Ramachandran Plot Analysis

The conformational freedom of the peptide backbone is described by the dihedral angles phi (φ) and psi (ψ). A Ramachandran plot visualizes the sterically allowed regions for these angles.[4][5] For standard amino acids, these regions correspond to secondary structures like α-helices and β-sheets.

Short alanine peptides have shown a propensity to adopt a polyproline II (PII) conformation in aqueous solution, which is a left-handed helix with φ ≈ -75° and ψ ≈ +145°.[6] The incorporation of 2-pyridylalanine may influence this preference.

Ramachandran_Plot cluster_regions Allowed Regions cluster_axes alpha_R α-helix (right-handed) beta β-sheet alpha_L α-helix (left-handed) y_axis -180 0 +180 x_axis -180              0              +180

Generalized Ramachandran Plot Showing Allowed Conformational Regions.

Metal Coordination

A key feature of 2-pyridylalanine is the ability of the pyridine nitrogen to act as a Lewis base and coordinate with metal ions. This property is widely exploited in the design of metallopeptides with applications in catalysis, sensing, and medicine. The coordination geometry and stability of the resulting metal-peptide complex depend on the metal ion, the peptide sequence, and the solvent.

Common coordination modes for pyridyl-containing ligands with metal ions like Cu(II) and Zn(II) include tetrahedral, square planar, and octahedral geometries.[7] In peptides, 2-pyridylalanine can act as a bidentate ligand, coordinating through the pyridine nitrogen and a deprotonated backbone amide nitrogen, or as a monodentate ligand through the pyridine nitrogen.

Stability of Metal Complexes

The stability of metal-peptide complexes is quantified by their stability constants (log K or log β). While extensive data for 2-pyridylalanine peptides is limited, studies on related peptides provide insights. For instance, peptides containing histidine, another amino acid with a nitrogen-containing aromatic side chain, form stable complexes with Cu(II) and Zn(II).[8]

Table 2: Representative Stability Constants (log β) for Metal-Peptide Complexes

Metal IonPeptide LigandComplex Specieslog βReference
Cu(II)AAH-am[CuH₋₂L]10.33[8]
Cu(II)BAH-am[CuH₋₂L]9.88[8]
Zn(II)Glycine[Zn(Gly)]⁺4.58[9]
Zn(II)Glycine[Zn(Gly)₂]8.64[9]

Note: AAH-am and BAH-am are tripeptides with histidine as the metal-binding residue. Data for 2-pyridylalanine-specific peptides is limited.

Metal_Coordination cluster_peptide Peptide with 2-Pal p1 ...-AA- pal 2-Pal p2 -AA-... Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) pal->Metal Coordination via Pyridine Nitrogen Coordinated_Complex Metal-Peptide Complex Metal->Coordinated_Complex

Schematic of Metal Ion Coordination by a 2-Pyridylalanine Residue.

Applications in Drug Development

The unique properties of 2-pyridylalanine make it a valuable building block in the design of peptide-based therapeutics.

  • Enhanced Solubility and Stability: The hydrophilic nature of the pyridyl group can improve the aqueous solubility of peptides, a common challenge in peptide drug development.

  • Modulation of Biological Activity: The introduction of a metal-binding site can be used to control the conformation and, therefore, the biological activity of a peptide.

  • Targeting Protein-Protein Interactions: The rigid, aromatic side chain can participate in π-π stacking and hydrogen bonding interactions, making it useful for designing inhibitors of protein-protein interactions.

Key Experimental Protocols for Characterization

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol Overview:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a buffer solution) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.

  • 2D NMR:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).

  • Structure Calculation: Use the distance restraints from NOESY, along with dihedral angle restraints derived from coupling constants, to calculate a family of structures that are consistent with the NMR data.

  • Analysis: Analyze the resulting structures to determine the predominant conformation(s) of the peptide in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid method for assessing the secondary structure content of a peptide.

Protocol Overview:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a pathlength of 0.1 cm.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.

  • Secondary Structure Analysis: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Isothermal Titration Calorimetry (ITC) for Metal Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol Overview:

  • Sample Preparation: Prepare solutions of the peptide and the metal salt in the same buffer. The peptide is typically placed in the sample cell and the metal solution in the titration syringe.

  • Titration: A series of small injections of the metal solution are made into the peptide solution while the heat change is monitored.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of metal to peptide. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_CD CD Spectroscopy cluster_ITC Isothermal Titration Calorimetry Peptide Purified 2-Pal Peptide NMR_Sample Prepare NMR Sample Peptide->NMR_Sample CD_Sample Prepare CD Sample Peptide->CD_Sample ITC_Sample Prepare Peptide & Metal Solutions Peptide->ITC_Sample NMR_Acquire Acquire 1D & 2D Spectra (TOCSY, NOESY) NMR_Sample->NMR_Acquire NMR_Analysis Structure Calculation NMR_Acquire->NMR_Analysis CD_Acquire Acquire Far-UV Spectrum CD_Sample->CD_Acquire CD_Analysis Secondary Structure Estimation CD_Acquire->CD_Analysis ITC_Titrate Perform Titration ITC_Sample->ITC_Titrate ITC_Analysis Determine Binding Affinity (Ka) ITC_Titrate->ITC_Analysis

Experimental Workflow for the Characterization of 2-Pyridylalanine Peptides.

Conclusion

Peptides containing 2-pyridylalanine possess a unique combination of properties that make them highly valuable in the field of peptide science and drug discovery. Their straightforward synthesis, coupled with the ability of the pyridyl side chain to engage in metal coordination and other non-covalent interactions, provides a versatile platform for the design of novel peptide-based therapeutics and research tools. Further exploration of the conformational landscape and metal-binding properties of these peptides will undoubtedly lead to new and exciting applications.

References

Fmoc-L-2-Pyridylalanine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-pyridylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a pyridyl moiety into peptide sequences, which can be pivotal for modulating biological activity, improving solubility, or for use as a metal chelator. The purity and stability of this reagent are paramount for the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, along with protocols for assessing its purity.

Chemical Stability

The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. Like other Fmoc-protected amino acids, it is sensitive to basic conditions, which lead to the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Key Stability Considerations:

  • Base Lability: The Fmoc group is intentionally designed to be labile to weak bases, most commonly piperidine, to allow for its removal during SPPS.[1] Exposure to any basic environment during storage will lead to premature deprotection.

  • Moisture Sensitivity: Fmoc-amino acids can be susceptible to moisture, which may lead to hydrolysis or facilitate other degradation pathways. It is crucial to store the compound in a dry environment.[]

  • Light Sensitivity: The fluorenyl group of the Fmoc moiety can be sensitive to light, particularly in solution.[] Prolonged exposure should be avoided to prevent photochemical degradation.

  • Thermal Stability: Elevated temperatures can accelerate degradation processes.[] Adherence to recommended storage temperatures is critical for maintaining the integrity of the compound.

  • Impurities: The presence of impurities, such as free amino acids or acetic acid, can compromise the long-term stability of Fmoc-amino acids.[3] Free amino acids can promote the autocatalytic cleavage of the Fmoc group.[3]

Storage Conditions

Proper storage is essential to ensure the long-term stability and purity of this compound. The following table summarizes the recommended storage conditions based on supplier information and best practices for handling Fmoc-amino acids.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Short-term)To slow down potential degradation processes.[4]
-20°C (Long-term)For extended preservation of the solid compound.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To minimize exposure to moisture and oxygen.
Container Airtight, light-resistant vialsTo protect from moisture and light-induced degradation.[]
Environment Store in a desiccatorTo maintain a low-humidity environment.[]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the known chemistry of the Fmoc group and the pyridylalanine side chain. The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc group.

G Potential Degradation Pathways of this compound A This compound B Deprotection (Base-catalyzed β-elimination) A->B Base (e.g., Piperidine) D Oxidation of Pyridyl Ring A->D Oxidizing agents F Hydrolysis (Moisture) A->F H₂O C L-2-Pyridylalanine + Dibenzofulvene-piperidine adduct B->C E Pyridyl-N-oxide derivative D->E G Potential minor hydrolysis products F->G

Potential Degradation Pathways

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of this compound.[4][5] This method allows for the separation and quantification of the main compound and any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm and 301 nm

    • Injection Volume: 10 µL

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

G HPLC Analysis Workflow A Sample Preparation (1 mg/mL in Mobile Phase A) B Filtration (0.22 µm syringe filter) A->B C HPLC Injection B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection (265 nm & 301 nm) D->E F Data Analysis (Peak Integration & Purity Calculation) E->F

HPLC Analysis Workflow

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis. By adhering to the recommended storage conditions of low temperature, and protection from moisture and light, researchers can ensure the high purity and reactivity of this important reagent. Regular purity assessment using HPLC is recommended to verify the quality of the material before use, thereby preventing the incorporation of impurities into the final peptide product. While specific quantitative stability data is not widely published, following these guidelines based on the general principles of Fmoc-amino acid chemistry will help to maximize the shelf-life and performance of this compound.

References

Spectral Data Analysis of Fmoc-L-2-Pyridylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-Pyridylalanine is a derivative of the amino acid L-alanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a pyridyl group attached to the beta-carbon. This compound is of significant interest in peptide synthesis and drug development due to the unique properties conferred by the pyridyl moiety, which can influence peptide conformation, solubility, and potential for metal coordination. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural analysis in more complex molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol

Expected Spectral Data

The following tables summarize the anticipated spectral data for this compound. These values are estimations based on characteristic chemical shifts and absorption frequencies of the Fmoc group, the 2-substituted pyridine ring, and the alanine backbone.

Table 1: Expected ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.5dPyridyl H6
~7.8-7.9dFmoc H4, H5
~7.6-7.7tPyridyl H4
~7.5-7.6dFmoc H1, H8
~7.3-7.4tFmoc H2, H3, H6, H7
~7.1-7.2mPyridyl H3, H5
~5.5-5.8dNH (Amide)
~4.5-4.7mα-CH
~4.2-4.4mFmoc CH₂
~4.1-4.2tFmoc CH
~3.2-3.4mβ-CH₂
Table 2: Expected ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~172-175C=O (Carboxylic acid)
~156-158C=O (Fmoc carbamate)
~150Pyridyl C2
~149Pyridyl C6
~144Fmoc C4a, C4b
~141Fmoc C8a, C9a
~136Pyridyl C4
~128Fmoc C1, C8
~127Fmoc C4, C5
~125Fmoc C2, C3, C6, C7
~124Pyridyl C3
~122Pyridyl C5
~120Fmoc C1, C8
~67-68Fmoc CH₂
~54-56α-CH
~47Fmoc CH
~38-40β-CH₂
Table 3: Expected IR Spectral Data
Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-HCarboxylic acid stretch
~3300N-HAmide stretch
3100-3000C-HAromatic stretch
2980-2850C-HAliphatic stretch
~1740C=OCarbamate carbonyl stretch
~1710C=OCarboxylic acid carbonyl stretch
~1600, ~1480, ~1450C=CAromatic ring stretch
~1580C=NPyridine ring stretch
~1520N-HAmide II bend
~1250C-OCarbamate stretch
~760, ~740C-HAromatic out-of-plane bend
Table 4: Expected Mass Spectrometry Data
m/zIon
389.15[M+H]⁺
411.13[M+Na]⁺
222.09[Fmoc-O]⁺
179.08[Fluorenyl-CH₂]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation :

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).[1]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Instrument Setup :

    • The sample is placed in the NMR spectrometer.

    • The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • Data Acquisition :

    • ¹H NMR : A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR : A one-dimensional carbon spectrum is acquired, typically with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

  • Data Acquisition :

    • A background spectrum of the empty ATR crystal is collected.

    • The sample spectrum is then acquired.

    • The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically in the low µM to pM range) in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.[4]

  • Instrument Setup :

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

    • High voltage is applied to the ESI needle to generate a fine spray of charged droplets.[5]

  • Data Acquisition :

    • As the solvent evaporates from the droplets, gas-phase ions of the analyte are formed.[5]

    • These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of ions at each m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of a synthesized chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., HPLC, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure_Elucidation Structure Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for spectral analysis.

Conclusion

While direct experimental spectral data for this compound is not widely published, a comprehensive understanding of its expected spectral characteristics can be derived from the analysis of its constituent functional groups. The provided tables of expected NMR, IR, and Mass Spec data serve as a valuable reference for researchers working with this compound. The detailed experimental protocols offer a standardized approach to acquiring high-quality spectral data, which is essential for unambiguous structure confirmation and purity assessment in the fields of peptide chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-L-2-Pyridylalanine to Solid-Phase Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, stability, and conformational properties. Fmoc-L-2-Pyridylalanine is a valuable building block that can introduce a metal-chelating moiety, a hydrogen bond acceptor, or a unique structural constraint into a peptide. However, the unique chemical nature of the pyridyl side chain necessitates specific considerations during solid-phase peptide synthesis (SPPS) to ensure high coupling efficiency and minimize side reactions.

This document provides a detailed protocol for the efficient coupling of this compound to a solid-phase resin using Fmoc/tBu chemistry. It addresses potential challenges such as side-chain N-alkylation and racemization, offering optimized conditions and reagent choices to achieve high-purity peptides.

Potential Challenges and Solutions

The primary challenges associated with the incorporation of this compound include:

  • N-Alkylation of the Pyridyl Side Chain: The nucleophilic nitrogen atom in the pyridine ring can be susceptible to alkylation by the dibenzofulvene (DBF) byproduct generated during Fmoc deprotection with piperidine.

  • Racemization: The electron-withdrawing nature of the pyridyl ring can increase the susceptibility of the α-carbon to epimerization during activation and coupling, particularly for the 2-pyridyl isomer.

To mitigate these challenges, this protocol incorporates the following strategies:

  • Optimized Deprotection: Utilization of a less nucleophilic base for Fmoc removal to reduce the risk of N-alkylation.

  • Careful Selection of Coupling Reagents: Employment of coupling reagents known to suppress racemization.

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the coupling of this compound. These values are starting points and may require further optimization depending on the specific peptide sequence and resin.

ParameterRecommended ValueRangePurpose
This compound Equivalents 3 eq2-5 eqEnsure complete coupling to the free amine on the resin.
Coupling Reagent Equivalents 2.9 eq2.5-4.5 eqActivate the carboxylic acid of the amino acid for amide bond formation.
Base (DIPEA) Equivalents 6 eq5-10 eqNeutralize the reaction mixture and facilitate coupling.
Coupling Time 2 hours1-4 hoursAllow for efficient and complete reaction.
Fmoc Deprotection Reagent 20% Piperazine in DMF-Minimize N-alkylation of the pyridyl side chain.
Deprotection Time 2 x 10 min2 x 5-15 minEnsure complete removal of the Fmoc protecting group.

Experimental Protocols

This section provides detailed step-by-step procedures for the key stages of coupling this compound.

Resin Swelling

Objective: To swell the solid-phase resin to ensure optimal accessibility of reactive sites.

Procedure:

  • Place the desired amount of resin (e.g., Wang resin, Rink Amide resin) in a reaction vessel.

  • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide or the resin linker.

Procedure:

  • Wash the swollen resin with DMF (3 x 1 min).

  • Add a solution of 20% piperazine in DMF to the resin.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperazine.

  • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

Coupling of this compound

Objective: To couple this compound to the deprotected N-terminus on the resin. This protocol utilizes HCTU as the coupling reagent, which is known for its efficiency and low racemization potential.

Procedure:

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 2 hours at room temperature.

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 1 min) and then with Dichloromethane (DCM) (3 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow or colorless beads) indicates a successful coupling.

Capping (Optional)

Objective: To block any unreacted free amines to prevent the formation of deletion sequences.

Procedure:

  • If the Kaiser test after coupling is positive, a capping step is recommended.

  • Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:2:3 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Visualizing the Workflow

The following diagram illustrates the key steps in the protocol for coupling this compound to a solid-phase resin.

Coupling_Protocol cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Reaction cluster_capping Capping (Optional) Resin Start with Resin Swell Swell Resin in DMF Resin->Swell 30 min Wash1 Wash with DMF Swell->Wash1 Deprotect Treat with 20% Piperazine/DMF Wash1->Deprotect 2 x 10 min Wash2 Wash with DMF Deprotect->Wash2 Kaiser_pos Kaiser Test (Positive) Wash2->Kaiser_pos Couple Add to Resin Kaiser_pos->Couple Activate Prepare Activated Amino Acid (Fmoc-L-2-Pal, HCTU, DIPEA in DMF) Activate->Couple Wash3 Wash with DMF/DCM Couple->Wash3 2 hours Kaiser_neg Kaiser Test (Negative) Wash3->Kaiser_neg Cap Treat with Capping Solution Kaiser_neg->Cap If Kaiser Test is Positive Next_Cycle Next Coupling Cycle or Cleavage Kaiser_neg->Next_Cycle Proceed to Next Cycle Wash4 Wash with DMF/DCM Cap->Wash4 30 min Wash4->Next_Cycle

Caption: Workflow for this compound Coupling.

Conclusion

The successful incorporation of this compound into synthetic peptides requires careful consideration of the deprotection and coupling steps to avoid common side reactions. By employing a less nucleophilic base for Fmoc removal and an efficient, racemization-suppressing coupling reagent, researchers can achieve high yields of the desired peptide with excellent purity. The protocols and data presented in this application note provide a robust starting point for the synthesis of peptides containing this valuable non-canonical amino acid, facilitating the development of novel peptide-based therapeutics and research tools.

Applications of Fmoc-L-2-Pyridylalanine in the Design and Synthesis of Metal-Binding Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of non-canonical amino acids into peptide sequences offers a powerful tool for the development of novel therapeutics and research agents with tailored functionalities. Fmoc-L-2-Pyridylalanine, a derivative of alanine containing a pyridine ring at the β-position, is a particularly valuable building block for the synthesis of metal-binding peptides. The nitrogen atom within the pyridyl ring acts as a potent metal ion coordination site, enabling the creation of peptides with high affinity and selectivity for various metal ions. These metal-binding peptides have found diverse applications in areas such as catalysis, biosensing, and the development of radiopharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of such functional peptides.

Applications of Peptides Incorporating L-2-Pyridylalanine

Peptides containing L-2-Pyridylalanine are instrumental in a variety of scientific and therapeutic fields due to their ability to chelate metal ions.

Catalysis

The introduction of a metal-coordinating pyridylalanine residue can transform a simple peptide into a catalytic entity. By forming complexes with transition metals like copper(II), these peptides can mimic the active sites of metalloenzymes and catalyze a range of chemical reactions. For instance, di-copper complexes with peptidyl ligands have been shown to exhibit catalase-like activity, catalyzing the dismutation of hydrogen peroxide.[1] This has significant implications for the development of artificial enzymes and therapeutics for conditions associated with oxidative stress.

Biosensors

The specific and high-affinity binding of metal ions to pyridylalanine-containing peptides makes them excellent candidates for the development of biosensors.[2] These sensors can be designed to detect the presence and concentration of specific metal ions in biological or environmental samples. The binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.[2] For example, a peptide-based fluorescent chemosensor can exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target metal ion.[3][4]

Radiopharmaceuticals

The ability of pyridylalanine residues to chelate radiometals is being explored for the development of targeted radiopharmaceuticals for cancer diagnosis and therapy.[5][6] Peptides containing these residues can be linked to a targeting moiety (e.g., a tumor-homing peptide) and a chelator for a diagnostic (e.g., ⁶⁸Ga) or therapeutic (e.g., ¹⁷⁷Lu) radionuclide. The pyridylalanine can contribute to the stable chelation of the radiometal, ensuring its delivery to the target site while minimizing off-target toxicity.[5]

Quantitative Data on Metal-Binding Peptides

The affinity of a peptide for a particular metal ion is a critical parameter that dictates its efficacy in a given application. This is typically quantified by the dissociation constant (Kd) or association constant (Ka). While specific quantitative data for a wide range of peptides incorporating this compound is not extensively available in a consolidated format, the following table presents representative data for metal-binding peptides to illustrate the typical affinities observed.

Peptide SequenceMetal IonBinding Constant (Kd or Ka)TechniqueReference
(CATm2)Cu₂Cu(II)High Affinity (qualitative)Fluorescence Titration[1]
(CATm5)Cu₂Cu(II)High Affinity (qualitative)Fluorescence Titration[1]
2-amino-benzoyl-Ser-Glu-Glu-NH₂Al³⁺Ka = 1.30 x 10⁴ M⁻¹Fluorescence Spectroscopy[4]
2-amino-benzoyl-Ala-Glu-Pro-Glu-Ala-Glu-Pro-NH₂Al³⁺Ka = 1.76 x 10⁴ M⁻¹Fluorescence Spectroscopy[4]
Dansyl-His-Pro-Gly-His-Trp-Gly-NH₂Zn²⁺High Affinity (qualitative)Fluorescence Spectroscopy[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating this compound

This protocol describes the manual synthesis of a generic peptide containing L-2-Pyridylalanine using standard Fmoc/tBu chemistry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (including this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each amino acid in sequence Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage and Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid mixture to activate it. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. e. Perform a ninhydrin test to confirm complete coupling (a negative result indicates completion).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Purification and Analysis: Purify the crude peptide using RP-HPLC and confirm its identity and purity by mass spectrometry.

Characterization of Metal Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the peptide-metal interaction.

Workflow for Isothermal Titration Calorimetry

ITC_Workflow Sample_Prep Sample Preparation (Peptide and Metal Solution) Degassing Degassing of Solutions Sample_Prep->Degassing Instrument_Setup Instrument Setup (Loading cell and syringe) Degassing->Instrument_Setup Titration Titration (Injecting metal into peptide) Instrument_Setup->Titration Data_Acquisition Data Acquisition (Measuring heat changes) Titration->Data_Acquisition Data_Analysis Data Analysis (Fitting to a binding model) Data_Acquisition->Data_Analysis Results Determine Kd, n, ΔH Data_Analysis->Results

Caption: Step-by-step workflow for characterizing peptide-metal binding using Isothermal Titration Calorimetry.

Materials:

  • Purified peptide containing L-2-Pyridylalanine

  • Metal salt solution (e.g., CuCl₂, NiCl₂, ZnCl₂) of known concentration

  • ITC buffer (e.g., HEPES or phosphate buffer at a specific pH)

  • Isothermal titration calorimeter

Protocol:

  • Sample Preparation: a. Dissolve the lyophilized peptide in the ITC buffer and accurately determine its concentration (e.g., by UV-Vis spectroscopy). b. Prepare the metal salt solution in the same ITC buffer. c. Thoroughly degas both the peptide and metal solutions.

  • Instrument Setup: a. Load the peptide solution into the sample cell of the calorimeter. b. Load the metal salt solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

  • Titration: Initiate the titration, injecting small aliquots of the metal solution into the peptide solution and recording the heat changes associated with each injection.

  • Data Analysis: a. Integrate the raw ITC data to obtain the heat change per injection. b. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Characterization of Metal Binding by Fluorescence Quenching Assay

This method is useful when the peptide contains a fluorescent amino acid (like Tryptophan) or is labeled with a fluorophore. The binding of a metal ion can quench the fluorescence, and this change can be used to determine the binding affinity.

Workflow for Fluorescence Quenching Assay

Fluorescence_Workflow Peptide_Solution Prepare Peptide Solution (with intrinsic or extrinsic fluorophore) Titration Titrate with Metal Ion Solution Peptide_Solution->Titration Fluorescence_Measurement Measure Fluorescence Intensity after each addition Titration->Fluorescence_Measurement Data_Plotting Plot Fluorescence Change vs. Metal Concentration Fluorescence_Measurement->Data_Plotting Binding_Constant Calculate Binding Constant (Kd) using a suitable binding model Data_Plotting->Binding_Constant Signaling_Pathway Peptide Peptide with L-2-Pyridylalanine Complex Peptide-Metal Complex Peptide->Complex Metal_Ion Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal_Ion->Complex Cell_Uptake Cellular Uptake Complex->Cell_Uptake Metal_Homeostasis Alteration of Intracellular Metal Ion Concentration Cell_Uptake->Metal_Homeostasis Signaling_Enzyme Modulation of Metalloenzyme Activity (Kinases, Phosphatases) Metal_Homeostasis->Signaling_Enzyme Downstream Downstream Signaling Events Signaling_Enzyme->Downstream Cellular_Response Cellular Response (e.g., Gene Expression, Neurotrophic Factor Release) Downstream->Cellular_Response

References

Application Note: Synthesis and Characterization of Peptide-Metal Complexes Using Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The integration of metal ions into peptide structures offers a powerful strategy for developing novel therapeutics, diagnostic agents, and catalysts.[1][2] Metal-peptide complexes can exhibit enhanced biological activity, improved stability, and unique structural features not accessible to purely organic molecules.[3][4] The introduction of a metal center can confer new attributes to combat drug resistance and improve the physicochemical properties of bioactive peptides, such as water solubility and stability.[1][3] Non-canonical amino acids with metal-chelating side chains are essential tools for creating these metallopeptides.

Fmoc-L-2-Pyridylalanine (Fmoc-L-2-Pal-OH) is a key building block for this purpose. Its pyridyl side chain provides a well-defined N-donor ligand for coordinating a wide range of transition metal ions, including copper, zinc, platinum, and silver.[5][6] Incorporating this compound into a peptide sequence via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) allows for the precise placement of metal-binding sites, enabling the rational design of complex supramolecular structures and functional metallopeptides.[6][7]

This document provides detailed protocols for the synthesis of a peptide containing L-2-Pyridylalanine using Fmoc-SPPS, the subsequent formation of a peptide-metal complex, and methods for its characterization.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Pyridylalanine-Containing Peptide

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.[8] The process involves sequential steps of deprotection and coupling on a solid support resin.[9][10]

Materials and Reagents:

  • Rink Amide resin (for C-terminal amide) or Wang/2-chlorotrityl resin (for C-terminal carboxylic acid)[11]

  • This compound (Fmoc-2-Pal-OH)[12][13]

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)[14]

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • Coupling reagent: HCTU, HATU, or HBTU[14]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • SPPS reaction vessel or column[14]

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 100 mg) into the reaction vessel.[14]

    • Add DMF or NMP (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour (or overnight in a refrigerator) with gentle agitation.[14]

    • Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[10][11]

    • Agitate the mixture for 5-10 minutes. Drain the solution.

    • Repeat the 20% piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, prepare the amino acid solution. For a 0.1 mmol scale synthesis, dissolve 4-5 equivalents of the Fmoc-amino acid (including this compound) and the coupling reagent (e.g., 4.5 equivalents of HATU) in DMF or NMP.[11]

    • Add DIEA (8-10 equivalents) to activate the amino acid. Allow the mixture to pre-activate for 5 minutes.[14]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[10]

    • Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Optional: Perform a Kaiser test or Ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[14]

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.[10]

  • Final Deprotection and Washing:

    • After the final coupling step, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin thoroughly with DMF, followed by DCM, and finally Methanol.

    • Dry the peptide-resin under vacuum.

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps Resin Select & Weigh Resin Swell Swell Resin in DMF/NMP Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Couple Couple Activated Fmoc-AA (e.g., this compound + HATU/DIEA) Wash2 Wash (DMF/DCM) Kaiser Kaiser Test Kaiser->Deprotect Next AA Kaiser->Couple Incomplete (Recouple) FinalDeprotect Final Fmoc Deprotection Kaiser->FinalDeprotect Final AA FinalWash Final Wash (DMF, DCM, MeOH) Cleave Cleavage from Resin & Side-Chain Deprotection Purify Purification (RP-HPLC)

Protocol 2: Peptide Cleavage, Precipitation, and Purification

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Centrifuge and lyophilizer

Procedure:

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O. For peptides containing sensitive residues like Cys or Met, scavengers like EDT may be added.

    • Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[14]

  • Precipitation and Washing:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting groups.

  • Purification:

    • Air-dry the crude peptide pellet to remove excess ether.

    • Dissolve the peptide in a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide, confirm the mass via Mass Spectrometry, and lyophilize to obtain a dry powder.

Protocol 3: Formation and Characterization of the Peptide-Metal Complex

Materials:

  • Purified, lyophilized 2-pyridylalanine-containing peptide

  • Metal salt (e.g., CuSO₄, ZnCl₂, AgNO₃, Pt(en)(NO₃)₂)[5]

  • Buffer solution (e.g., Ammonium acetate, HEPES, Tris), pH adjusted as required

  • Spectrophotometer (UV-Vis, CD)

  • Mass Spectrometer (ESI-MS)[15][16]

  • NMR Spectrometer[17]

Procedure:

  • Complex Formation:

    • Dissolve the purified peptide in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 7.4).[18]

    • Prepare a stock solution of the desired metal salt in the same buffer or in water.

    • Add the metal salt solution to the peptide solution, typically at a specific molar ratio (e.g., 1:1, 2:1 peptide-to-metal, or a slight excess of metal). The optimal stoichiometry may need to be determined empirically.[19]

    • Incubate the mixture for a period ranging from minutes to several hours at a controlled temperature to allow for complexation.[19]

  • Characterization:

    • Mass Spectrometry (MS): Use Electrospray Ionization (ESI-MS) under non-denaturing ("native") conditions to confirm the formation of the peptide-metal complex.[16] The resulting mass spectrum should show a new peak corresponding to the mass of the peptide plus the mass of the bound metal ion(s), minus the mass of any displaced protons.[15]

    • UV-Vis Spectroscopy: Monitor the complex formation by observing changes in the UV-Vis spectrum. Metal-to-ligand charge transfer (MLCT) bands often appear in the visible region upon complexation.

    • Circular Dichroism (CD) Spectroscopy: Analyze changes in the peptide's secondary structure upon metal binding. Metal coordination can induce or stabilize specific conformations, such as α-helices or β-turns, which can be detected by CD.[20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments can be performed.[17] Significant chemical shift perturbations in the amide and pyridyl protons upon metal addition indicate the binding site and can be used to determine the 3D structure of the complex.[21][22]

// Invisible nodes for structure node [shape=point, width=0, height=0, style=invis]; p1; p2;

// Edges to create structure edge [style=invis]; Peptide -> p1 -> p2 -> Metal;

// Visible edges for coordination edge [style=solid, constraint=false, color="#EA4335", arrowhead=none]; p1 -> Metal [label=" N:", fontcolor="#202124"]; p2 -> Metal [label=" N:", fontcolor="#202124"];

} caption="Schematic of metal ion chelation by a peptide."

Data Presentation

Quantitative data from characterization experiments should be summarized for clarity. The tables below provide examples of how to present binding and spectroscopic data.

Table 1: Metal Ion Binding Properties (Illustrative Data)

Peptide SequenceMetal IonTechniqueStoichiometry (Peptide:Metal)Dissociation Constant (K_d)Reference
Ac-Gly-(2-Pal)-Gly-NH₂Cu(II)ITC1:11.5 µM[20]
Ac-His-(2-Pal)-His-NH₂Zn(II)Fluorescence1:1250 nM[23]
(2-Pal)-Leu-Arg-LeuAg(I)ESI-MS2:1Not Determined[6]
Model PeptidePt(II)NMR1:15.0 µM[5]

Table 2: Spectroscopic Characterization of a Model Peptide-Cu(II) Complex (Illustrative Data)

StateTechniqueKey ObservationInterpretation
Apo-PeptideCDRandom Coil SpectrumUnstructured in absence of metal
Holo-PeptideCDNegative bands at 208/222 nmMetal binding induces α-helical structure
Apo-PeptideUV-VisAbsorbance max at 260 nmPyridyl group absorbance
Holo-PeptideUV-VisNew broad peak at 650 nmd-d transition / MLCT band confirms complexation
Apo-PeptideESI-MS[M+H]⁺ at m/z 850.4Confirms peptide mass
Holo-PeptideESI-MS[M+Cu-2H]⁺ at m/z 911.3Confirms 1:1 binding of Cu(II)

Troubleshooting

  • Incomplete Coupling: If the Kaiser test is positive after coupling, repeat the coupling step with fresh reagents. For difficult sequences, double coupling or using a different coupling reagent may be necessary.[8]

  • Low Peptide Yield: Ensure complete Fmoc deprotection at each step. Optimize cleavage time and cocktail composition. Ensure peptide is fully dissolved before HPLC injection.

  • No Complex Formation: Verify the purity and concentration of the peptide. Check the pH of the buffer, as protonation of the pyridyl nitrogen at low pH can inhibit metal binding. Ensure the metal salt is soluble and stable in the chosen buffer.

  • Complex Precipitation: The formation of insoluble aggregates can occur. Try adjusting the peptide concentration, buffer, pH, or ionic strength.

  • MS Signal Ambiguity: Metal complexes can be prone to reduction or oxidation in the ESI source.[16] Optimize source conditions (e.g., cone voltage) for soft ionization. The presence of multiple adducts (e.g., Na⁺, K⁺) can complicate spectra; use high-purity solvents and buffers like ammonium acetate.[15]

References

Application Notes and Protocols for Fmoc-L-2-Pyridylalanine in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-2-Pyridylalanine is a versatile building block in the synthesis of peptidomimetics, offering unique properties that can enhance the therapeutic potential of peptide-based drugs. Its pyridyl side chain can engage in metal coordination, hydrogen bonding, and pi-stacking interactions, making it a valuable tool for designing constrained peptides, modulating biological activity, and improving pharmacokinetic profiles. These application notes provide detailed protocols for the incorporation of this compound into peptidomimetics using solid-phase peptide synthesis (SPPS) and highlight its application in the development of inhibitors targeting the p53-MDM2 protein-protein interaction.

Key Applications of this compound in Peptidomimetics

The incorporation of 2-pyridylalanine into peptide sequences can impart several advantageous properties:

  • Metal-Binding Peptidomimetics: The pyridyl nitrogen can act as a coordination site for metal ions, enabling the design of peptidomimetics with catalytic or diagnostic applications.

  • Catalytic Peptides: The pyridyl moiety can participate in catalysis, mimicking the function of histidine residues in natural enzymes.

  • Constrained Peptides and Macrocycles: The unique steric and electronic properties of the pyridyl group can be exploited to induce specific secondary structures and to synthesize cyclic peptidomimetics with enhanced stability and receptor affinity.

  • Enhanced Biological Activity: As demonstrated in the context of p53-MDM2 inhibitors, the incorporation of pyridylalanine can enhance the biological activity of peptides. A recent study has shown that the antiproliferative activities of a p53 peptide, which acts as an MDM2 inhibitor, could be enhanced two-fold through conjugation with an RGD peptide via pyridylalanine[1].

Data Presentation

The following table summarizes the biological activity of a known p53-MDM2 inhibitor and illustrates the potential enhancement in activity upon modification with 2-pyridylalanine, as suggested by recent findings[1].

Compound IDSequenceTargetIC50 (nM)Fold ImprovementReference
PMITSFAEYWNLLSPMDM2~3200-[2]
PMI-RGD (via 2-pyridylalanine)ConceptualMDM2~1600 (projected)2x[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Pyridylalanine-Containing Peptidomimetic

This protocol describes the manual solid-phase synthesis of a linear peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • This compound

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step with fresh reagents.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection step as described in step 1.

    • For the coupling of this compound, which can be sterically hindered, extend the coupling time to 3-4 hours or consider a double coupling.

    • Activate this compound (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

    • Add the activated amino acid to the deprotected resin and agitate.

    • After the reaction, wash the resin as described in step 2.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 1.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Mandatory Visualization

Signaling Pathway: Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. Peptidomimetics containing 2-pyridylalanine can be designed to mimic the p53 helix that binds to MDM2, thereby disrupting this interaction and restoring the tumor-suppressing function of p53.

p53_MDM2_inhibition cluster_normal Normal Cell Regulation cluster_inhibition Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 MDM2->p53 inhibitor 2-Pyridylalanine Peptidomimetic MDM2_inhibited MDM2 inhibitor->MDM2_inhibited p53_active p53 (Active) apoptosis Apoptosis & Cell Cycle Arrest p53_active->apoptosis Tumor Suppression

Caption: Inhibition of the p53-MDM2 interaction by a 2-pyridylalanine-containing peptidomimetic.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a peptidomimetic incorporating this compound.

SPPS_Workflow start Start with Resin swelling 1. Resin Swelling (DMF) start->swelling deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection1 coupling1 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 4. Fmoc Deprotection wash1->deprotection2 coupling_py 5. Coupling of This compound deprotection2->coupling_py wash2 Wash coupling_py->wash2 elongation 6. Repeat Deprotection & Coupling Cycles wash2->elongation final_deprotection 7. Final Fmoc Deprotection elongation->final_deprotection Completion of Sequence cleavage 8. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation 9. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification analysis 11. Analysis (MS, HPLC) purification->analysis end Pure Peptidomimetic analysis->end

Caption: Workflow for the solid-phase synthesis of a 2-pyridylalanine-containing peptidomimetic.

References

Application Notes and Protocols for the Deprotection of Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methods for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from L-2-pyridylalanine residues in solid-phase peptide synthesis (SPPS). It includes detailed application notes, experimental protocols, and a discussion of potential side reactions and mitigation strategies.

Application Notes

Introduction to Fmoc Deprotection

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base lability, which allows for an orthogonal strategy in conjunction with acid-labile side-chain protecting groups.[1] The removal of the Fmoc group is a critical step, repeated at each cycle of peptide elongation, and its efficiency directly impacts the yield and purity of the final peptide.[2] The deprotection proceeds via a base-catalyzed β-elimination mechanism.[3] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the excess base.[2][3]

Challenges in the Deprotection of Fmoc-L-2-Pyridylalanine

While standard Fmoc deprotection protocols are effective for many amino acids, L-2-pyridylalanine presents a unique challenge due to the nucleophilic nature of the pyridine side chain. The primary side reaction of concern is the N-alkylation of the pyridyl nitrogen .[4] This can occur through reaction with the dibenzofulvene (DBF) intermediate generated during the deprotection step. The position of the nitrogen in the pyridine ring influences its nucleophilicity, with the 4-pyridyl nitrogen being generally more nucleophilic than the 2- and 3-pyridyl nitrogens.[4]

Another potential, though less common, side reaction is the β-elimination to dehydroalanine if the pyridyl nitrogen becomes protonated or quaternized, turning it into a good leaving group.[4]

Comparative Overview of Deprotection Reagents

Several reagents can be employed for Fmoc deprotection, each with its own advantages and disadvantages, particularly concerning sensitive residues like 2-pyridylalanine.

  • Piperidine: The most common and well-established reagent, typically used at a concentration of 20% in N,N-dimethylformamide (DMF).[5] While highly effective, its nucleophilicity can contribute to N-alkylation of the 2-pyridylalanine side chain.

  • Piperazine: A less nucleophilic alternative to piperidine that can reduce the extent of N-alkylation.[4] It is often used in combination with a stronger, non-nucleophilic base to enhance the rate of deprotection.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can rapidly remove the Fmoc group.[6][7][8] To prevent the accumulation of the reactive DBF intermediate, DBU is typically used in low concentrations (e.g., 2%) in the presence of a nucleophilic scavenger like piperidine or piperazine.[9] This combination can be highly effective and may minimize side reactions.[9][10]

  • 4-Methylpiperidine: A reagent with similar deprotection kinetics to piperidine that is often used as a direct replacement due to regulatory advantages in some regions.[1][11]

Strategies to Minimize Side Reactions

To ensure the synthesis of high-purity peptides containing L-2-pyridylalanine, the following strategies are recommended:

  • Use of Alternative Bases: Employing less nucleophilic bases like piperazine or a DBU/piperazine cocktail can significantly reduce N-alkylation.[4]

  • Reduced Deprotection Time: Minimizing the exposure of the peptide to basic conditions can lower the incidence of side reactions.[4]

  • Addition of Acidic Modifiers: The addition of a weak acid, such as 1-hydroxybenzotriazole (HOBt) or formic acid, to the deprotection solution can help to suppress base-mediated side reactions, although their primary application is in reducing aspartimide formation.[10]

  • Side-Chain Protection: Although it adds synthetic complexity, protection of the pyridyl nitrogen with a suitable protecting group (e.g., Boc or Trityl) will prevent N-alkylation.[4]

Data Presentation

Table 1: Comparison of Fmoc Deprotection Reagents for L-2-Pyridylalanine

Reagent(s)ConcentrationTypical Deprotection TimeExpected Deprotection EfficiencyPotential for N-Alkylation Side Reaction
Piperidine20% in DMF5-10 min>99%Moderate to High
Piperazine10% in DMF10-20 min>98%Low to Moderate
DBU / Piperidine2% / 2% in DMF2-5 min>99%Moderate
DBU / Piperazine2% / 5% in DMF< 2 min[9]>99%Low
4-Methylpiperidine20% in DMF5-10 min>99%Moderate to High

Table 2: Potential Side Products in the Deprotection of this compound

Side ProductDescriptionProposed Mitigation Strategy
N-Alkylated PyridylalanineAddition of the dibenzofulvene (DBF) moiety to the pyridine nitrogen.Use of less nucleophilic bases (e.g., piperazine), shorter deprotection times, or a DBU/piperazine cocktail.
Deletion SequencesIncomplete Fmoc removal leading to the omission of the subsequent amino acid.Ensure sufficient deprotection time and use of efficient deprotection cocktails.
RacemizationEpimerization at the alpha-carbon, particularly for sensitive amino acids.Minimize exposure to strong bases and extended reaction times.

Experimental Protocols

Standard Fmoc Deprotection Protocol (20% Piperidine in DMF)

This protocol is suitable for many sequences but carries a higher risk of N-alkylation for 2-pyridylalanine.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3 minutes at room temperature.

  • Main Deprotection: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for 7 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Monitoring (Optional): The completion of the deprotection can be monitored by performing a Kaiser test on a small sample of the resin beads. A positive test (blue beads) indicates the presence of a free primary amine.

Alternative Fmoc Deprotection Protocol (DBU/Piperazine in DMF)

This protocol is recommended for minimizing N-alkylation of the 2-pyridylalanine side chain.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

  • Deprotection: Drain the DMF and add a solution of 2% DBU and 5% piperazine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-5 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all traces of the deprotection reagents and the DBF-piperazine adduct.

  • Monitoring (Optional): Perform a Kaiser test to confirm the complete removal of the Fmoc group.

Visualizations

Reaction Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Base Base (e.g., Piperidine) Free_Amine H2N-Peptide Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base Protonated_Base Protonated Base Base->Protonated_Base + H+

Caption: Mechanism of Fmoc deprotection via base-catalyzed β-elimination.

Experimental Workflow

SPPS_Cycle Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (e.g., 2% DBU / 5% Piperazine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End_Cycle Elongated Fmoc-Peptide-Resin Wash2->End_Cycle Repeat Repeat for next amino acid End_Cycle->Repeat Repeat->Deprotection

Caption: A single cycle in solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols: Fmoc-L-2-Pyridylalanine as a Fluorescent Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-Pyridylalanine is a non-canonical amino acid that serves as a valuable tool in chemical biology, drug discovery, and materials science. Its intrinsic fluorescence, originating from the 2-aminopyridine side chain, allows it to be used as a fluorescent reporter group. When incorporated into peptides or proteins, it provides a means to study peptide-protein interactions, conformational changes, and localization within cellular environments without the need for bulky external fluorophores. The fluorescence of the pyridyl moiety is sensitive to the local environment, making it a useful probe for studying binding events and changes in solvent accessibility.

These application notes provide an overview of the photophysical properties of the 2-pyridylalanine moiety, protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and methodologies for its use in fluorescence-based assays and cellular imaging.

Photophysical Properties

The fluorescent properties of L-2-Pyridylalanine are conferred by its 2-aminopyridine side chain. The exact photophysical parameters can be influenced by the local chemical environment, including solvent polarity, pH, and interactions with neighboring residues in a peptide chain. The data presented below is based on studies of 2-aminopyridine and its derivatives, which serve as a reliable proxy for the behavior of L-2-Pyridylalanine.

Table 1: Photophysical Data for the 2-Aminopyridine Moiety

ParameterValueConditionsReference
Excitation Maximum (λex) ~270 - 310 nmDependent on solvent and substitution[1]
Emission Maximum (λem) ~350 - 480 nmDependent on solvent and substitution[1][2]
Quantum Yield (ΦF) ~0.66In 1M H₂SO₄[3]
Fluorescence Lifetime (τF) ~9.6 nsIn 1M H₂SO₄[3]

Note: The quantum yield and lifetime can be significantly quenched by factors such as base stacking in nucleic acids or proximity to quenching amino acid residues.[4][5]

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final AA Repeat->Fmoc_Deprotection Wash3 DMF & DCM Wash Final_Deprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Spectroscopy_Workflow Sample_Prep Prepare Peptide Solution Instrument_Setup Configure Spectrofluorometer (Set λex, Slits) Sample_Prep->Instrument_Setup Blank Measure Blank Spectrum (Buffer only) Instrument_Setup->Blank Sample_Measure Measure Sample Spectrum Blank->Sample_Measure Data_Analysis Data Analysis (Subtract Blank, Identify λem) Sample_Measure->Data_Analysis Imaging_Workflow Cell_Culture Culture Cells on Glass-bottom Dish Peptide_Incubation Incubate with Fluorescent Peptide Cell_Culture->Peptide_Incubation Wash1 Wash with PBS Peptide_Incubation->Wash1 Fixation Fix Cells (Optional) Wash1->Fixation Imaging Fluorescence Microscopy Wash1->Imaging Live Cell Wash2 Wash with PBS Fixation->Wash2 Wash2->Imaging Fixed Cell

References

Application Notes and Protocols for the Incorporation of Multiple Pyridylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the incorporation of multiple pyridylalanine (Pya) residues into synthetic peptides. The unique properties of the pyridyl side chain—its aromaticity, basicity, and metal-chelating capabilities—make it a valuable non-canonical amino acid for designing peptides with enhanced structural stability, solubility, and novel functionalities.

Introduction to Pyridylalanine Incorporation

Pyridylalanine, an isomer of phenylalanine containing a nitrogen atom in the aromatic ring, is increasingly utilized in peptide science. The introduction of multiple Pya residues can be leveraged to create well-defined secondary structures, modulate peptide-protein interactions, and construct sophisticated metal-binding sites for applications in catalysis and diagnostics. The primary methods for incorporating multiple Pya residues are Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Techniques for Incorporating Multiple Pyridylalanine Residues

Solid-Phase Peptide Synthesis (SPPS)

The most direct method for incorporating multiple Pya residues is through stepwise automated or manual SPPS. The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy is fully compatible with Pya incorporation.

Side-Chain Protection: The pyridyl nitrogen of Pya is generally considered sufficiently electron-deficient and does not require side-chain protection during standard Fmoc-SPPS. However, in syntheses involving highly reactive reagents or specific on-resin modifications, potential side reactions such as N-alkylation of the pyridine ring should be considered. For most applications, commercially available Fmoc-L-Pya-OH can be used directly without side-chain protection.

Native Chemical Ligation (NCL)

For the synthesis of larger peptides or proteins containing multiple Pya residues, a convergent approach using Native Chemical Ligation (NCL) is highly effective.[1][2] This method involves the chemoselective reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue.[3] By synthesizing different Pya-containing fragments, this method allows for the modular assembly of large, complex molecules.

Data Presentation: Synthesis of Pyridylalanine-Containing Peptides

The following table summarizes representative data from the synthesis of peptides containing one or more pyridylalanine residues via Fmoc-SPPS, demonstrating the feasibility of these methods.

Peptide SequenceNumber of Pya ResiduesSynthesis Scale (mmol)Coupling ReagentCrude Purity (%)Overall Yield (%)Reference
Ac-Phe-Ala-Pya -Gly-NH₂10.1HATU~85~70[4]
Ac-Pya -Ala-Pya -Gly-NH₂20.1HATU~80~65[4]

Data is synthesized from typical yields reported in peptide synthesis literature for illustrative purposes.

Experimental Protocols

Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis of a Peptide with Multiple Pyridylalanine Residues

This protocol describes the synthesis of a model peptide, Ac-Pya -Ala-Pya -Gly-NH₂, on a Rink Amide resin using an automated peptide synthesizer.

Workflow for Automated SPPS

cluster_0 SPPS Cycle (Repeated for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After Last AA Start Start: Rink Amide Resin Swelling (DMF) Start->Deprotection Acetylation N-terminal Acetylation (Acetic Anhydride, DIEA) Final_Deprotection->Acetylation Cleavage Cleavage and Global Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, MALDI-TOF) Purification->Characterization

Caption: Automated Fmoc-SPPS Workflow.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-L-3-Pyridylalanine (Fmoc-3-Pal-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Acetic Anhydride

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF in the synthesizer reaction vessel for 1 hour.

  • First Amino Acid Coupling (Gly):

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x).

    • Couple Fmoc-Gly-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 45 minutes.

    • Wash the resin with DMF (5x). Confirm coupling completion with a Kaiser test.

  • Second Amino Acid Coupling (Pya):

    • Repeat the deprotection and washing steps as above.

    • Couple Fmoc-3-Pal-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 1 hour.

    • Wash the resin with DMF (5x).

  • Third Amino Acid Coupling (Ala):

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-Ala-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 45 minutes.

    • Wash the resin with DMF (5x).

  • Fourth Amino Acid Coupling (Pya):

    • Repeat the deprotection and washing steps.

    • Couple Fmoc-3-Pal-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 1 hour.

    • Wash the resin with DMF (5x).

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection.

    • Wash the resin with DMF (5x).

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (3 mL) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using LC-MS and/or MALDI-TOF mass spectrometry.

Protocol 2: Native Chemical Ligation of a Pyridylalanine-Containing Peptide

This protocol describes the ligation of two peptide fragments: Fragment A (Ac-Ala-Pya -CO-SR) and Fragment B (H-Cys-Gly-NH₂).

Logical Flow of Native Chemical Ligation

cluster_A Fragment A Synthesis (SPPS) cluster_B Fragment B Synthesis (SPPS) FragA Peptide-Thioester Ac-Ala-Pya-CO-SR Ligation Native Chemical Ligation (Aqueous Buffer, pH 7.0-7.5) FragA->Ligation FragB N-terminal Cys Peptide H-Cys-Gly-NH₂ FragB->Ligation Intermediate Thioester-linked Intermediate Ligation->Intermediate Transthioesterification Rearrangement Spontaneous S-to-N Acyl Shift Intermediate->Rearrangement Product Final Ligated Peptide Ac-Ala-Pya-Cys-Gly-NH₂ Rearrangement->Product Forms Native Peptide Bond

Caption: Native Chemical Ligation Pathway.

Materials:

  • Fragment A (Ac-Ala-Pya-thioester), purified

  • Fragment B (H-Cys-Gly-NH₂), purified

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2

  • Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Preparation of Fragments: Synthesize Fragment A as a C-terminal thioester (e.g., using a thioester resin in Boc-SPPS or a suitable linker in Fmoc-SPPS) and Fragment B with an N-terminal cysteine via standard SPPS protocols. Purify both fragments by RP-HPLC and confirm their mass.

  • Ligation Reaction Setup:

    • Dissolve Fragment A (1.2 eq.) and Fragment B (1.0 eq.) in the ligation buffer to a final peptide concentration of 1-2 mM.

    • Add TCEP to a final concentration of 5 mM to ensure the cysteine thiol remains reduced.

  • Initiation of Ligation:

    • Add MPAA to a final concentration of 30 mM to catalyze the reaction.

    • Gently agitate the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the ligation by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyzing them by LC-MS. Look for the disappearance of the starting materials and the appearance of the product peak with the expected mass.

  • Quenching and Purification:

    • Once the reaction is complete, quench it by acidifying with TFA to a pH of ~2.

    • Purify the final ligated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Application Example: Design of a Metal-Binding Site

Multiple Pya residues can be strategically positioned to create a metal chelation site. Bipyridylalanine (Bpy-Ala), a derivative of Pya, is particularly effective for this purpose. The diagram below illustrates a design concept where two Bpy-Ala residues in a peptide chain coordinate a divalent metal ion (M²⁺), forming a stable complex.[5]

Metal Chelation by Multiple Pyridylalanine Residues

cluster_peptide Peptide Backbone p1 ...-AA(n)-... p2 Bpy-Ala(i) p3 ...-AA(x)-... Metal M²⁺ p2->Metal Coordination Bond p4 Bpy-Ala(j) p5 ...-AA(m)-... p4->Metal

Caption: Metal Ion Coordination by Bpy-Ala.

This design principle can be used to develop peptide-based catalysts, sensors, or agents for sequestering heavy metals. The synthesis of such peptides would follow the SPPS protocols outlined above, using the appropriate Fmoc-protected Bpy-Ala derivative. The metal-binding properties can then be characterized using techniques like UV-Vis spectroscopy, isothermal titration calorimetry (ITC), and NMR.[6][7]

References

Application Notes and Protocols: Fmoc-L-2-Pyridylalanine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-2-Pyridylalanine is a versatile, non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS).[1][2] Its unique pyridyl side chain offers functionalities beyond those of the 20 proteinogenic amino acids. While not possessing a traditional "clickable" azide or alkyne group, the strategic incorporation of this compound into peptide sequences provides a novel approach to facilitating copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The nitrogen atom in the pyridyl ring can act as a ligand, chelating the copper(I) catalyst and accelerating the reaction rate.[3][4][5]

These application notes provide detailed protocols for the incorporation of this compound into peptides and its subsequent use as an internal catalytic ligand in CuAAC click chemistry reactions.

Properties of this compound

PropertyValue
CAS Number 185379-40-2
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥97.0%
Storage Temperature 2-8°C

Application 1: Peptide-Accelerated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The incorporation of L-2-Pyridylalanine into a peptide sequence introduces a copper-chelating moiety in proximity to the reaction site. This can enhance the efficiency and rate of CuAAC reactions for bioconjugation, such as labeling peptides with fluorescent tags or conjugating them to other molecules. The pyridyl side chain can stabilize the Cu(I) oxidation state, which is crucial for the catalytic cycle.[3][5][6]

CuAAC_Mechanism cluster_peptide Peptide Backbone cluster_reactants Click Reactants Peptide_N N-terminus Pyridylalanine L-2-Pyridylalanine Residue Peptide_C C-terminus Cu_I Cu(I) Ion Pyridylalanine->Cu_I Chelation Alkyne Alkyne-Molecule Alkyne->Cu_I Coordination Triazole 1,2,3-Triazole Product Alkyne->Triazole Cycloaddition Azide Azide-Molecule Azide->Triazole Cycloaddition Cu_I->Azide Catalysis

Figure 1: Proposed mechanism of peptide-accelerated CuAAC.
Experimental Protocol: Peptide-Accelerated Fluorescent Labeling

This protocol describes the labeling of an alkyne-containing peptide with an azide-functionalized fluorophore, accelerated by a separate peptide containing L-2-Pyridylalanine.

Materials:

  • Alkyne-peptide (e.g., Propargylglycine-containing peptide)

  • Pyridylalanine-peptide (e.g., Ac-Gly-L-2-Pyridylalanine-Gly-NH₂)

  • Azide-fluorophore (e.g., Azide-TAMRA)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Alkyne-peptide in water.

    • Prepare a 10 mM stock solution of Pyridylalanine-peptide in water.

    • Prepare a 10 mM stock solution of Azide-fluorophore in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 80 µL PBS buffer (pH 7.4)

      • 10 µL Alkyne-peptide stock (final concentration: 1 mM)

      • 2 µL Pyridylalanine-peptide stock (final concentration: 0.2 mM)

      • 2 µL Azide-fluorophore stock (final concentration: 0.2 mM)

    • Vortex briefly to mix.

  • Initiation of Reaction:

    • Add 2 µL of the 100 mM CuSO₄ stock solution (final concentration: 2 mM).

    • Immediately add 4 µL of the 500 mM Sodium Ascorbate stock solution (final concentration: 20 mM).

    • Vortex the reaction mixture for 10-15 seconds.

  • Incubation:

    • Incubate the reaction at room temperature for 1 hour. For comparison, set up a control reaction without the Pyridylalanine-peptide.

  • Analysis:

    • Monitor the reaction progress by RP-HPLC, observing the formation of the fluorescently labeled peptide product.

    • Confirm the product identity by mass spectrometry.

Quantitative Data: Reaction Efficiency
Reaction ConditionReaction Time (min)Product Yield (%)
Standard CuAAC6065
Pyridylalanine-Peptide Accelerated6092
Standard CuAAC12078
Pyridylalanine-Peptide Accelerated120>95

Note: Data are representative and may vary based on specific peptide sequences and reactants.

Application 2: Solid-Phase Synthesis of Pyridylalanine-Containing Peptides

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Final cycle Cleavage Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage End Purification (HPLC) Cleavage->End Pyridyl_Modification Pyridylalanine Pyridylalanine Residue Modification Chemical Modification Pyridylalanine->Modification Modified_Pyridyl Modified Pyridylalanine (e.g., Cyanopyridyl) Modification->Modified_Pyridyl Bioorthogonal_Reaction Bioorthogonal Ligation Modified_Pyridyl->Bioorthogonal_Reaction Conjugate Peptide Conjugate/ Cyclized Peptide Bioorthogonal_Reaction->Conjugate

References

Application Notes and Protocols for the Analysis of Peptides Containing 2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical methodologies for the characterization and quantification of synthetic peptides incorporating the non-canonical amino acid, 2-pyridylalanine. The inclusion of 2-pyridylalanine can enhance the biophysical properties of peptides, such as aqueous solubility and stability, making it a valuable modification in drug discovery.[1] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and other spectroscopic techniques pertinent to the analysis of these modified peptides.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for the analysis and purification of synthetic peptides, including those containing 2-pyridylalanine.[2] The separation is based on the differential partitioning of the peptide between the nonpolar stationary phase and the polar mobile phase.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol describes a general method for determining the purity of a peptide containing 2-pyridylalanine.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water (Mobile Phase A)

  • Trifluoroacetic acid (TFA), 0.1% (v/v) solution in acetonitrile (Mobile Phase B)

  • Peptide sample containing 2-pyridylalanine, dissolved in Mobile Phase A (e.g., 1 mg/mL)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the dissolved peptide sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized. A typical starting gradient is:

    • 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 220 nm, which is characteristic of the peptide backbone. The pyridyl group of 2-pyridylalanine also absorbs in the UV region, with absorption maxima around 204 nm and 258 nm, which can also be used for detection.[3]

  • Data Analysis: Integrate the peak areas of the chromatogram to determine the purity of the peptide. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation: Expected HPLC Performance

The retention time of a peptide is influenced by its amino acid composition and modifications. While specific retention times for 2-pyridylalanine-containing peptides will vary, the following table provides a hypothetical example of expected data from an RP-HPLC analysis.

Peptide SequenceModificationColumn TypeGradient (%B in 30 min)Expected Retention Time (min)Purity (%)
Ac-Tyr-Gly-Gly-Phe-2-Pyr-Ala -Leu-NH2N-terminal Acetylation, C-terminal AmidationC185-65%18.5>95
H-Gly-Arg-2-Pyr-Ala -Asp-Trp-Gly-Lys-OHNoneC185-50%15.2>95

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides.[4] For peptides containing 2-pyridylalanine, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful combination for detailed structural characterization.

Experimental Protocol: LC-MS for Identity Confirmation and Sequence Analysis

This protocol outlines the general procedure for confirming the identity and sequence of a 2-pyridylalanine-containing peptide.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), 0.1% (v/v) solution in water (Mobile Phase A)

  • Formic acid (FA), 0.1% (v/v) solution in acetonitrile (Mobile Phase B)

  • Peptide sample containing 2-pyridylalanine, dissolved in Mobile Phase A (e.g., 0.1 mg/mL)

  • C18 reversed-phase UPLC/HPLC column suitable for MS

Instrumentation:

  • LC-MS system, preferably a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS fragmentation.

Procedure:

  • LC Separation: Separate the peptide using a suitable gradient, similar to the HPLC protocol, but with formic acid as the ion-pairing agent to ensure compatibility with the mass spectrometer.

  • MS Analysis (Full Scan): Acquire full scan mass spectra to determine the molecular weight of the peptide. The expected mass-to-charge ratio (m/z) can be calculated based on the peptide's amino acid sequence.

  • MS/MS Analysis (Fragmentation): Select the precursor ion corresponding to the peptide of interest and subject it to fragmentation (e.g., using collision-induced dissociation - CID).

  • Data Analysis: Analyze the resulting MS/MS spectrum to confirm the amino acid sequence. The fragmentation of the peptide backbone results in a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The presence of a 2-pyridylalanine residue will result in a characteristic mass shift in the fragment ion series.

Data Presentation: Expected MS and MS/MS Data

The following tables provide an example of the expected mass spectrometric data for a hypothetical peptide containing 2-pyridylalanine.

Table 2.1: Molecular Weight Confirmation

Peptide SequenceCalculated Monoisotopic Mass (Da)Observed [M+H]+ (m/z)
H-Gly-2-Pyr-Ala -Phe-OH356.1485357.1558

Table 2.2: Theoretical MS/MS Fragmentation Pattern for H-Gly-(2-Pyr-Ala)-Phe-OH

Fragment IonCalculated m/zFragment IonCalculated m/z
b158.0293y1166.0868
b2206.0872y2354.1447
b3353.1556

Note: The fragmentation pattern can be influenced by the position of the 2-pyridylalanine residue within the peptide sequence.

Spectroscopic Analysis

UV-Visible and Infrared (IR) spectroscopy can provide additional structural information about peptides containing 2-pyridylalanine.

UV-Visible Spectroscopy

The aromatic side chain of 2-pyridylalanine exhibits characteristic UV absorbance. This property can be utilized for quantification and to probe the local environment of the residue.

Protocol:

  • Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.

  • The absorbance at ~258 nm can be used for concentration determination, provided an extinction coefficient is known or determined.[3]

Expected Data:

Amino AcidAbsorption Maxima (nm)
2-Pyridylalanine~204, ~258[3]
Phenylalanine~257
Tyrosine~274
Tryptophan~280
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for studying the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds in the peptide backbone. While the overall spectrum will be dominated by the peptide backbone, the pyridyl ring of 2-pyridylalanine will have characteristic vibrations.

Protocol:

  • Prepare the peptide sample, for example, as a thin film by drying a solution on an IR-transparent window or as a KBr pellet.

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Analyze the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands to gain insights into the peptide's secondary structure (e.g., α-helix, β-sheet).

Visualizations

Analytical Workflow for Peptides Containing 2-Pyridylalanine

Analytical_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_data Data Analysis & Reporting Synthesis Solid-Phase Peptide Synthesis (incorporating 2-Pyridylalanine) Purification Crude Peptide Purification (e.g., Preparative HPLC) Synthesis->Purification HPLC Purity Assessment (RP-HPLC) Purification->HPLC Purity Check MS Identity & Sequence Confirmation (LC-MS & MS/MS) Purification->MS Identity Check Spectroscopy Structural Characterization (UV-Vis, IR) Purification->Spectroscopy Structural Check Purity_Data Purity (%) HPLC->Purity_Data MW_Data Molecular Weight (Da) MS->MW_Data Sequence_Data Amino Acid Sequence MS->Sequence_Data Structural_Data Secondary Structure Spectroscopy->Structural_Data

Caption: Analytical workflow for peptides with 2-pyridylalanine.

References

Troubleshooting & Optimization

challenges with Fmoc-L-2-Pyridylalanine solubility during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fmoc-L-2-Pyridylalanine, particularly concerning its solubility during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions.

Issue 1: this compound fails to dissolve in the primary solvent (e.g., DMF).

Possible Causes:

  • Aggregation: Fmoc-protected amino acids, especially those with aromatic side chains like 2-pyridylalanine, can form intermolecular hydrogen bonds and π-π stacking interactions, leading to aggregation and poor solubility.[1][2][3]

  • Solvent Quality: The purity of the solvent is critical. N,N-Dimethylformamide (DMF) can degrade over time to form dimethylamine, which can negatively impact solubility and subsequent reactions.[4][5]

  • Hydrophobicity: The inherent hydrophobicity of the Fmoc group and the pyridyl side chain contributes to lower solubility in polar aprotic solvents.[4]

Solutions:

  • Sonication: Use an ultrasonic bath for 5-10 minutes to help break up aggregates and enhance dissolution.[6]

  • Gentle Heating: Warming the solution to approximately 30-40°C can increase solubility. However, avoid excessive heat to prevent degradation of the Fmoc group.[6]

  • Solvent Mixtures: If the amino acid remains insoluble, adding a small amount of a stronger co-solvent can be effective.[4][6] N-Methyl-2-pyrrolidone (NMP) generally has a higher solvating power than DMF for hydrophobic sequences.[4][5] A mixture of DMSO and DMF can also improve solubility.[4]

  • "Magic Mixture": For exceptionally difficult cases, a solvent system known as the "Magic Mixture" can be employed. This consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate, often used at an elevated temperature of 55°C.

Issue 2: The activated this compound precipitates during the coupling reaction.

Possible Causes:

  • On-Resin Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This aggregation hinders the access of reagents and can cause the incoming activated amino acid to precipitate.[4][6] This is a common issue in SPPS and is sequence-dependent.[7]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the diffusion of reagents into the polymer matrix, leading to inefficient coupling.[8]

Solutions:

  • Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF, before coupling can disrupt the secondary structures (e.g., β-sheets) that cause aggregation.[8][9][10] These salts can also be included directly in the coupling mixture.

  • Switch Solvents: Change the primary solvent to NMP or use a mixture of 25% DMSO in DMF to improve solvation of the peptide-resin complex.

  • Elevated Temperature/Microwave: Performing the coupling at a higher temperature or using microwave-assisted synthesis can disrupt aggregation and accelerate coupling, reducing the time available for aggregation to occur.[9]

  • Double Coupling: If the coupling reaction is incomplete (as indicated by a positive ninhydrin test), performing a second coupling can improve the yield.[11]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging to work with? A1: The challenges arise from a combination of factors. The aromatic pyridyl ring can participate in π-π stacking, and the nitrogen atom can form hydrogen bonds, both of which contribute to peptide aggregation.[1][2] This aggregation, driven by the formation of β-sheet structures between peptide chains, is a primary cause of solubility issues and difficult coupling reactions.[12]

Q2: Which solvents are recommended for dissolving this compound? A2: While DMF is a common solvent in SPPS, NMP is often a better choice for difficult or hydrophobic sequences due to its superior solvating properties.[5] For highly problematic cases, solvent mixtures containing DMSO or specialized formulations like the "Magic Mixture" can be used.[4] It is crucial to use high-purity, amine-free DMF to ensure reproducibility.[13]

Q3: What are the best coupling reagents for a difficult amino acid like this compound? A3: For difficult couplings, more powerful activation methods are recommended. Urionium/aminium-based reagents like HATU and HBTU, or phosphonium-based reagents like PyBOP, are generally more effective than standard carbodiimide methods (DCC, DIC).[7] Allowing for longer reaction times or performing a double coupling may also be necessary to achieve a high yield.[9]

Q4: Can I pre-dissolve a batch of this compound in solvent for later use? A4: It is generally not recommended to store Fmoc-amino acids in solution for extended periods, especially in NMP, as this can lead to decomposition.[5] Solutions should be prepared fresh and used immediately for the coupling reaction to ensure the highest purity and yield of the final peptide.[4]

Q5: How can I monitor the success of a difficult coupling reaction? A5: The ninhydrin (Kaiser) test is a common method for detecting unreacted primary amines on the resin after a coupling step.[9] A positive test (blue beads) indicates an incomplete reaction, suggesting that a second coupling or modified conditions may be required. However, in cases of severe aggregation, the ninhydrin test can sometimes give a false negative result because the aggregated chains are inaccessible.

Data & Protocols

Solvent and Additive Recommendations for Difficult Sequences

The following table summarizes common strategies to overcome solubility and aggregation issues during SPPS.

StrategyReagent/SolventTypical Concentration/ConditionPurposeCite
Primary Solvent N-Methyl-2-pyrrolidone (NMP)-Higher solvating power than DMF for hydrophobic peptides.[4][5]
Solvent Additive Dimethyl Sulfoxide (DMSO)25% in DMFDisrupts secondary structures.
Chaotropic Salts Lithium Chloride (LiCl)0.4 M - 0.8 M in DMFDisrupts hydrogen bonding networks causing aggregation.[9]
"Magic Mixture" DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2 M Ethylenecarbonate55°CFor extremely difficult, aggregating sequences.
Reaction Temp. Elevated Temperature40°C - 55°CIncreases solubility and disrupts secondary structures.[6][9]
Experimental Protocol: Coupling with Chaotropic Salts

This protocol describes a manual coupling step for a difficult amino acid, such as this compound, when aggregation is suspected.

  • Resin Preparation: After deprotection of the N-terminal Fmoc group and subsequent washes, swell the peptide-resin in DMF.

  • Chaotropic Wash (Optional but Recommended): Wash the resin with a solution of 0.4 M LiCl in DMF for 2-5 minutes. Drain the solution.[9]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.) and an activating agent (e.g., HATU, 3-5 eq.) in your chosen solvent (e.g., DMF or NMP). Add an activation base such as DIPEA (6-10 eq.). Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. If aggregation is severe, the activated amino acid solution can be prepared in a 0.4 M LiCl/DMF mixture.

  • Reaction: Allow the reaction to proceed for 1-2 hours at room temperature, or at an elevated temperature if necessary.[9]

  • Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test.[9] Once complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and the chaotropic salt. Proceed to the next deprotection step.[9]

Visual Guides

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a decision-making process when encountering solubility problems with this compound.

G start Start: Dissolve This compound in DMF is_dissolved Fully Dissolved? start->is_dissolved sonicate 1. Sonicate solution for 5-10 mins is_dissolved->sonicate No proceed Proceed to Activation and Coupling is_dissolved->proceed Yes heat 2. Gently heat to 30-40°C sonicate->heat cosolvent 3. Add co-solvent (e.g., NMP, DMSO) heat->cosolvent magic_mix 4. Use 'Magic Mixture' for severe cases cosolvent->magic_mix magic_mix->proceed precipitates Precipitation during coupling? proceed->precipitates chaotropic Use Chaotropic Salts (e.g., LiCl) precipitates->chaotropic Yes success Coupling Successful precipitates->success No double_couple Perform Double Coupling chaotropic->double_couple double_couple->success

Caption: A decision-making workflow for troubleshooting solubility and precipitation issues.

Factors Contributing to Difficult Couplings

This diagram illustrates the relationship between the root causes of synthesis difficulty and the corresponding mitigation strategies.

G cluster_causes Root Causes cluster_solutions Mitigation Strategies Aggregation Peptide Aggregation (β-Sheet Formation) Chaotropes Chaotropic Salts (LiCl, KSCN) Aggregation->Chaotropes Solvents Stronger Solvents (NMP, DMSO) Aggregation->Solvents Temp Elevated Temp. / Microwave Aggregation->Temp Solubility Poor Reagent Solubility Solubility->Solvents Solubility->Temp Steric Steric Hindrance Reagents Powerful Coupling Reagents (HATU, PyBOP) Steric->Reagents Time Increased Reaction Time / Double Coupling Steric->Time

Caption: Relationship between causes of difficult synthesis and effective solutions.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-L-2-Pyridylalanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges stem from potential steric hindrance and side reactions related to the pyridine ring. The bulky Fmoc protecting group, combined with the pyridine side chain, can physically obstruct the coupling reaction.[1][2] Additionally, the nitrogen atom in the pyridine ring is nucleophilic and can lead to side reactions.[3]

Q2: What are the potential side reactions associated with the pyridyl group?

A2: The main side reaction is the N-alkylation of the pyridyl side chain. The nitrogen on the pyridine ring can be alkylated, for instance by piperidine used during Fmoc deprotection, which results in the formation of a pyridinium salt.[3] This modification can often be detected as a +78 Da addition in mass spectrometry.[3] The 2-pyridyl isomer's nitrogen is generally less nucleophilic than the 4-pyridyl nitrogen, potentially making it less susceptible to this side reaction.[3]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids, potent coupling reagents are highly recommended.[4] Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents like DIC, even when additives are used.[4][5]

Q4: Is a double coupling necessary for this compound?

A4: A double coupling is a common and effective strategy to improve the incorporation of sterically hindered amino acids.[1][4] If a monitoring test, such as the Kaiser test, indicates an incomplete reaction after the first coupling, a second coupling with fresh reagents is highly advisable.[4][6]

Q5: How can I monitor the completion of the coupling reaction?

A5: The most common method for monitoring coupling completion on solid support is the Kaiser test (ninhydrin test), which detects free primary amines.[7] A positive result (intense blue/purple color) indicates an incomplete reaction.[7] Other colorimetric tests like the TNBS test can also be used.[7] For a definitive analysis, a small amount of the peptide-resin can be cleaved and analyzed by Mass Spectrometry (MS) and HPLC to check for deletion sequences.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.

Problem Potential Causes Recommended Solutions
Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test)1. Steric Hindrance: The bulky Fmoc group and the pyridyl side chain are impeding the reaction.[1][2]2. Peptide Aggregation: The growing peptide chain is folding on the resin, making the N-terminus inaccessible.[7]3. Inefficient Activation: The chosen coupling reagent is not potent enough.[2]1. Switch to a More Potent Coupling Reagent: Use uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) salts.[2]2. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[1]3. Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., to 2-4 hours or overnight) or gently heat the reaction.[2][8]4. Optimize Solvent: Use a more solvating solvent like NMP or a mixture of DMF and DMSO to disrupt aggregation.[1][2]
Presence of Deletion Sequences in Final Peptide 1. Incomplete Coupling: Failure of this compound to couple to all available N-terminal amines.[1]2. Incomplete Fmoc Deprotection: Residual Fmoc groups are blocking the N-terminus.[1]1. Implement Double Coupling: Use this as a standard procedure for this amino acid.[1]2. Optimize Deprotection: Ensure complete Fmoc removal using fresh 20% piperidine in DMF and confirm with a Kaiser test before coupling.[1]
Side Product Detected by Mass Spectrometry (+78 Da) N-alkylation of the Pyridine Ring: The pyridyl nitrogen has reacted, likely with piperidine from the deprotection step.[3]1. Minimize Piperidine Exposure: Ensure thorough washing after Fmoc deprotection.2. Use DBU for Deprotection (with caution): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can be used for Fmoc removal, but it should not be used if aspartic acid is present in the sequence due to the risk of aspartimide formation.[9]
Racemization 1. Prolonged Activation Time: The activated amino acid is susceptible to epimerization, especially under basic conditions.[7]2. Strong Base: The use of a strong, unhindered base can promote racemization.[7][10]1. Use a Low-Racemization Coupling Reagent/Additive: Carbodiimides (like DIC) with additives such as OxymaPure or HOAt are good options.[5][10] HATU is also known for low racemization.[7]2. Avoid Prolonged Pre-activation: Add the activated amino acid to the resin promptly.[10]3. Use a Weaker Base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[10]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

This table summarizes the general performance of various coupling reagents. While not specific to this compound, it provides a strong indication of their relative efficacy for challenging couplings.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99Very LowHighly reactive, excellent for hindered couplings.[4][11] Higher cost. Potential for guanidinylation if used in excess.[4]
HBTU Aminium/Uronium Salt20-60 minutes>98LowA good balance of reactivity and cost-effectiveness.[11]
HCTU Aminium/Uronium Salt15-45 minutes>99Very LowSimilar to HATU in performance, often more cost-effective.[11]
PyBOP Phosphonium Salt30-120 minutes>98LowHighly efficient with a low propensity for racemization.[11] Does not cause guanidinylation.[4]
DIC/OxymaPure Carbodiimide/Additive60-180 minutes>97LowCost-effective and provides excellent results with minimal racemization.[5][11]

Experimental Protocols

Protocol 1: Standard Double Coupling using HATU

This protocol is recommended for incorporating this compound to ensure high coupling efficiency.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using two treatments of 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

    • Perform a Kaiser test to confirm the presence of free primary amines (positive result).[6]

  • First Coupling:

    • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and vortex for 1-2 minutes.[1]

    • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-90 minutes at room temperature.[1]

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring:

    • Perform a Kaiser test on a small sample of resin beads. If the test is negative (yellow/colorless beads), the coupling is complete. If it is positive (blue beads), proceed to the second coupling.

  • Second Coupling:

    • Repeat the activation and coupling steps (Step 2) with a fresh solution of activated this compound.

    • Agitate for another 60-90 minutes.

  • Final Washing:

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and then either methanol or DCM.

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Troubleshooting_Workflow Start Coupling Step Completed KaiserTest Perform Kaiser Test Start->KaiserTest Result Negative? KaiserTest->Result Proceed Proceed to Next Cycle Result->Proceed Yes Incomplete Incomplete Coupling Detected Result->Incomplete No DoubleCouple Perform Double Coupling Incomplete->DoubleCouple ChangeReagent Switch to Potent Reagent (e.g., HATU, HCTU) Incomplete->ChangeReagent IncreaseTime Increase Reaction Time Incomplete->IncreaseTime End Re-test with Kaiser Test DoubleCouple->End ChangeReagent->End IncreaseTime->End

Caption: Troubleshooting workflow for incomplete peptide coupling reactions.

Peptide_Bond_Formation cluster_reactants Reactants cluster_activation Activation cluster_product Product AminoAcid Fmoc-AA-OH R-COOH CouplingReagent Coupling Reagent (e.g., HATU) + Base AminoAcid:cooh->CouplingReagent PeptideResin Peptide-Resin R'-NH2 PeptideBond Peptide Bond Formed R-CO-NH-R' PeptideResin->PeptideBond ActiveEster Activated Ester R-CO-X CouplingReagent->ActiveEster ActiveEster:ester->PeptideResin:nh2 Nucleophilic Attack

Caption: Simplified mechanism of peptide bond formation during SPPS.

References

preventing side reactions with the pyridine ring of 2-pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing 2-pyridylalanine. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions with 2-Pyridylalanine

The pyridine ring of 2-pyridylalanine is susceptible to several side reactions during solid-phase peptide synthesis (SPPS). This guide details the most common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution & Rationale
Mass spectrometry shows an unexpected +78 Da adduct. N-alkylation of the pyridine ring: The nucleophilic nitrogen of the pyridine can be alkylated by the piperidine used for Fmoc deprotection.1. Use an alternative base for Fmoc deprotection: A mixture of 2% DBU and 5% piperazine in DMF can significantly reduce N-alkylation and provides rapid and efficient Fmoc removal.[1][2][3] 2. Reduce Fmoc deprotection time: Minimize the exposure of the peptide to basic conditions. 3. Protect the pyridine nitrogen: Introduce a protecting group such as Boc, Trityl, or a borane complex to block the nucleophilic nitrogen.
Formation of dehydroalanine and subsequent adducts (e.g., +85 Da with piperidine). β-elimination: Protonation or quaternization of the pyridine nitrogen turns it into a good leaving group, facilitating elimination of the side chain to form a reactive dehydroalanine intermediate.[4][5][6]1. Avoid prolonged exposure to strong acids. 2. Protect the pyridine nitrogen: This prevents the initial protonation or quaternization required for elimination.
Mass spectrometry shows an unexpected +16 Da adduct. N-oxidation of the pyridine ring: Oxidizing agents present during synthesis or cleavage can lead to the formation of a pyridine N-oxide.1. Use high-quality, fresh reagents and solvents. 2. Degas solvents to remove dissolved oxygen. 3. Add scavengers during cleavage: Use a standard cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to quench reactive species.[7]
Incomplete coupling of the subsequent amino acid. Steric hindrance: The bulky pyridine ring of 2-pyridylalanine can sterically hinder the approach of the incoming activated amino acid.1. Double couple the amino acid following 2-pyridylalanine. 2. Use a more potent coupling reagent: Reagents like HATU or HCTU can improve coupling efficiency. 3. Increase coupling time.
Unwanted acylation of the pyridine ring. Over-activation of the incoming amino acid: Highly reactive acylating agents can potentially react with the pyridine nitrogen, although this is less common than N-alkylation by piperidine.1. Use optimized coupling conditions with appropriate activation times. 2. Avoid excessively powerful acylating agents if this side reaction is observed.
Reduction of the pyridine ring to piperidine during catalytic hydrogenation. Harsh hydrogenation conditions: High pressure, high temperature, and certain catalysts (e.g., PtO2, Rhodium) can lead to the saturation of the aromatic pyridine ring.[8]1. Use milder hydrogenation conditions if only other functional groups are to be reduced. 2. Choose a catalyst with lower activity towards pyridine reduction (e.g., Palladium on carbon under controlled conditions). 3. Protect the pyridine ring with a borane complex, which can be removed post-hydrogenation. [9]

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to protect the side chain of 2-pyridylalanine?

A1: Not always. For many standard peptide syntheses, side-chain protection of 2-pyridylalanine may not be strictly necessary, especially if N-alkylation is minimal and can be tolerated or easily removed during purification. However, if significant side reactions are observed, or if the synthetic route involves reagents that are incompatible with an unprotected pyridine ring, side-chain protection is highly recommended.

Q2: How does the position of the nitrogen in pyridylalanine (2-, 3-, or 4-) affect side reactions?

A2: The position of the nitrogen atom influences its basicity and nucleophilicity. The 4-pyridyl nitrogen is generally more nucleophilic and basic than the 2- and 3-pyridyl nitrogens, making it more susceptible to N-alkylation.[10] The electronic properties of the specific isomer can also influence the propensity for other side reactions like β-elimination.

Q3: What is the best way to monitor for the N-alkylation side product during synthesis?

A3: The most effective way to monitor for N-alkylation is to perform a small-scale test cleavage of the peptide from the resin at intermediate steps. The cleaved peptide can then be analyzed by LC-MS to check for the presence of the +78 Da adduct.

Q4: Can I use standard cleavage cocktails for peptides containing 2-pyridylalanine?

A4: Yes, standard TFA-based cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% water) are generally effective for peptides containing 2-pyridylalanine. The scavengers in the cocktail are important for preventing side reactions with other sensitive amino acids and can help mitigate oxidative side reactions.

Q5: What are the key differences between Boc, Trityl, and Borane protection for the pyridine ring?

A5:

  • Boc (tert-Butyloxycarbonyl): This is a common protecting group that is stable to the basic conditions of Fmoc removal but is cleaved by strong acids like TFA. It is introduced using Boc-anhydride.

  • Trityl (Triphenylmethyl): A bulky protecting group that is also acid-labile. Its bulk can sometimes offer advantages in preventing intermolecular aggregation. It is introduced using trityl chloride.[11]

  • Borane: Forms a complex with the pyridine nitrogen, effectively rendering it non-nucleophilic. This protection is stable to many reaction conditions but can be removed with specific reagents or under acidic conditions.[9][12]

Experimental Protocols

Protocol 1: Boc Protection of the Pyridine Side Chain of Fmoc-2-pyridylalanine

This protocol describes the protection of the pyridine nitrogen with a Boc group.

Materials:

  • Fmoc-L-2-pyridylalanine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add DMAP (0.1 eq) to the solution.

  • Add (Boc)₂O (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient of EtOAc in hexane) to yield this compound(Boc)-OH.

Expected Yield: 80-90%

Protocol 2: Trityl Protection of the Pyridine Side Chain of Fmoc-2-pyridylalanine

This protocol details the protection of the pyridine nitrogen with a Trityl group.[11]

Materials:

  • This compound

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Slowly add a solution of trityl chloride (1.5 eq) in DCM to the reaction mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to yield this compound(Trt)-OH.

Expected Yield: 75-85%

Protocol 3: Fmoc Deprotection using Piperazine/DBU

This protocol provides an alternative to piperidine for Fmoc deprotection to minimize N-alkylation.[1][2][3]

Materials:

  • Fmoc-protected peptide-resin

  • Dimethylformamide (DMF)

  • Piperazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deprotection solution: 5% piperazine and 2% DBU in DMF (v/v)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin, ensuring it is fully submerged.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the deprotection step one more time for 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual reagents.

  • Proceed with the next coupling step.

Visualizing Reaction Pathways

The following diagrams illustrate the mechanisms of key side reactions and a protective strategy.

N_Alkylation_Mechanism cluster_reactants Reactants cluster_product Product Py Pyridine Ring (2-Pyridylalanine) Alk_Py N-Alkylated Pyridinium (+78 Da) Py->Alk_Py Nucleophilic Attack Pip Piperidine Pip->Alk_Py Source of Alkyl Group (via fragmentation/rearrangement)

Caption: Mechanism of N-alkylation of the pyridine ring by piperidine.

Beta_Elimination_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Protonated_Py Protonated/Quaternized 2-Pyridylalanine Dehydroalanine Dehydroalanine Protonated_Py->Dehydroalanine β-Elimination Adduct Michael Adduct (e.g., with Piperidine) Dehydroalanine->Adduct Michael Addition

Caption: Pathway of β-elimination to dehydroalanine and subsequent adduct formation.

Boc_Protection_Workflow Start Fmoc-2-Pyridylalanine-OH Reagents +(Boc)₂O, DMAP in ACN Start->Reagents Protected Fmoc-2-Pyridylalanine(Boc)-OH Reagents->Protected Protection SPPS Incorporate into Peptide (Fmoc-SPPS) Protected->SPPS Cleavage Final Cleavage (TFA Cocktail) SPPS->Cleavage Final_Peptide Deprotected Peptide Cleavage->Final_Peptide Deprotection

Caption: Workflow for Boc protection of 2-pyridylalanine and its use in SPPS.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with 2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the aggregation of peptides containing the non-canonical amino acid 2-pyridylalanine.

Troubleshooting Guides

Guide 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Peptide aggregation on the solid support during synthesis can lead to incomplete reactions, low yields, and difficult purification. The aromatic nature of 2-pyridylalanine can contribute to this issue through π-π stacking interactions.

Symptoms:

  • Positive or ambiguous ninhydrin (Kaiser) test results after coupling steps.

  • Noticeable shrinking or clumping of the resin beads.

  • Slow or incomplete solvent flow through the reaction vessel.

  • Broadening of the Fmoc deprotection peak in continuous flow synthesis.

Troubleshooting Steps:

StepActionExpected OutcomeRationale
1 Modify the Solvent System Improved resin swelling and solvation of the peptide chain.Standard solvents like DMF may not be sufficient to solvate aggregating peptide chains. NMP is generally superior for this purpose. The "Magic Mixture" is designed to disrupt secondary structures.[1]
Use N-Methyl-2-pyrrolidone (NMP) instead of or in addition to Dimethylformamide (DMF). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1]
2 Incorporate Chaotropic Agents Disruption of inter-chain hydrogen bonds and secondary structures.Chaotropic salts interfere with the hydrogen bonding networks that lead to β-sheet formation and aggregation.[1][2]
Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step.[1]
3 Elevated Temperature/Microwave Synthesis Increased reaction kinetics and disruption of aggregates.Microwave energy can break hydrogen bonds causing aggregation and accelerate coupling and deprotection reactions, especially for "difficult sequences".[3]
Perform coupling and deprotection steps at elevated temperatures (e.g., 50-90°C) using a microwave peptide synthesizer.
4 Incorporate Structure-Disrupting Moieties Introduction of "kinks" in the peptide backbone to hinder β-sheet formation.Pseudoproline dipeptides and backbone protecting groups like Dmb/Hmb physically disrupt the hydrogen bonding between peptide chains.[1][2]
Strategically insert pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) approximately every 6-8 residues. Utilize backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues.[1][2]
5 Sonication Mechanical disruption of resin and peptide aggregates.Gentle sonication can help to physically break up clumps of resin and aggregated peptide chains, improving solvent accessibility.[1]
Gently sonicate the reaction vessel in a water bath for 15-30 minutes.[1]

Logical Workflow for Troubleshooting On-Resin Aggregation

OnResin_Troubleshooting start On-Resin Aggregation Suspected solvent Modify Solvent System (e.g., NMP, Magic Mixture) start->solvent chaotropic Incorporate Chaotropic Agents (e.g., NaClO₄ wash) solvent->chaotropic If aggregation persists success Synthesis Proceeds Successfully solvent->success Successful microwave Use Microwave Synthesis chaotropic->microwave If aggregation persists chaotropic->success Successful structure Incorporate Structure-Disrupting Moieties (Pseudoprolines, Dmb/Hmb) microwave->structure If aggregation persists microwave->success Successful sonication Apply Sonication structure->sonication If aggregation persists structure->success Successful sonication->success Successful failure Consider Resynthesis with Sequence Modification sonication->failure If aggregation persists

Workflow for addressing on-resin peptide aggregation.

Guide 2: Insolubility of Lyophilized Peptide Containing 2-Pyridylalanine

After synthesis and purification, peptides with 2-pyridylalanine may be difficult to dissolve due to the aromatic and potentially hydrophobic nature of this residue, which can promote the formation of stable aggregates.

Symptoms:

  • The lyophilized peptide does not dissolve in aqueous buffers (e.g., water, PBS, Tris).

  • The solution is cloudy or contains visible particulates.

  • The peptide precipitates out of solution over time.

Troubleshooting Steps:

StepActionExpected OutcomeRationale
1 Assess Peptide Polarity and Adjust pH Improved solubility by increasing the net charge of the peptide.Peptides are generally more soluble when they have a net charge. Acidic peptides are more soluble in basic buffers, and basic peptides in acidic buffers.[4][5]
Calculate the theoretical isoelectric point (pI) of the peptide. For basic peptides (pI > 7), try dissolving in a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides (pI < 7), try a dilute basic solution (e.g., 0.1% aqueous NH₃).[5][6]
2 Use Organic Co-solvents Solubilization of hydrophobic peptide regions.Organic solvents like DMSO can disrupt hydrophobic interactions and π-π stacking between the 2-pyridylalanine residues, allowing the peptide to be solvated.[4][7]
First, dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Then, slowly add the desired aqueous buffer to the peptide solution with gentle vortexing.[7]
3 Incorporate Denaturants (for non-biological applications) Disruption of strong intermolecular interactions.Strong denaturants like guanidinium hydrochloride or urea can effectively break down highly stable aggregates, including those formed by β-sheets and π-π stacking.
Use 6 M guanidinium hydrochloride or 8 M urea to dissolve the peptide. Note that these will denature proteins and may be incompatible with many biological assays.
4 Sonication and Gentle Heating Increased rate of dissolution.These methods provide energy to overcome the activation energy barrier for dissolution. However, excessive heating can degrade the peptide.[4]
Briefly sonicate the peptide solution in a water bath. Gentle warming (<40°C) can also be applied.[4]
5 Filtration Removal of pre-existing aggregates that can seed further aggregation.Small, insoluble particles can act as nucleation sites for the rapid aggregation of the soluble peptide.
Filter the peptide stock solution through a 0.22 µm filter.[8]

Logical Workflow for Solubilizing Aggregated Peptides

Solubilization_Troubleshooting start Insoluble Lyophilized Peptide ph_adjust Assess Polarity and Adjust pH start->ph_adjust organic Use Organic Co-solvents (e.g., DMSO, DMF) ph_adjust->organic If insoluble success Peptide Solubilized ph_adjust->success Successful denaturant Incorporate Denaturants (e.g., Gu-HCl, Urea) organic->denaturant If insoluble (non-biological use) organic->success Successful sonication Apply Sonication / Gentle Heating denaturant->sonication If insoluble denaturant->success Successful filtration Filter Solution (0.22 µm) sonication->filtration filtration->success Successful failure Consider Resynthesis or Sequence Modification filtration->failure If aggregates remain

Stepwise approach for solubilizing aggregated peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 2-pyridylalanine prone to aggregation?

A1: The aggregation of peptides with 2-pyridylalanine is often driven by a combination of factors. The pyridine ring is aromatic and can participate in π-π stacking interactions with other 2-pyridylalanine residues, similar to other aromatic amino acids like phenylalanine and tryptophan.[9] These interactions can lead to the formation of ordered aggregates. Additionally, if the rest of the peptide sequence is hydrophobic, this can further promote aggregation to minimize contact with aqueous environments.

Q2: Can the position of 2-pyridylalanine in the peptide sequence affect its aggregation propensity?

A2: Yes, the position can be critical. Placing aromatic amino acids, like 2-pyridylalanine, at the C-terminus of a peptide has been shown to increase aggregation.[9] Conversely, placing charged amino acids at the N-terminus may help to reduce aggregation.[9] Therefore, during peptide design, the placement of 2-pyridylalanine should be carefully considered.

Q3: How can I monitor the aggregation of my 2-pyridylalanine-containing peptide?

A3: Several biophysical techniques can be used to monitor peptide aggregation. A common method is the Thioflavin T (ThT) fluorescence assay, where the dye's fluorescence increases upon binding to β-sheet-rich structures like amyloid fibrils.[10] Other techniques include Transmission Electron Microscopy (TEM) to visualize the morphology of the aggregates, and Size Exclusion Chromatography (SEC) to detect the formation of higher molecular weight species.[11][12]

Q4: Are there any specific considerations for purifying peptides with 2-pyridylalanine using HPLC?

A4: Yes. Due to their aggregation tendency, it may be beneficial to add organic modifiers like isopropanol or acetic acid, or even chaotropic agents like guanidine hydrochloride, to the mobile phase during HPLC purification to keep the peptide soluble. It is also advisable to dissolve the crude peptide in a strong organic solvent like DMSO before diluting it into the initial mobile phase.[4]

Q5: Can I prevent aggregation by modifying the peptide sequence?

A5: Yes, sequence modification can be a powerful strategy. If the biological activity is not compromised, you can consider:

  • Substituting 2-pyridylalanine with a less aggregation-prone amino acid.

  • Introducing charged residues (e.g., Lys, Arg, Asp, Glu) into the sequence to increase electrostatic repulsion between peptide chains.

  • Incorporating proline or pseudoproline dipeptides to disrupt the formation of secondary structures that lead to aggregation.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 2-Pyridylalanine

This protocol is a general guideline for manual Fmoc/tBu-based SPPS and should be adapted based on the specific peptide sequence and available equipment.[13][14][15]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-2-pyridylalanine)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% 4-methylpiperidine in NMP

  • Solvents: NMP, DCM

  • Washing solutions: NMP, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

Workflow:

  • Resin Swelling: Swell the resin in NMP for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the NMP.

    • Add the deprotection solution to the resin and agitate for 5-10 minutes.

    • Drain and repeat the deprotection step for another 10-15 minutes.

    • Wash the resin thoroughly with NMP (3-5 times) and DCM (2-3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in NMP.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours. For coupling 2-pyridylalanine or an amino acid immediately following it, consider extending the coupling time or performing a double coupling if aggregation is suspected.

  • Washing: Wash the resin thoroughly with NMP (3-5 times) and DCM (2-3 times).

  • Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This protocol provides a method to monitor the kinetics of peptide aggregation in vitro.[10][16]

Materials:

  • Lyophilized peptide containing 2-pyridylalanine

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., PBS, Tris buffer, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation ~450 nm, Emission ~485 nm)

Workflow:

  • Peptide Preparation: Prepare a stock solution of the peptide by following the solubilization guide. Determine the concentration accurately (e.g., by UV-Vis spectroscopy).

  • Reaction Setup:

    • In each well of the 96-well plate, prepare the reaction mixture. A typical final volume is 100-200 µL.

    • The final concentration of the peptide should be in the low micromolar range (e.g., 10-50 µM).

    • The final concentration of ThT is typically 10-20 µM.

    • Include control wells (e.g., buffer with ThT only, peptide only).

  • Data Acquisition:

    • Place the plate in the plate reader.

    • Set the temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 24-48 hours). Intermittent shaking between reads can promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence (buffer with ThT) from the sample readings.

    • Plot the fluorescence intensity as a function of time. The resulting curve is often sigmoidal, from which the lag time (nucleation phase) and the maximum fluorescence (elongation phase) can be determined.

Protocol 3: Transmission Electron Microscopy (TEM) for Imaging Peptide Aggregates

This protocol describes the negative staining method for visualizing the morphology of peptide aggregates.[11][17]

Materials:

  • Peptide aggregate solution

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate in water)

  • Filter paper

  • Forceps

Workflow:

  • Sample Preparation: Take an aliquot of the peptide solution at a time point of interest from an aggregation assay (e.g., from the ThT assay).

  • Grid Preparation:

    • Hold the TEM grid with forceps.

    • Apply a drop (5-10 µL) of the peptide aggregate solution onto the carbon-coated side of the grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Staining:

    • Wick away the excess sample solution with a piece of filter paper.

    • Immediately apply a drop of the negative stain solution to the grid.

    • After a short incubation (e.g., 30-60 seconds), wick away the excess stain.

  • Drying and Imaging:

    • Allow the grid to air dry completely.

    • Insert the grid into the TEM and acquire images at different magnifications.

  • Image Analysis: Examine the images for the presence and morphology of aggregates (e.g., amorphous aggregates, oligomers, or ordered fibrils).

References

Technical Support Center: Fmoc-L-2-Pyridylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the deprotection and cleavage of peptides containing Fmoc-L-2-Pyridylalanine (Fmoc-L-2-Pal-OH).

Deprotection: Troubleshooting & FAQs

The primary challenge during the Nα-Fmoc deprotection of L-2-Pyridylalanine is the potential for side reactions involving the nucleophilic pyridine side chain. Standard deprotection conditions using 20% piperidine in DMF can lead to unwanted modifications.

Q1: My peptide mass spectrum shows a +78 Da adduct after synthesis. What is the cause?

A1: A +78 Da mass addition on the 2-Pyridylalanine residue is characteristic of N-alkylation of the pyridine ring by piperidine, the base used for Fmoc deprotection. The nucleophilic nitrogen of the pyridine ring can react with piperidine to form a stable pyridinium salt. This side reaction is a known issue with pyridinyl amino acids.[1]

Q2: How can I prevent N-alkylation of the 2-Pyridylalanine side chain during Fmoc deprotection?

A2: To minimize N-alkylation, you should reduce the nucleophilicity of the basic conditions or shorten the exposure time.[1] Consider the following modified deprotection protocols:

  • Use a less nucleophilic base: A solution of 20% piperazine in DMF is a common alternative.

  • Use a DBU-based cocktail: A mixture of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be effective. The DBU is the primary deprotecting agent, while the small amount of piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct.[1]

  • Minimize reaction time: Reduce the deprotection steps to the minimum time required for complete Fmoc removal, as confirmed by a Kaiser test.[1]

Q3: After switching to a DBU-based deprotection, I'm seeing incomplete Fmoc removal. What should I do?

A3: If incomplete deprotection occurs with alternative bases, you can slightly extend the reaction time or perform a second, short deprotection step. It is crucial to monitor the completion of the reaction using a reliable method like a qualitative Kaiser test to ensure all free amines are present before proceeding to the next coupling step.[2] If issues persist, increasing the concentration of DBU incrementally may be necessary, but be mindful that overly harsh basic conditions can promote other side reactions.

Diagram: Troubleshooting Deprotection Side Reactions

G cluster_0 Deprotection Troubleshooting start Problem Detected: Unwanted Modification or Incomplete Deprotection mass_adduct Mass Spec Shows +78 Da Adduct? start->mass_adduct incomplete_deprotection Kaiser Test Positive (Incomplete Deprotection)? start->incomplete_deprotection mass_adduct->incomplete_deprotection  No side_reaction_cause Cause: N-Alkylation of Pyridine Ring by Piperidine mass_adduct->side_reaction_cause  Yes deprotection_cause Cause: Deprotection Reagent is too Weak or Time is too Short incomplete_deprotection->deprotection_cause  Yes solution1 Solution 1: Use 20% Piperazine in DMF side_reaction_cause->solution1 solution2 Solution 2: Use 2% DBU / 2% Piperidine in DMF side_reaction_cause->solution2 solution3 Solution 3: Reduce Deprotection Time side_reaction_cause->solution3 solution4 Solution: - Extend Reaction Time - Perform Second Deprotection - Slightly Increase DBU Conc. deprotection_cause->solution4

Caption: Troubleshooting logic for 2-Pyridylalanine deprotection issues.

Cleavage: Troubleshooting & FAQs

Global deprotection and cleavage from the resin using strong acids like trifluoroacetic acid (TFA) can also present challenges. The acidic environment can protonate the pyridine ring, potentially leading to side reactions.

Q4: My peptide yield is low, and the mass spectrum shows a product with a mass of -1 Da and/or +84 Da. What happened?

A4: This mass profile suggests a β-elimination reaction followed by a potential Michael addition. The protonated pyridinium group can act as a good leaving group, leading to the formation of a dehydroalanine intermediate (-1 Da relative to the expected product). This reactive intermediate can then be attacked by nucleophiles present in the cleavage cocktail, such as piperidine remnants, resulting in an adduct (+84 Da).[1]

Q5: How can I minimize side reactions during TFA cleavage of a 2-Pyridylalanine-containing peptide?

A5: The key is to efficiently quench the reactive cationic species generated during cleavage. Using a robust scavenger cocktail is critical.[3]

  • Use a standard, effective scavenger cocktail: "Reagent K" is a powerful and widely used cocktail for complex peptides.[4][5] Its composition is designed to scavenge a wide variety of reactive species that can modify nucleophilic residues.

  • Ensure proper resin washing: Before cleavage, thoroughly wash the peptide-resin, particularly if DMF was used, as residual base can inhibit the TFA-acidolysis.[4]

  • Optimize cleavage conditions: Use the minimum time and temperature required for complete cleavage to reduce the likelihood of side reactions.[1] A standard time is 2-3 hours at room temperature.[6]

Q6: What is a good starting cleavage cocktail for a peptide containing L-2-Pyridylalanine and other sensitive residues like Tryptophan (Trp) or Methionine (Met)?

A6: For peptides with multiple sensitive residues, a comprehensive cleavage cocktail is essential. Reagent K is highly recommended. For peptides containing methionine, which is prone to oxidation, a specialized cocktail like Reagent H may be considered.[7][8]

Table 1: Recommended Cleavage Cocktails
Reagent NameComposition (v/v or w/w)Target Residues & Notes
TFA / TIS / H₂O 95% TFA / 2.5% TIS / 2.5% H₂OA good general-purpose cocktail for simple peptides without highly sensitive residues.[3][4]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTHighly effective for peptides containing Cys, Met, Trp, and Tyr. Recommended for peptides with 2-Pyridylalanine to minimize side reactions.[4][5][7]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% NH₄ISpecifically designed to prevent the oxidation of Methionine residues.[8]

Abbreviations: TIS = Triisopropylsilane, H₂O = Water, EDT = 1,2-Ethanedithiol, DMS = Dimethylsulfide.

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection using DBU/Piperidine

This protocol is recommended to minimize N-alkylation of the 2-Pyridylalanine side chain.

  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • First Deprotection: Drain the DMF from the resin. Add the deprotection solution (approx. 10 mL per gram of resin) and agitate for 3 minutes.

  • Drain & Second Deprotection: Drain the solution. Add a fresh portion of the deprotection solution and agitate for 5-7 minutes.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines, indicating complete deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the base. The resin is now ready for the next coupling cycle.

Protocol 2: Global Cleavage and Deprotection using Reagent K

This protocol is suitable for peptides containing 2-Pyridylalanine and other sensitive residues.

  • Final Fmoc Removal: If the N-terminal Fmoc group is still present, deprotect it using the standard procedure (e.g., 20% piperidine in DMF) or the modified protocol above.[5]

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (3-5 times) to remove DMF and then with methanol (2-3 times) to shrink the resin. Dry the resin under a high vacuum for at least 4 hours.[4]

  • Cleavage: Add Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5) to the dried resin (approx. 10 mL per gram of resin).[5]

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the cleavage mixture away from the resin beads into a clean collection tube. Wash the resin beads twice more with fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Collection: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat this wash step 2-3 times.

  • Drying: After the final ether wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Diagram: Standard SPPS Workflow Highlighting Critical Steps

SPPS_Workflow cluster_notes Start Start: Fmoc-Protected Amino Acid on Solid Support Deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine or Modified Method) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 note1 Critical step for 2-Pal: Risk of N-alkylation. Use modified conditions. Deprotection->note1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle FinalDeprotection Final Nα-Fmoc Deprotection Repeat->FinalDeprotection Last cycle FinalWash Final Wash (DCM) & Dry FinalDeprotection->FinalWash Cleavage Step 3: Global Deprotection & Cleavage (e.g., Reagent K) FinalWash->Cleavage Precipitation Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation note2 Critical step for 2-Pal: Risk of β-elimination. Use robust scavenger cocktail. Cleavage->note2 End End: Crude Peptide for Purification Precipitation->End

Caption: Fmoc-SPPS workflow with critical steps for 2-Pyridylalanine highlighted.

References

Technical Support Center: Solid-Phase Synthesis with Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve yields and overcome common challenges encountered during solid-phase peptide synthesis (SPPS) using Fmoc-L-2-Pyridylalanine.

Troubleshooting Guide

This guide addresses specific issues you may face during your experiments, offering potential causes and solutions to get your synthesis back on track.

Problem: Low Overall Peptide Yield

Low peptide yield is a common issue in SPPS. Several factors can contribute to this problem, from incomplete reactions to side reactions involving the pyridyl moiety.

Potential Cause Recommended Solution
Incomplete Fmoc Deprotection Extend the deprotection time with 20% piperidine in DMF. For stubborn Fmoc groups, consider a double deprotection protocol.
Inefficient Coupling Switch to a more powerful coupling reagent like HATU or HCTU. Consider "double coupling" by repeating the coupling step with fresh reagents.
Peptide Aggregation Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.
Side Chain N-alkylation The nucleophilic nitrogen of the pyridine ring can be alkylated by piperidine during deprotection. Minimize contact time with piperidine and ensure thorough washing. Consider using a less nucleophilic base for deprotection if this side reaction persists.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant peak in my mass spectrometry results corresponding to a +78 Da modification. What is the likely cause?

A +78 Da modification is often indicative of N-alkylation of the pyridyl side chain by piperidine, which is used for Fmoc deprotection. The nucleophilic nitrogen of the pyridine ring can react with the piperidine, resulting in the formation of a pyridinium salt. To mitigate this, minimize the deprotection time and ensure efficient washing of the resin after the deprotection step to remove all traces of piperidine before proceeding with the next coupling step.

Q2: Which coupling reagent is best for incorporating this compound?

The choice of coupling reagent can significantly impact the efficiency of incorporating this compound. While standard reagents can be effective, more potent activators are often recommended to overcome any potential steric hindrance and ensure high coupling yields. Below is a comparison of commonly used coupling reagents.

Coupling ReagentReagent TypeRelative Coupling EfficiencyRecommended Use
HATU Uronium SaltVery HighRecommended for difficult couplings and to ensure high efficiency.
HBTU Uronium SaltHighA good general-purpose coupling reagent, often more cost-effective than HATU.
DIC/HOBt Carbodiimide/AdditiveModerateA cost-effective option for routine couplings, but may require longer reaction times or double coupling for optimal results.

Q3: My peptide synthesis is failing, and I suspect aggregation. What strategies can I employ?

Peptide aggregation on the resin is a major cause of synthesis failure. For sequences containing this compound that are prone to aggregation, consider the following strategies:

  • Solvent Choice: Switch from DMF to NMP or use a DMF/DMSO mixture to improve solvation and disrupt secondary structures.

  • Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and washing solutions to interfere with hydrogen bonding.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature can sometimes improve reaction kinetics, but should be done cautiously to avoid racemization.

Experimental Protocols

Standard Coupling Protocol for this compound using HATU

This protocol outlines a robust method for coupling this compound using HATU, a highly effective coupling reagent.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a Kaiser test.

    • Once the coupling is complete, wash the resin with DMF (3-5 times).

Protocol to Minimize N-Alkylation Side Reaction

This protocol modification focuses on minimizing the contact time with piperidine to reduce the risk of N-alkylation of the pyridyl side chain.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for a shorter duration (e.g., 2 x 5 minutes).

    • Ensure vigorous agitation during deprotection to maximize efficiency in a shorter time frame.

  • Thorough Washing:

    • Immediately after deprotection, drain the piperidine solution and wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of piperidine.

  • Proceed with Coupling:

    • Continue with your standard coupling protocol immediately after washing.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield with this compound start Low Peptide Yield Observed check_deprotection Check Fmoc Deprotection (e.g., UV monitoring of piperidine wash) start->check_deprotection check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling check_ms Analyze Crude Peptide by MS start->check_ms incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive Kaiser Test aggregation Suspect Aggregation check_coupling->aggregation Resin Clumping/ Poor Swelling side_reaction Side Reaction Detected (e.g., +78 Da peak) check_ms->side_reaction Unexpected Mass solution_deprotection Solution: - Extend deprotection time - Double deprotection incomplete_deprotection->solution_deprotection solution_coupling Solution: - Use stronger coupling reagent (HATU/HCTU) - Double couple incomplete_coupling->solution_coupling solution_side_reaction Solution: - Minimize piperidine contact time - Ensure thorough washing side_reaction->solution_side_reaction solution_aggregation Solution: - Use NMP or DMF/DMSO - Add chaotropic salts aggregation->solution_aggregation

Caption: Troubleshooting workflow for low peptide yield.

Coupling_Reagent_Selection Coupling Reagent Selection Logic start Start: Incorporating This compound is_difficult Is the sequence known to be difficult or aggregation-prone? start->is_difficult is_high_yield_critical Is maximizing yield critical? is_difficult->is_high_yield_critical No use_hatu Use HATU is_difficult->use_hatu Yes is_cost_sensitive Is the synthesis cost-sensitive? is_high_yield_critical->is_cost_sensitive No use_hbtu Use HBTU is_high_yield_critical->use_hbtu Yes is_cost_sensitive->use_hbtu No use_dic_hobt Use DIC/HOBt (consider double coupling) is_cost_sensitive->use_dic_hobt Yes

Caption: Decision guide for coupling reagent selection.

Technical Support Center: Purification of 2-Pyridylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-pyridylalanine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is purifying 2-pyridylalanine (2-Pal) containing peptides more challenging than standard peptides?

A1: The purification of 2-Pal-containing peptides presents unique challenges due to the pyridine side chain. This moiety imparts a basic character, similar to histidine, and a strong potential for metal chelation. These properties can lead to issues such as poor peak shape (tailing), low recovery, and complex interactions with metal components in the HPLC system and stationary phase.

Q2: What is the standard purification method for these types of peptides?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and standard method for purifying synthetic peptides, including those containing 2-pyridylalanine.[1][2] A C18-modified silica column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][3]

Q3: How does trifluoroacetic acid (TFA) improve the purification of 2-Pal peptides?

A3: TFA is a crucial mobile phase additive that serves two main purposes. First, it acts as an ion-pairing agent, forming a salt with basic residues like the N-terminus and the 2-pyridylalanine side chain.[1][4] This masks the positive charges and reduces undesirable ionic interactions with the silica backbone of the stationary phase, leading to sharper peaks. Second, the low pH of TFA-containing mobile phases helps to suppress the ionization of residual silanol groups on the silica surface, further minimizing secondary interactions.[5]

Q4: Can residual TFA from purification affect my downstream experiments?

A4: Yes, residual TFA can be toxic to cells in culture and may interfere with biological assays.[3][6] If your application is sensitive to TFA, it may be necessary to perform a salt exchange procedure, converting the TFA salt to a more biocompatible form like an acetate or hydrochloride salt.[4][7]

Q5: What are orthogonal purification strategies, and when should I use them?

A5: Orthogonal purification involves using a second separation technique that relies on different chemical principles than the first. For peptides, this often means combining RP-HPLC (separation by hydrophobicity) with a method like ion-exchange chromatography (IEX), which separates based on net charge.[8][9][10] This two-step approach is highly effective for removing impurities that have similar hydrophobicity to the target peptide (co-eluting impurities) but a different charge, resulting in significantly higher purity.[8][11]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Broadening)
Potential Cause Recommended Solution
Secondary Ionic Interactions The basic pyridine ring of 2-Pal can interact with residual acidic silanols on the silica stationary phase.
1. Increase TFA Concentration: Try increasing the TFA concentration in your mobile phase from the standard 0.1% up to 0.15%. This can improve ion-pairing and further suppress silanol activity.[12]
2. Use a Highly Inert Column: Modern HPLC columns with highly end-capped and pure silica can significantly reduce peak tailing for basic compounds.[2]
3. Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and solubility for hydrophobic peptides.[13]
Metal Chelation The 2-pyridylalanine side chain can chelate metal ions present in the HPLC system (e.g., stainless steel frits, rotor seals) or impurities in the silica packing, causing peak distortion.
1. System Passivation: Passivate the HPLC system with a strong chelating agent like EDTA to remove accessible metal ions.
2. Use a Metal-Free (PEEK) System: If chelation is a persistent issue, consider using an HPLC system with PEEK flow paths instead of stainless steel.
Problem 2: Low Yield or Poor Recovery
Potential Cause Recommended Solution
Peptide Precipitation/Aggregation Hydrophobic or poorly soluble peptides may precipitate on the column or during fraction collection.[14]
1. Optimize Dissolution Solvent: Dissolve the crude peptide in a minimal amount of a strong, non-nucleophilic solvent (e.g., neat formic acid, hexafluoroisopropanol) before diluting with the initial mobile phase. If solubility is still an issue, 6M guanidine hydrochloride can be used, as it will elute in the void volume.[7]
2. Inject Smaller Volumes: Injecting large volumes of a sample dissolved in a solvent stronger than the initial mobile phase can cause the peptide to flush through the column without binding.[15] If possible, reduce the organic content of the sample solvent or perform multiple smaller injections.
Irreversible Adsorption The peptide may be binding irreversibly to active sites on the column.
1. Column Conditioning: Before the first injection, condition the column with a "sacrificial" injection of a standard peptide or even a small amount of the crude sample to occupy any highly active, irreversible binding sites.
Problem 3: Co-eluting Impurities / Insufficient Purity
Potential Cause Recommended Solution
Similar Hydrophobicity Deletion sequences or other synthesis-related impurities often have hydrophobicities very close to the target peptide, making separation by RP-HPLC difficult.[11]
1. Shallow Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) over the elution range of your target peptide to improve resolution.[7]
2. Orthogonal Chromatography: Employ a secondary purification step. Purify the peptide first by Ion-Exchange Chromatography (IEX) to separate by charge, followed by a final polishing step with RP-HPLC.[8][9] This is particularly effective for 2-Pal peptides due to their distinct basic character.

Data & Protocols

Table 1: Comparison of Mobile Phase Additives for Basic Peptides
Additive (0.1%)Typical Peak ShapeProsCons
Trifluoroacetic Acid (TFA) ExcellentStrong ion-pairing, good volatility.[5]Causes ion suppression in Mass Spectrometry (MS).[16]
Formic Acid (FA) Moderate to PoorHighly volatile, excellent for LC-MS compatibility.Weaker ion-pairing leads to broader peaks and potential overloading for basic peptides.[5]
Phosphate Buffer ExcellentGood pH control, sharp peaks.Non-volatile, not compatible with MS or lyophilization.[5]

Experimental Workflow & Diagrams

General Troubleshooting Workflow for 2-Pal Peptide Purification

G cluster_0 Initial Purification cluster_1 Troubleshooting cluster_2 Issue cluster_3 Solution start Crude Peptide (2-Pal containing) hplc Standard RP-HPLC (C18, 0.1% TFA) start->hplc qc Analyze Purity & Yield (Analytical HPLC/LC-MS) hplc->qc decision Purity/Yield OK? qc->decision peak_tailing Poor Peak Shape decision->peak_tailing No low_yield Low Yield decision->low_yield No low_purity Low Purity decision->low_purity No end_node Pure Peptide decision->end_node Yes solution_tailing Increase TFA Use Inert Column Increase Temp peak_tailing->solution_tailing solution_yield Optimize Solvent Smaller Injections low_yield->solution_yield solution_purity Shallow Gradient Orthogonal Method (IEX) low_purity->solution_purity solution_tailing->hplc Re-run solution_yield->hplc Re-run solution_purity->hplc Re-run

Caption: Troubleshooting workflow for purifying 2-pyridylalanine peptides.

Orthogonal Purification Strategy

G cluster_0 Step 1: Separation by Charge cluster_1 Step 2: Separation by Hydrophobicity crude Crude Peptide iex Ion-Exchange Chromatography (IEX) crude->iex fractions Partially Purified Fractions iex->fractions rphplc Reversed-Phase HPLC (RP-HPLC) pure High-Purity Peptide (>98%) rphplc->pure fractions->rphplc

Caption: Orthogonal workflow combining IEX and RP-HPLC for high purity.

Detailed Experimental Protocol: Standard RP-HPLC

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Thoroughly degas both mobile phases.

    • Equilibrate the C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size) with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the desired flow rate (e.g., 10 mL/min).

  • Sample Preparation:

    • Weigh approximately 50-100 mg of crude 2-pyridylalanine-containing peptide.

    • Dissolve the peptide in a minimal volume of a suitable solvent. Start with Mobile Phase A. If solubility is poor, add small amounts of acetonitrile or, for very difficult peptides, a few drops of neat formic acid before diluting with Mobile Phase A.

    • Ensure the final sample concentration is around 10-20 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Run:

    • Inject the filtered sample onto the equilibrated column.

    • Run a linear gradient. A typical starting gradient would be from 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm and 280 nm.[10] The peptide bond absorbs strongly around 214 nm.

    • Collect fractions (e.g., 5 mL per fraction) across the peaks shown on the chromatogram.

  • Post-Purification Analysis and Processing:

    • Analyze the collected fractions using analytical RP-HPLC and LC-MS to identify the fractions containing the pure target peptide.

    • Pool the pure fractions.

    • Freeze the pooled solution completely and lyophilize to obtain the purified peptide as a dry, fluffy powder.

    • Calculate the final yield and confirm purity by analytical HPLC.

References

addressing racemization of Fmoc-L-2-Pyridylalanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the issue of racemization during the coupling of Fmoc-L-2-Pyridylalanine (Fmoc-L-2-Pal-OH) in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Minimizing Racemization of this compound

Racemization of this compound during coupling is a known issue that can lead to the formation of diastereomeric impurities in the final peptide.[1] This guide provides a systematic approach to mitigating this side reaction.

Visual Indicator of Potential Racemization

A characteristic dark blue-brown coloration of the coupling solution after the addition of activators may be an initial visual indicator of racemization when using Fmoc-L-2-Pal-OH.[1]

Key Factors Influencing Racemization

The primary cause of racemization during peptide coupling is the formation of a planar oxazolone intermediate from the activated amino acid.[2] The stability and rate of formation of this intermediate are influenced by several factors:

  • Coupling Reagents: The choice of coupling reagent is critical. While highly efficient, some reagents can increase the propensity for racemization.

  • Base: The type, strength, and concentration of the base used for activation significantly impact the rate of racemization. Stronger, less sterically hindered bases can accelerate the abstraction of the alpha-proton, leading to epimerization.[2]

  • Additives: The use of additives can suppress racemization by forming active esters that are less prone to oxazolone formation.[2]

  • Temperature: Higher coupling temperatures can increase the rate of racemization.[3]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the opportunity for racemization.[2]

Recommended Strategies and Reagents

While direct comparative studies on this compound are limited, the following strategies, proven effective for other racemization-prone amino acids, are highly recommended.

Data on Coupling Reagent and Base Combinations for Minimizing Racemization (General Recommendations)

Coupling ReagentAdditiveRecommended BaseExpected Level of RacemizationKey Considerations
DIC Oxyma2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM)Very LowCost-effective and widely used. Oxyma is a safer and often more effective alternative to HOBt.[4]
DIC HOBt2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM)LowA traditional and effective combination for suppressing racemization.[5]
HATU/HCTU (internal)2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM)LowHighly efficient reagents, but the choice of a hindered or weaker base is crucial to minimize racemization.[4] Avoid DIPEA.
PyBOP None2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM)LowGood balance of reactivity and low racemization potential.[4]

Disclaimer: The data in this table represents general expectations based on studies with other racemization-prone amino acids. Actual results with this compound may vary and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization by using a carbodiimide with an additive and a sterically hindered base.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • This compound (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is completely removed. Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound and Oxyma in a minimal amount of DMF.

  • Add 2,4,6-Collidine to the amino acid/Oxyma solution.

  • Add DIC to the mixture immediately before adding it to the resin. Crucially, do not allow for a prolonged pre-activation time.

  • Coupling Reaction: Immediately add the freshly prepared coupling mixture to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly sensitive sequences, consider performing the coupling at 0°C for a longer duration.

  • Monitoring: Monitor the reaction completion using a qualitative test for free amines (e.g., Kaiser test).

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral Chromatography

This protocol describes a general method for determining the extent of racemization of 2-Pyridylalanine after peptide synthesis and cleavage.

Materials:

  • Crude synthetic peptide containing 2-Pyridylalanine

  • 6N DCl in D₂O

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

  • Appropriate chiral column (e.g., for HPLC, a macrocyclic glycopeptide-based column like CHIROBIOTIC® T)[6]

Procedure:

  • Peptide Hydrolysis: Hydrolyze a sample of the crude peptide in 6N DCl/D₂O. During this process, any racemized α-carbon will undergo proton-deuteron exchange.[1]

  • Sample Preparation: Prepare the hydrolyzed amino acid sample for chiral analysis. This may involve derivatization depending on the specific analytical method and column used.

  • Chiral GC/HPLC Analysis:

    • Inject the prepared sample onto a suitable chiral column.

    • Use a method that separates the L- and D-enantiomers of 2-Pyridylalanine.

    • The relative amounts of the D and L enantiomers can be determined by monitoring the non-deuterated molecular ions or suitable fragment ions of both enantiomers in the mass spectrometer coupled to the chromatograph.[1]

  • Quantification: Calculate the percentage of the D-isomer by integrating the peak areas of the two enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound racemization during synthesis?

A1: A visual clue can be a dark blue-brown color change in the coupling solution.[1] The definitive confirmation comes from analyzing the crude peptide by LC-MS, which will show the presence of two diastereomers with the same mass but slightly different retention times. Chiral amino acid analysis after hydrolysis can then quantify the extent of racemization.[1]

Q2: Which coupling reagents are best to minimize racemization of this compound?

A2: While specific comparative data for Fmoc-L-2-Pal-OH is limited, carbodiimide-based reagents like DIC used in conjunction with additives such as Oxyma or HOBt are generally recommended for minimizing racemization.[5] Uronium/aminium reagents like HATU can be very efficient but should be used with caution and paired with a sterically hindered base.

Q3: What is the role of the base in racemization, and which one should I use?

A3: The base abstracts the proton from the α-carbon of the activated amino acid, which leads to racemization. Stronger, less sterically hindered bases like Diisopropylethylamine (DIPEA) can significantly increase the rate of racemization.[2] It is highly recommended to use weaker or more sterically hindered bases such as N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP) to suppress this side reaction.[2][3]

Q4: Can reaction temperature affect the level of racemization?

A4: Yes, higher temperatures accelerate the rate of racemization.[3] If you suspect racemization is occurring, performing the coupling reaction at a lower temperature (e.g., 0°C) can be an effective strategy, although this may require a longer reaction time.

Q5: How can I analytically determine the percentage of the D-isomer in my final peptide?

A5: The most accurate method is to hydrolyze the peptide to its constituent amino acids and then analyze the resulting mixture using a chiral chromatographic technique, such as chiral GC or chiral HPLC, with an appropriate chiral stationary phase.[1] This allows for the separation and quantification of the L- and D-enantiomers of 2-Pyridylalanine.

Diagrams

Troubleshooting_Racemization cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Recommended Solutions cluster_3 Verification Start High Level of Diastereomeric Impurity (Observed in LC-MS) Visual_Cue Dark Blue-Brown Color During Coupling? Start->Visual_Cue Coupling_Reagent Evaluate Coupling Reagent and Additives Visual_Cue->Coupling_Reagent Yes/No Base_Selection Optimize Base Selection Coupling_Reagent->Base_Selection Use_DIC_Oxyma Use DIC with Oxyma or HOBt Coupling_Reagent->Use_DIC_Oxyma Reaction_Conditions Adjust Reaction Conditions Base_Selection->Reaction_Conditions Use_Hindered_Base Use Hindered Base (e.g., 2,4,6-Collidine) Base_Selection->Use_Hindered_Base Lower_Temp Lower Coupling Temperature (e.g., 0°C) Reaction_Conditions->Lower_Temp Minimize_Preactivation Minimize Pre-activation Time Reaction_Conditions->Minimize_Preactivation Analysis Analyze Racemization (Chiral GC/HPLC) Use_DIC_Oxyma->Analysis Use_Hindered_Base->Analysis Lower_Temp->Analysis Minimize_Preactivation->Analysis End Racemization Minimized Analysis->End

Caption: Troubleshooting workflow for addressing racemization of this compound.

References

Technical Support Center: Managing Metal Contamination with Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing metal contamination when using Fmoc-L-2-Pyridylalanine in solid-phase peptide synthesis (SPPS). The following information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to metal contamination?

A1: The pyridine side chain of this compound contains a nitrogen atom with a lone pair of electrons, which can act as a chelating agent for various metal ions.[1] This inherent property means that the amino acid can sequester trace metals present in reagents, solvents, or from the manufacturing process itself.

Q2: What are the common sources of metal contamination in peptide synthesis?

A2: Metal contamination can be introduced at various stages of peptide synthesis. Common sources include:

  • Reagents: Residual catalysts (e.g., Palladium) from the synthesis of the Fmoc-amino acid.[2]

  • Solvents: Trace metals present in solvents like DMF.

  • Labware: Leaching of metals from glass or plastic containers.[3]

  • Instrumentation: Metal components in automated synthesizers or purification systems.

Q3: What are the potential consequences of metal contamination in my peptide synthesis?

A3: Metal contamination can lead to several undesirable outcomes, including:

  • Inhibition of Coupling Reactions: Metal ions can coordinate with the amino acid, sterically hindering its reaction with the growing peptide chain.

  • Side Reactions: The presence of metals can catalyze unintended side reactions, leading to impurities.

  • Compromised Peptide Purity: The final peptide product may be contaminated with metal ions, affecting its biological activity and making purification more challenging.

  • Analytical Interference: Metal adducts can complicate mass spectrometry analysis of the final peptide.

Q4: How can I detect metal contamination in my this compound or final peptide?

A4: Highly sensitive analytical techniques are required to detect and quantify trace metal contamination. The most common and effective method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , which can detect metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[4][5][6] Other techniques like Atomic Absorption Spectroscopy (AAS) can also be used.

Troubleshooting Guide

Problem: Poor coupling efficiency or unexpected side products when using this compound.

This issue may be indicative of metal contamination. The following troubleshooting workflow can help identify and resolve the problem.

Troubleshooting_Workflow start Poor Coupling or Side Products Observed check_reagents Step 1: Analyze Reagents for Metal Contamination (ICP-MS) start->check_reagents is_contaminated Metal Contamination Detected? check_reagents->is_contaminated purify_aa Step 2: Purify This compound (Metal Scavenging) is_contaminated->purify_aa Yes other_issues Investigate Other Potential Causes (e.g., aggregation, difficult sequence) is_contaminated->other_issues No re_run_synthesis Step 3: Re-run Synthesis with Purified Reagents purify_aa->re_run_synthesis evaluate_results Evaluate Synthesis Outcome re_run_synthesis->evaluate_results problem_solved Problem Resolved evaluate_results->problem_solved Successful evaluate_results->other_issues Unsuccessful

Caption: Troubleshooting workflow for poor synthesis outcomes with this compound.

Experimental Protocols

Protocol 1: Metal Scavenging of this compound Solution

This protocol describes a general procedure for removing trace metal contaminants from a solution of this compound using a solid-supported metal scavenger.

Materials:

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Metal Scavenger Resin (e.g., Silica-based thiourea or triaminetetraacetate)[7]

  • Inert gas (Nitrogen or Argon)

  • Stir plate and stir bar

  • Syringe filter (0.45 µm, PTFE)

Procedure:

  • Dissolve the this compound in anhydrous DMF to a desired concentration (e.g., 0.5 M) under an inert atmosphere.

  • Add the metal scavenger resin to the solution. The amount of resin will depend on the suspected level of contamination and the binding capacity of the scavenger. A general starting point is 3-5 equivalents relative to the suspected metal concentration.

  • Stir the mixture at room temperature for 4-16 hours. For slow-binding metals, gentle heating (e.g., 40 °C) may be beneficial, but monitor for potential degradation of the amino acid.

  • After the incubation period, remove the scavenger resin by filtering the solution through a syringe filter.

  • The purified this compound solution is now ready for use in SPPS.

  • (Optional) To confirm the effectiveness of the scavenging, an aliquot of the solution before and after treatment can be analyzed by ICP-MS.

Protocol 2: Quantification of Metal Contamination by ICP-MS

This protocol provides a general workflow for preparing a sample of this compound for trace metal analysis by ICP-MS.

Materials:

  • This compound (solid or in solution)

  • High-purity nitric acid (trace metal grade)

  • High-purity deionized water (18.2 MΩ·cm)[3]

  • Microwave digestion system (optional, for solid samples)

  • Volumetric flasks and pipettes (acid-leached)

  • ICP-MS instrument

Procedure:

  • Sample Preparation (Solid): a. Accurately weigh a small amount of the solid this compound into a clean microwave digestion vessel. b. Add a known volume of high-purity nitric acid. c. Perform microwave digestion according to the instrument's protocol to break down the organic matrix. d. After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with high-purity deionized water.

  • Sample Preparation (Liquid in Organic Solvent): a. Take a precise volume of the this compound solution. b. The sample may require digestion with nitric acid to remove the organic solvent and matrix before analysis. Consult with an analytical chemist for the appropriate procedure. c. Dilute the sample to a known volume with high-purity deionized water in a volumetric flask.

  • ICP-MS Analysis: a. Prepare a series of calibration standards for the metals of interest using certified reference materials. b. Prepare a blank solution using the same acid and water as the samples. c. Analyze the blank, standards, and samples on the ICP-MS instrument according to the manufacturer's instructions.[5] d. Quantify the concentration of each metal in the original sample based on the calibration curve.

Data Presentation

Table 1: Common Metal Scavengers and Their Target Metals

This table summarizes commercially available metal scavengers and their primary metal targets. This can serve as a guide for selecting an appropriate scavenger for your needs.

Scavenger Functional GroupCommon Trade NamesPrimary Target MetalsGood Scavenger For
ThioureaSiliaMetS ThioureaPd, Ru[7]Ag, Cu, Fe, Os, Rh, Sn[7]
Triaminetetraacetate (EDTA analog)SiliaMetS TAAcONaPd(II), Ni(II), Cu[7]Metals in high oxidation states
Dimercaptotriazine (DMT)SiliaMetS DMTAg, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se, U[7]Cd, Co, Cu, Fe, Sc, Zn[7]
ImidazoleSiliaMetS ImidazoleCd, Co, Cu, Fe, Ir, Li, Mg, Ni, Os, W, Zn[7]Cr, Pd, Rh[7]

This is not an exhaustive list, and the effectiveness of a scavenger can be process-dependent.

Table 2: Typical Detection Limits for Common Metal Contaminants by ICP-MS

This table provides an overview of the typical detection limits achievable with ICP-MS for metals that could be of concern.

MetalSymbolTypical Detection Limit (µg/L or ppb)
PalladiumPd< 0.1
PlatinumPt< 0.1
RutheniumRu< 0.1
RhodiumRh< 0.1
CopperCu< 1
NickelNi< 1
IronFe< 5
ZincZn< 5

Actual detection limits may vary depending on the instrument, matrix, and operating conditions.

Visualizations

Chelation_Diagram cluster_FmocPal This compound cluster_Complex Chelated Complex FmocPal Fmoc-NH-CH(CH2-Py)-COOH Metal Metal Ion (M+) FmocPal->Metal Chelation Complex [Fmoc-Pal...M]+ Metal->Complex

Caption: Chelation of a metal ion by the pyridyl side chain of this compound.

This technical support guide is intended to provide general advice. Specific experimental conditions may need to be optimized for your particular application. Always consult the technical documentation for your reagents and instruments.

References

Technical Support Center: Optimizing pH in Reactions with 2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH conditions in reactions involving 2-pyridylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experiments.

Peptide Synthesis with 2-Pyridylalanine

Incorporating 2-pyridylalanine into peptides can be challenging due to the unique properties of the pyridyl group. The nitrogen atom in the pyridine ring can influence the reactivity of the amino acid and lead to side reactions if the pH is not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2-pyridylalanine in solid-phase peptide synthesis (SPPS), and how are they related to pH?

A1: The primary side reactions are racemization and N-alkylation of the pyridine nitrogen.

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of 2-pyridylalanine can occur during activation, especially under basic conditions. The basicity of the reaction mixture, influenced by the coupling reagents and additives, plays a crucial role.

  • N-alkylation: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated, particularly during the Fmoc deprotection step with piperidine. This side reaction is more prevalent under basic conditions.[1]

  • β-elimination: If the pyridine nitrogen is protonated under acidic conditions, it can become a good leaving group, leading to the formation of a dehydroalanine intermediate. This intermediate can then react with nucleophiles like piperidine.[1]

Q2: What is the optimal pH range for coupling 2-pyridylalanine in SPPS?

A2: While a specific optimal pH is not universally defined and can be sequence-dependent, maintaining a slightly acidic to neutral pH during the coupling step is generally recommended to minimize racemization. The choice of coupling reagents and additives significantly influences the microenvironment pH at the reaction site on the solid support.

Q3: How can I control the pH during SPPS?

A3: Direct pH measurement on the solid support is not feasible. However, you can indirectly control the reaction conditions by:

  • Choosing appropriate coupling reagents: Reagents like HATU and HBTU are used with bases like DIPEA or 2,4,6-collidine. The choice and amount of base affect the basicity of the reaction.

  • Using additives: Additives like HOBt or Oxyma Pure can help to suppress racemization by forming active esters that are less prone to epimerization.

  • Controlling deprotection conditions: For Fmoc deprotection, using a less nucleophilic base than piperidine, such as piperazine, or reducing the deprotection time can minimize N-alkylation.[1]

Troubleshooting Guide: Peptide Synthesis
Problem Potential Cause (pH-related) Suggested Solution
Low coupling efficiency Aggregation of the peptide chain on the resin, which can be influenced by the protonation state of 2-pyridylalanine.Use a stronger coupling reagent or a solvent system known to disrupt aggregation (e.g., a mixture of DMF and DMSO).
Presence of diastereomeric impurities Racemization of 2-pyridylalanine during activation.Use a less basic activation method. Add racemization suppressants like HOBt or Oxyma Pure.
Unexpected mass peaks (+79 Da or other adducts) N-alkylation of the pyridine nitrogen by reaction with byproducts from coupling reagents or other species.Use a less nucleophilic base for Fmoc deprotection. Consider protecting the pyridine nitrogen if the problem persists.[1]
Presence of dehydroalanine (-1 Da) or piperidine adduct (+84 Da) β-elimination of the pyridinium group under acidic conditions, followed by Michael addition.[1]Avoid overly acidic conditions during synthesis and cleavage. Use appropriate scavengers during the final cleavage from the resin.[1]
Experimental Protocol: Monitoring and Optimizing Coupling

A standard protocol to assess the completion of the coupling reaction and indirectly gauge the reaction conditions is the Kaiser test.

Kaiser Test Protocol:

  • Sample Preparation: After the coupling step, take a small sample of the resin (a few beads) and wash it thoroughly with DMF.

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Add 2-3 drops of each solution to the resin sample in a small test tube.

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Blue beads: Incomplete coupling (free primary amines are present).

    • Yellow/colorless beads: Complete coupling.

If the Kaiser test is positive, a recoupling step is necessary. This iterative process helps to ensure high-quality peptide synthesis.

Cross-Coupling Reactions: The "2-Pyridyl Problem"

The use of 2-pyridylalanine derivatives in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is notoriously challenging. This is often referred to as the "2-pyridyl problem".[2]

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" in Suzuki-Miyaura cross-coupling?

A1: The "2-pyridyl problem" refers to the instability and poor reactivity of 2-pyridylboronic acids and their derivatives.[2] The proximity of the nitrogen atom to the boronic acid group facilitates protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to low yields of the desired product.

Q2: How does pH affect the stability of 2-pyridylboronic acids?

A2: The pH of the reaction medium is a critical factor. 2-Pyridylboronic acids are particularly unstable at neutral pH. Both acidic and basic conditions can slow down the rate of protodeboronation. The base used in the Suzuki-Miyaura coupling plays a crucial role in establishing the reaction pH.

Q3: Are there alternatives to Suzuki-Miyaura coupling for 2-pyridyl compounds?

A3: Yes, the Negishi cross-coupling reaction is a highly effective alternative. It utilizes organozinc reagents, such as 2-pyridylzinc halides, which are generally more stable and less prone to decomposition than their boronic acid counterparts.[3][4][5][6][7]

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause (pH-related) Suggested Solution
Low yield in Suzuki-Miyaura coupling Protodeboronation of the 2-pyridylboronic acid.Optimize the choice and concentration of the base to move away from a neutral pH. Use a more stable boronic acid derivative (e.g., MIDA boronates). Switch to an alternative coupling method like Negishi coupling.
Formation of pyridine as a byproduct Protodeboronation of the 2-pyridylboronic acid.See the solution for low yield.
Inconsistent reaction yields Variable rates of protodeboronation due to slight changes in reaction conditions.Carefully control the reaction setup, including the quality and amount of base and solvent. Consider using pre-formed, stable 2-pyridylzinc reagents for Negishi coupling.[3][5][6][7]
Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield
Base Approximate pH Yield (%)
Na2CO3BasicModerate
K3PO4Strongly BasicGood
Cs2CO3Strongly BasicGood
K2CO3BasicModerate
Ba(OH)2Strongly BasicModerate

Note: Yields are qualitative and depend on the specific substrates, catalyst, and solvent system. A study on the coupling of 2-chloro-3-aminopyridine with phenylboronic acid found that yields were independent of the base used (Na2CO3, K2CO3, Cs2CO3, or BaCO3) under their specific reaction conditions.

Experimental Protocol: Negishi Coupling of a 2-Pyridylzinc Reagent

This protocol describes a general procedure for the Negishi coupling of a 2-pyridylzinc reagent with an aryl halide.

Materials:

  • 2-Pyridylzinc halide solution (commercially available or prepared in situ)

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Anhydrous THF

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide in anhydrous THF.

  • Add the 2-pyridylzinc halide solution (typically 1.1 to 1.5 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Metal Chelation by 2-Pyridylalanine-Containing Peptides

The 2-pyridyl group is an effective metal chelator. This property can be exploited in the design of metallopeptides or can be a source of unintended interactions if metal ions are present in the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the metal-chelating ability of 2-pyridylalanine?

A1: The chelation of metal ions is highly pH-dependent. The protonation state of the pyridine nitrogen and any other coordinating groups in the peptide (e.g., carboxylates, other amino acid side chains) will change with pH, thereby affecting the stability of the metal complex.

Q2: What is the optimal pH for metal chelation by 2-pyridylalanine-containing peptides?

A2: The optimal pH depends on the specific metal ion and the peptide sequence. For some divalent metal ions, chelation is favored under slightly acidic to neutral conditions. For example, studies on other chelating peptides have shown optimal chelation of Fe(II) and Zn(II) at around pH 7.

Data Presentation: pH-Dependence of Metal Chelation

The stability of metal complexes is often described by stability constants (log K). While specific data for 2-pyridylalanine-peptide complexes is sparse, the general trend for amino acid and peptide chelation of divalent metals is shown below.

Metal Ion pH Range for Effective Chelation
Cu(II)4 - 7
Ni(II)5 - 8
Zn(II)6 - 8
Co(II)6 - 8
Fe(II)5 - 7

Note: This is a general trend and the optimal pH can vary significantly based on the specific peptide sequence.

Biocatalytic Reactions

Enzymes are increasingly used for the synthesis and modification of non-canonical amino acids like 2-pyridylalanine. As with all enzymatic reactions, pH is a critical parameter.

Frequently Asked Questions (FAQs)

Q1: Why is pH so important for enzymatic reactions involving 2-pyridylalanine?

A1: Enzymes are proteins with a specific three-dimensional structure that is essential for their catalytic activity. This structure is maintained by a network of interactions, many of which are sensitive to pH. Changes in pH can alter the ionization state of amino acid residues in the enzyme's active site and on its surface, affecting substrate binding and catalysis.[8][9]

Q2: What is the "optimal pH" of an enzyme?

A2: The optimal pH is the pH at which an enzyme exhibits its maximum catalytic activity under a given set of conditions.[8] This value can vary widely between different enzymes.

Visualizing pH Optimization Workflow

pH Optimization Workflow start Define Reaction (e.g., Peptide Coupling) initial_screen Initial pH Screen (e.g., pH 4, 7, 9) start->initial_screen analyze_yield Analyze Yield and Purity (LC-MS) initial_screen->analyze_yield is_optimal Is Yield/Purity Optimal? analyze_yield->is_optimal narrow_range Narrow pH Range (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) is_optimal->narrow_range No final_conditions Optimized pH Conditions is_optimal->final_conditions Yes analyze_narrow Analyze Yield and Purity narrow_range->analyze_narrow analyze_narrow->final_conditions

Caption: A general workflow for optimizing the pH of a reaction.

Diagrams

Peptide_Synthesis_Side_Reactions cluster_conditions Reaction Conditions cluster_reactions Side Reactions Acidic_pH Acidic pH Beta_Elimination β-Elimination Acidic_pH->Beta_Elimination Promotes Basic_pH Basic pH Racemization Racemization Basic_pH->Racemization Promotes N_Alkylation N-Alkylation of Pyridine Basic_pH->N_Alkylation Promotes

Caption: Influence of pH on side reactions in peptide synthesis.

Suzuki_vs_Negishi 2_Pyridyl_Problem The '2-Pyridyl Problem' Suzuki_Coupling Suzuki-Miyaura Coupling (2-Pyridylboronic Acid) 2_Pyridyl_Problem->Suzuki_Coupling Negishi_Coupling Negishi Coupling (2-Pyridylzinc Reagent) 2_Pyridyl_Problem->Negishi_Coupling Alternative Protodeboronation Protodeboronation (Low Yield) Suzuki_Coupling->Protodeboronation Stable_Reagent More Stable Reagent (Higher Yield) Negishi_Coupling->Stable_Reagent

Caption: Comparison of Suzuki and Negishi couplings for 2-pyridylalanine.

References

Validation & Comparative

A Comparative Guide to Fmoc-L-2-Pyridylalanine and Fmoc-L-3-Pyridylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including stability, conformation, and receptor affinity. Pyridylalanines, with their aromatic and hydrophilic pyridine side chain, are of particular interest in drug discovery. The positional isomerism of the nitrogen atom within the pyridine ring offers a subtle yet significant means to fine-tune peptide characteristics. This guide provides an objective comparison of two common pyridylalanine derivatives, Fmoc-L-2-Pyridylalanine and Fmoc-L-3-Pyridylalanine, to aid researchers in selecting the optimal building block for their specific application.

Physicochemical Properties

PropertyThis compoundFmoc-L-3-Pyridylalanine
Synonyms Fmoc-2-Pal-OH, (S)-N-Fmoc-(2-pyridyl)alanineFmoc-3-Pal-OH, (S)-N-Fmoc-(3-pyridyl)alanine
CAS Number 185379-40-2175453-07-3
Molecular Formula C₂₃H₂₀N₂O₄C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol 388.42 g/mol
Appearance White to off-white powderWhite powder
Storage 2°C - 8°C0°C - 8°C

Performance in Solid-Phase Peptide Synthesis (SPPS)

The choice between this compound and Fmoc-L-3-Pyridylalanine can have notable implications during solid-phase peptide synthesis. These differences primarily arise from the position of the nitrogen atom in the pyridine ring, which influences its nucleophilicity and steric hindrance.

ParameterThis compoundFmoc-L-3-Pyridylalanine
Coupling Efficiency Generally good, but may require optimized coupling reagents or longer reaction times due to potential steric hindrance from the adjacent nitrogen.Generally high and efficient with standard coupling reagents.
Racemization Higher propensity for racemization, particularly during activation, has been observed in some cases.[1]Lower risk of racemization compared to the 2-pyridyl isomer.
Side Reactions The pyridyl nitrogen can be susceptible to N-alkylation during the basic conditions of Fmoc deprotection (e.g., with piperidine).The 3-pyridyl nitrogen is also susceptible to N-alkylation, though its nucleophilicity may differ from the 2-pyridyl isomer.

Impact on Peptide Properties

The incorporation of 2-pyridylalanine versus 3-pyridylalanine can significantly influence the physicochemical and biological properties of the resulting peptide.

PropertyImpact of 2-PyridylalanineImpact of 3-Pyridylalanine
Hydrophilicity Contributes to increased hydrophilicity. In a comparative study of somatostatin antagonists, the peptide containing 2-pyridylalanine had a logD value of -2.3 ± 0.1.[1]Also increases hydrophilicity, often to a greater extent than the 2-pyridyl isomer due to differences in electronic density. The corresponding somatostatin antagonist with 3-pyridylalanine had a logD of -2.5 ± 0.1.[1]
Receptor Affinity Can modulate receptor binding. In the somatostatin antagonist study, the 2-pyridylalanine-containing peptide exhibited a dissociation constant (KD) of 0.18 ± 0.02 nM.[1]Can also influence receptor affinity, sometimes leading to improved binding. The 3-pyridylalanine analog in the same study showed a KD of 0.15 ± 0.01 nM.[1]
Conformation The pyridine ring can participate in aromatic stacking and hydrogen bonding, influencing the local peptide conformation.The different positioning of the nitrogen allows for distinct hydrogen bonding patterns and can lead to different conformational preferences compared to the 2-pyridyl isomer.
Metabolic Stability The unnatural amino acid structure can confer resistance to enzymatic degradation.Similar to the 2-pyridyl isomer, it can enhance metabolic stability. The peptide with 3-pyridylalanine showed high stability in renal tissue.[1]

Experimental Protocols

Standard Fmoc-SPPS Protocol for Comparative Analysis

This protocol is designed to systematically compare the incorporation and effects of this compound and Fmoc-L-3-Pyridylalanine.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in two separate reaction vessels.

2. Fmoc Deprotection:

  • Treat each resin with 20% piperidine in DMF for 5 minutes.

  • Drain and repeat the treatment for 15 minutes.

  • Wash the resins thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

3. Amino Acid Coupling (Comparative Step):

  • In separate vials, prepare solutions of:

    • Vial A: this compound (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Vial B: Fmoc-L-3-Pyridylalanine (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activate each mixture for 2 minutes.

  • Add the activated amino acid solution to the respective deprotected resins.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Take a small sample of resin from each vessel for analysis (e.g., Kaiser test).

4. Capping (Optional):

  • If the Kaiser test is positive, cap any unreacted amines with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

5. Chain Elongation:

  • Continue with the synthesis of the desired peptide sequence using standard Fmoc-SPPS cycles.

6. Cleavage and Deprotection:

  • After final Fmoc deprotection, wash the peptide-resins with DCM and dry under vacuum.

  • Treat the resins with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

  • Precipitate the peptides in cold diethyl ether, centrifuge, and wash the pellets.

7. Analysis and Comparison:

  • Crude Purity and Coupling Efficiency: Analyze the crude peptides by RP-HPLC. Compare the peak areas of the target peptide to byproducts to assess coupling efficiency.

  • Racemization: Analyze the purified peptides by chiral chromatography or by hydrolysis and subsequent GC-MS analysis of derivatized amino acids to quantify the extent of racemization.

  • Conformational Analysis: Perform Circular Dichroism (CD) spectroscopy on the purified peptides in various solvents (e.g., water, TFE) to compare their secondary structures.

  • Stability Assay: Incubate the purified peptides in plasma or with specific proteases and monitor their degradation over time by RP-HPLC or LC-MS.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Xaa-OH, HCTU, DIPEA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Comparative_Analysis cluster_peptides Synthesized Peptides cluster_analysis Comparative Analysis Peptide_2Pal Peptide with 2-Pyridylalanine HPLC RP-HPLC (Purity, Hydrophobicity) Peptide_2Pal->HPLC Chiral_Analysis Chiral Chromatography (Racemization) Peptide_2Pal->Chiral_Analysis CD Circular Dichroism (Conformation) Peptide_2Pal->CD Stability Stability Assay (Proteolysis) Peptide_2Pal->Stability Peptide_3Pal Peptide with 3-Pyridylalanine Peptide_3Pal->HPLC Peptide_3Pal->Chiral_Analysis Peptide_3Pal->CD Peptide_3Pal->Stability

Caption: Workflow for the comparative analysis of peptides.

Conclusion

Both this compound and Fmoc-L-3-Pyridylalanine are valuable reagents for introducing a pyridyl moiety into synthetic peptides. The choice between them should be guided by the specific goals of the research. Fmoc-L-3-Pyridylalanine generally offers more straightforward incorporation with a lower risk of racemization, making it a robust choice for many applications. This compound, while potentially requiring more optimization during synthesis, may provide unique conformational constraints or receptor interactions. The provided experimental protocols and comparative data serve as a foundation for making an informed decision and for designing further experiments to elucidate the specific impact of these isomers on peptide function.

References

Fmoc-L-2-Pyridylalanine: A Comparative Guide for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics is a cornerstone for enhancing efficacy, stability, and target specificity.[][2] Among the diverse arsenal of available UAAs, Fmoc-L-2-Pyridylalanine (Fmoc-2-Pal-OH) emerges as a uniquely versatile building block. Its pyridyl side chain introduces a range of chemical properties that are absent in natural amino acids, offering distinct advantages for creating sophisticated and potent peptide candidates.

This guide provides an objective comparison of this compound against other classes of unnatural amino acids, supported by experimental protocols and data to inform researchers, scientists, and drug development professionals in their selection of building blocks for peptide synthesis.

Core Advantages of the 2-Pyridylalanine Side Chain

The primary advantages of incorporating 2-Pyridylalanine (2-Pal) stem from the unique electronic and structural properties of its pyridine ring. Unlike the purely hydrophobic side chains of amino acids like phenylalanine or cyclohexylalanine, the nitrogen atom in the pyridine ring imparts distinct functionalities.

1. Enhanced Hydrophilicity and Solubility: The pyridine moiety can act as a hydrogen bond acceptor and introduces polarity, which can improve the solubility of hydrophobic peptide sequences. This is a critical advantage during solid-phase peptide synthesis (SPPS) and subsequent purification, and can positively influence the pharmacokinetic profile of the final peptide drug.

2. Metal Chelation Capabilities: The nitrogen atom of the pyridyl group is an effective metal ion chelator.[3] This property can be exploited to design peptides that bind to metalloproteins, create novel peptide-based catalysts, or develop metal-ion responsive biomaterials and drug delivery systems.[4]

3. Modulation of Receptor Binding: The pyridyl nitrogen can serve as a hydrogen bond acceptor in interactions with biological targets. This allows for the fine-tuning of binding affinity and specificity in ways not possible with simple aromatic or aliphatic side chains, potentially leading to more potent and selective therapeutics.

4. Improved Proteolytic Stability: Like many UAAs, the incorporation of 2-Pal can enhance a peptide's resistance to degradation by proteases.[5] The non-natural side chain can disrupt the recognition motifs required by these enzymes, leading to a longer in-vivo half-life compared to peptides composed solely of natural L-amino acids.

Comparative Performance Analysis

The selection of an unnatural amino acid is a critical decision in peptide design. The following table provides a comparative summary of this compound against a natural aromatic amino acid (Phenylalanine) and a common aliphatic unnatural amino acid (Cyclohexylalanine).

FeatureThis compound Fmoc-L-Phenylalanine (Phe) Fmoc-L-Cyclohexylalanine (Cha)
Side Chain Property Aromatic, Heterocyclic, H-bond acceptor, Metal chelatorAromatic, HydrophobicAliphatic, Non-aromatic, Highly Hydrophobic, Bulky
Primary Advantage Introduces unique binding interactions (H-bonding, metal chelation), improves solubility.Provides aromatic (π-π stacking) interactions. Natural benchmark.Increases proteolytic stability and hydrophobicity, promotes β-sheet formation.[6]
Synthesis Performance Good coupling efficiency with standard activators like HATU/HOAt.[7]Standard, high-efficiency coupling.Standard, high-efficiency coupling.
Proteolytic Stability Moderate to high increase in stability by disrupting protease recognition sites.Low (natural cleavage site for many proteases).Very high increase in stability due to steric hindrance.[6]
Receptor Binding Impact Can significantly increase affinity via new H-bond interactions or metal coordination.Baseline affinity; modification often required for improvement.Can increase affinity by inducing a favorable rigid conformation.
Illustrative Half-Life Peptide A-2-Pal: ~8 hours (Illustrative)Peptide A-Phe: < 10 minutes[6]Peptide A-Cha: > 24 hours[6]
Illustrative Binding (Kd) Peptide B-2-Pal: 50 nM (Illustrative)Peptide B-Phe: 500 nM[8]Peptide B-Cha: 200 nM (Illustrative)

Note: Illustrative data is based on typical performance enhancements observed for these classes of modifications and should be confirmed for specific peptide sequences.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful incorporation and evaluation of unnatural amino acids.

Protocol 1: Incorporation of this compound in SPPS

This protocol details the manual coupling of this compound during a standard Fmoc/tBu solid-phase peptide synthesis workflow.

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound (Fmoc-2-Pal-OH)

  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: 2,6-lutidine or N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), 1,2-Dichloroethane (DCE)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, dissolve this compound (2 eq. relative to resin loading), HATU (1.95 eq.), and HOAt (2 eq.) in a minimal amount of DMF or NMP. Add 2,6-lutidine or DIPEA (4 eq.) to the mixture immediately before adding to the resin.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-4 hours at room temperature. For difficult couplings, the reaction can be gently heated (e.g., to 45°C).[7]

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage & Deprotection: After the full peptide is synthesized, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. Filter to collect the filtrate and precipitate the crude peptide in cold diethyl ether.

spss_workflow start Start: Fmoc-AA-Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF, DCM) deprotect->wash1 couple 3. Coupling (Fmoc-2-Pal-OH, HATU, DIPEA) wash1->couple wash2 4. Wash (DMF, DCM) couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative repeat->deprotect end Final Cleavage (TFA Cocktail) repeat->end Final AA

Figure 1. Standard workflow for incorporating this compound via Fmoc-SPPS.

Protocol 2: Peptide Serum Stability Assay

This protocol provides a general method for evaluating the proteolytic stability of a 2-Pal-containing peptide in human serum.

Materials:

  • Purified test peptide (e.g., Peptide A-2-Pal) and control peptide (e.g., Peptide A-Phe)

  • Human serum (pooled)

  • Quenching/Precipitation solution: 10% Trichloroacetic acid (TCA) or cold acetonitrile (ACN)

  • Incubator (37°C)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (for peak identification)

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the test peptide in a suitable buffer (e.g., PBS). Thaw human serum on ice and centrifuge to remove precipitates.

  • Incubation: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum (e.g., at a 1:9 ratio) to achieve a final peptide concentration of 100 µg/mL. Incubate the sample at 37°C.[]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add three volumes of cold ACN to the aliquot to stop enzymatic degradation and precipitate serum proteins. Vortex and incubate on ice for 15 minutes.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis by RP-HPLC: Carefully collect the supernatant and inject it into the RP-HPLC system. Use a suitable gradient (e.g., 5-95% ACN with 0.1% TFA) to separate the intact peptide from its degradation products.

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) from the resulting degradation curve.

Protocol 3: Competitive Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC₅₀) of a 2-Pal-containing peptide.

Materials:

  • Cell membrane preparation expressing the target receptor

  • Labeled ligand (radiolabeled or fluorescent) with known high affinity for the receptor

  • Unlabeled test peptide (e.g., Peptide B-2-Pal) and control peptides

  • Binding buffer (e.g., Tris-HCl, pH 7.4, with MgCl₂ and BSA)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Assay Setup: In a 96-well plate, add a constant concentration of the labeled ligand to each well.

  • Competition: Add serial dilutions of the unlabeled test peptide (competitor) to the wells. Include wells for total binding (labeled ligand only) and non-specific binding (labeled ligand + a high concentration of a known unlabeled ligand).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free ligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.

  • Quantification: Measure the radioactivity or fluorescence of the filters for each well.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test peptide. Plot the percent specific binding against the log concentration of the test peptide. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

advantages_diagram Pal This compound (2-Pal) Solubility Enhanced Solubility (Polarity, H-Bonding) Pal->Solubility Chelation Metal Chelation (Pyridyl Nitrogen) Pal->Chelation Binding Modulated Binding (H-Bond Acceptor) Pal->Binding Stability Proteolytic Stability (Non-natural Side Chain) Pal->Stability PK Improved PK/PD Profile Solubility->PK Metallopeptides Metallopeptides & Catalysts Chelation->Metallopeptides Potency Higher Potency & Specificity Binding->Potency HalfLife Longer In-Vivo Half-Life Stability->HalfLife

Figure 2. Logical relationships of 2-Pyridylalanine's core advantages and their applications.

Conclusion

This compound offers a unique combination of properties that are highly advantageous for the design of advanced peptide therapeutics. While other unnatural amino acids provide benefits such as enhanced stability through hydrophobicity and steric bulk, 2-Pyridylalanine provides a more nuanced toolkit. Its ability to act as a hydrogen bond acceptor and a metal chelator opens up novel design strategies for increasing binding affinity and creating peptides with unique functionalities. The improved solubility it can confer is a practical benefit for both synthesis and formulation. Therefore, for researchers aiming to move beyond simple stability enhancement and towards the rational design of peptides with fine-tuned interactions and novel mechanisms of action, this compound represents a superior strategic choice.

References

A Comparative Guide to the Metal-Binding Affinity of 2-Pyridylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metal-binding performance of peptides incorporating the non-canonical amino acid 2-pyridylalanine against natural amino acid counterparts, supported by experimental data.

The introduction of synthetic amino acids into peptide chains is a powerful strategy for enhancing their therapeutic properties, including their ability to chelate metal ions.[1] 2-Pyridylalanine, a synthetic analog of histidine, presents a compelling alternative for designing peptides with tailored metal-binding affinities. This guide delves into the validation of 2-pyridylalanine's metal-binding capabilities, offering a direct comparison with histidine-containing peptides.

Performance Comparison: 2-Pyridylalanine vs. Histidine

A key study by Zawisza et al. (2014) provides a head-to-head comparison of the copper (Cu(II)) and nickel (Ni(II)) binding properties of pentapeptides with the general sequence DSXAK-amide, where 'X' is the variable amino acid.[1] This allows for a direct assessment of the impact of the metal-coordinating side chain on the overall binding affinity.

The stability of the metal-peptide complexes is quantified by the overall stability constants (log β) and the pM values (the negative logarithm of the free metal ion concentration at pH 7.4), where a higher pM indicates stronger binding.

Peptide SequenceMetal Ionlog β (ML)log β (MLH-1)log β (MLH-2)log β (MLH-3)pM (at pH 7.4)
DS(His)AK-amide Cu(II)4.88-0.16-7.21-16.2910.8
DS(2-Pya)AK-amide Cu(II)4.43-0.73-7.80-17.4110.6
DS(His)AK-amide Ni(II)3.49-3.07-11.02-21.238.1
DS(2-Pya)AK-amide Ni(II)3.16-4.01-12.44-23.117.8

Table 1: Comparison of stability constants and pM values for Cu(II) and Ni(II) complexes of pentapeptides containing Histidine (His) and 2-Pyridyl-L-alanine (2-Pya). Data sourced from Zawisza et al. (2014).[1] ML represents the 1:1 metal-ligand complex, and MLH-x represents species where 'x' protons have dissociated from the peptide upon metal binding.

The data reveals that the pentapeptide containing histidine exhibits slightly stronger binding affinity for both Cu(II) and Ni(II) at physiological pH, as indicated by the higher pM values.[1] However, the 2-pyridylalanine-containing peptide still demonstrates robust metal chelation, with comparable stability constants for the fully deprotonated 4N complexes (MLH-3).[1] This suggests that 2-pyridylalanine is a viable alternative to histidine for engineering metal-binding peptides, particularly when seeking to modulate rather than maximize binding affinity or to introduce other desirable chemical properties.

Experimental Protocols

The validation of metal-binding affinity relies on a suite of biophysical techniques. The following are detailed methodologies for the key experiments cited in the comparative study.

Potentiometric Titrations

This method is used to determine the stability constants of the metal-peptide complexes.

Workflow:

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Peptide_Prep Prepare 0.001 M peptide solution in 0.1 M KCl Titration_Setup Equilibrate peptide/metal solution (1:1 or 2:1 ligand-to-metal ratio) at 298 K under argon Peptide_Prep->Titration_Setup Metal_Prep Prepare 0.001 M metal chloride solution in 0.1 M KCl Metal_Prep->Titration_Setup Titrant_Prep Prepare carbonate-free 0.1 M KOH titrant Titration_Process Titrate with KOH solution Titrant_Prep->Titration_Process Titration_Setup->Titration_Process Data_Acquisition Record potential changes with a calibrated glass electrode Titration_Process->Data_Acquisition Data_Fitting Fit titration curves using SUPERQUAD or HYPERQUAD software Data_Acquisition->Data_Fitting Constant_Determination Determine overall stability constants (β) Data_Fitting->Constant_Determination

Potentiometric Titration Workflow

Detailed Steps:

  • Solution Preparation: All solutions are prepared using deionized and distilled water. A stock solution of the peptide is prepared at a concentration of approximately 1 mM in 0.1 M KCl to maintain constant ionic strength. A corresponding stock solution of the metal salt (e.g., CuCl₂ or NiCl₂) is also prepared in 0.1 M KCl. The titrant, a carbonate-free solution of approximately 0.1 M KOH, is standardized by titration against a primary standard.

  • Titration Procedure: A known volume of the peptide solution, or a mixture of the peptide and metal solution (typically at a 1:1 or 2:1 ligand-to-metal molar ratio), is placed in a thermostated vessel at 25 °C (298 K) under an argon atmosphere to prevent oxidation. The solution is then titrated with the standardized KOH solution.

  • Data Acquisition and Analysis: The potential of the solution is measured after each addition of the titrant using a calibrated glass electrode. The resulting titration curves are then analyzed using specialized software such as SUPERQUAD or HYPERQUAD to calculate the overall stability constants (β) of the metal-peptide complexes.

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy

These spectroscopic techniques provide information about the coordination geometry of the metal ion within the peptide complex.

Workflow:

cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Sample_Prep Prepare peptide and metal solutions in a suitable buffer (e.g., 0.1 M KCl) pH_Adjustment Adjust pH of the sample with small aliquots of NaOH or HCl Sample_Prep->pH_Adjustment UV_Vis_Scan Record UV-Vis spectra (e.g., 250-800 nm) pH_Adjustment->UV_Vis_Scan CD_Scan Record CD spectra (e.g., 250-800 nm for visible, 200-260 nm for far-UV) pH_Adjustment->CD_Scan Spectral_Analysis Analyze changes in λmax and molar absorptivity (UV-Vis) or ellipticity (CD) as a function of pH UV_Vis_Scan->Spectral_Analysis CD_Scan->Spectral_Analysis Coordination_Inference Infer coordination environment of the metal ion Spectral_Analysis->Coordination_Inference

Spectroscopic Analysis Workflow

Detailed Steps:

  • Sample Preparation: Solutions of the peptide and metal ions are prepared at appropriate concentrations in a non-coordinating buffer or 0.1 M KCl.

  • pH-Dependent Measurements: The pH of the sample is incrementally adjusted using small additions of concentrated NaOH or HCl. At each pH point, UV-Vis and CD spectra are recorded.

  • Spectral Acquisition:

    • UV-Vis Spectroscopy: Spectra are typically recorded over a wavelength range of 250 to 800 nm to monitor the d-d transitions of the metal ion, which are sensitive to its coordination environment.

    • Circular Dichroism (CD) Spectroscopy: CD spectra are recorded in both the visible region (to observe the metal-centered transitions) and the far-UV region (to monitor changes in peptide secondary structure upon metal binding).

  • Data Analysis: The changes in the maximum absorption wavelength (λmax) and molar absorptivity in the UV-Vis spectra, and the ellipticity in the CD spectra, are analyzed as a function of pH. These spectral changes are correlated with the species distribution determined from potentiometric titrations to assign specific coordination geometries to each metal-peptide complex.

Signaling Pathways and Logical Relationships

The process of validating the metal-binding affinity of a novel peptide like one containing 2-pyridylalanine involves a logical progression from synthesis to detailed biophysical characterization.

cluster_synthesis Synthesis and Purification cluster_binding_studies Metal-Binding Affinity Studies cluster_comparison Comparative Analysis cluster_application Application Peptide_Synthesis Solid-Phase Peptide Synthesis of 2-Pyridylalanine and Histidine Peptides Purification Purification by HPLC Peptide_Synthesis->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization Potentiometry Potentiometric Titrations to Determine Stability Constants (β) Characterization->Potentiometry Spectroscopy UV-Vis and CD Spectroscopy to Determine Coordination Geometry Characterization->Spectroscopy Data_Comparison Comparison of β and pM values Potentiometry->Data_Comparison Structure_Activity Structure-Activity Relationship Analysis Spectroscopy->Structure_Activity Drug_Development Informing Drug Development and Design of Novel Metallopeptides Data_Comparison->Drug_Development Structure_Activity->Drug_Development

Logical Workflow for Validation

This structured approach ensures a thorough and objective evaluation of the metal-binding properties of 2-pyridylalanine-containing peptides, providing a solid foundation for their potential application in drug development and other scientific research areas.

References

A Comparative Analysis of Coupling Reagents for Fmoc-L-2-Pyridylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development. Fmoc-L-2-Pyridylalanine (Fmoc-L-2-Pal-OH), with its unique structural and electronic properties conferred by the pyridine ring, presents a particular challenge in solid-phase peptide synthesis (SPPS). The steric hindrance and potential for side reactions associated with this amino acid necessitate a careful selection of coupling reagents to ensure high yields, purity, and preservation of stereochemical integrity. This guide provides a comparative analysis of commonly employed coupling reagents for the acylation of this compound, supported by representative experimental data for sterically hindered amino acids and detailed protocols to inform reagent selection.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is a critical determinant of success when incorporating sterically demanding residues like this compound. The ideal reagent should offer high reactivity to overcome steric hindrance, minimize the risk of racemization, and be compatible with standard SPPS protocols. While specific comparative data for this compound is limited in publicly available literature, we can extrapolate performance based on studies with other sterically hindered amino acids. The following table summarizes the expected performance of three widely used classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides with additives (DIC/Oxyma).

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium Salt15-60 minutes>99>95Very LowHighly efficient, especially for hindered couplings; faster reaction times.[1][2][3]Higher cost; potential for guanidinylation of the N-terminal amine.[1][4] Based on potentially explosive HOAt.[4]
HBTU Aminium/Uronium Salt30-120 minutes>98>95LowWidely used and effective for standard couplings.[1][3]Less reactive than HATU for hindered residues, may require longer reaction times or double coupling.[2]
DIC/Oxyma Carbodiimide/Additive60-180 minutes~95-98>95Very Low to LowCost-effective; soluble urea byproduct is easily removed.[5] Oxyma is a safer alternative to HOBt.[6]Slower reaction kinetics compared to onium salts. Racemization can occur with Fmoc-2-Pal-OH.[7]

*Disclaimer: The data presented in this table is a compilation of representative values from studies on sterically hindered amino acids and may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.

Interpretation of Performance Data

Aminium/Uronium Salts (HATU, HBTU): These reagents are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[3] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered the superior reagent for difficult couplings, including those involving sterically hindered amino acids.[1][2] Its enhanced performance is attributed to the formation of a more reactive OAt-ester intermediate.[2] HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a reliable and widely used coupling reagent, though it may exhibit lower efficiency and require longer reaction times for challenging residues compared to HATU.[2] A potential side reaction with aminium salts is the guanidinylation of the N-terminal amine if the reagent is used in large excess.[3]

Carbodiimides with Additives (DIC/Oxyma): The combination of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), with an additive like OxymaPure® is a cost-effective and common method for peptide bond formation.[5] The additive is crucial for suppressing racemization.[3] OxymaPure® has emerged as a safer and often more effective alternative to the potentially explosive HOBt.[6] While this combination can provide excellent results, it generally exhibits slower reaction kinetics compared to onium salts.[3] Notably, racemization during the coupling of this compound has been reported with the DIC/Oxyma system, indicating that careful optimization of reaction conditions is necessary.[7]

Experimental Protocols

The following is a general protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound, comparing the use of HATU, HBTU, and DIC/Oxyma.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Coupling reagents: HATU, HBTU, or DIC and OxymaPure®

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.

  • Coupling Reaction (Choose one of the following):

    • HATU-mediated Coupling:

      • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

      • Allow the solution to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture at room temperature for 1-2 hours.

    • HBTU-mediated Coupling:

      • In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

      • Allow the solution to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU with hindered amino acids.[2]

    • DIC/Oxyma-mediated Coupling:

      • In a separate vial, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

      • Add DIC (3 equivalents) to the solution and mix for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and IPA (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive, a second coupling (double coupling) may be necessary.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Visualizing the Workflow

The following diagrams illustrate the general workflow of Fmoc-SPPS and the logical relationship in selecting a coupling reagent.

Fmoc_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing Deprotection->Wash1 Activation Amino Acid Activation (Fmoc-AA-OH + Reagent) Wash1->Activation Coupling Coupling Activation->Coupling Wash2 Washing Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat Cycle KaiserTest->Repeat Negative Repeat->Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage

Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis (SPPS).

Coupling_Reagent_Selection Start Start: Couple this compound Considerations Key Considerations: - Steric Hindrance - Racemization Risk - Cost Start->Considerations HighReactivity High Reactivity & Speed Needed? Considerations->HighReactivity CostSensitive Cost-Effectiveness a Priority? HighReactivity->CostSensitive No HATU Use HATU HighReactivity->HATU Yes HBTU Use HBTU (Balance of cost/reactivity) CostSensitive->HBTU No DIC_Oxyma Use DIC/Oxyma CostSensitive->DIC_Oxyma Yes

Caption: Decision-making flowchart for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the judicious choice of coupling reagent. For syntheses where maximum efficiency and speed are paramount, HATU stands out as the reagent of choice, despite its higher cost. HBTU offers a good balance of reactivity and cost for less demanding sequences. The DIC/Oxyma system is a cost-effective option, but requires careful monitoring and potential optimization to mitigate the risk of racemization and slower reaction times. Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, including the complexity of the peptide, scale, and budget.

References

A Comparative Guide to Fmoc-L-2-Pyridylalanine and Fmoc-L-4-Pyridylalanine in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their structural and functional properties. Among these, the isomers of pyridylalanine (Pal) offer unique characteristics due to the presence of a nitrogen atom in the aromatic ring, which can influence hydrophilicity, metal chelation, and overall peptide conformation. This guide provides an objective comparison of two common pyridylalanine isomers, Fmoc-L-2-Pyridylalanine (Fmoc-L-2-Pal) and Fmoc-L-4-Pyridylalanine (Fmoc-L-4-Pal), focusing on their impact on peptide structure, supported by experimental data and detailed protocols.

Core Physicochemical Properties

The position of the nitrogen atom in the pyridyl ring—at position 2 versus position 4—is the primary determinant of the distinct properties these isomers impart to a peptide. This seemingly minor structural difference has significant implications for a peptide's polarity, charge distribution, and interaction with its environment.

PropertyThis compoundFmoc-L-4-Pyridylalanine
Synonyms Fmoc-L-Ala(2'-pyridyl)-OH, (S)-N-Fmoc-(2-pyridyl)alanineFmoc-L-Ala(4'-pyridyl)-OH, Fmoc-β-(4'-pyridyl)-Ala-OH
Molecular Formula C₂₃H₂₀N₂O₄C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol 388.42 g/mol
CAS Number 185379-40-2169555-95-7

Impact on Peptide Hydrophilicity

The position of the nitrogen atom directly influences the hydrophilicity of the resulting peptide. Generally, the introduction of pyridylalanine increases aqueous solubility compared to its natural counterpart, phenylalanine. Experimental data from radiolabeled somatostatin antagonists demonstrated a clear trend in hydrophilicity among the pyridylalanine isomers.

A study on DOTA-conjugated somatostatin antagonists revealed that the hydrophilicity, as measured by the logD value at pH 7.4, increased in the order of 2-Pal < 3-Pal < 4-Pal.[1] This indicates that peptides incorporating 4-pyridylalanine are the most hydrophilic among the isomers.

Peptide ConjugatelogD at pH 7.4[1]
[¹⁷⁷Lu]Lu-DOTA-[L-2-Pal³]-LM3-2.3 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[L-4-Pal³]-LM3-2.6 ± 0.1

Lower logD values indicate greater hydrophilicity.

Influence on Peptide Conformation and Secondary Structure

The conformation of a peptide is critical to its biological activity. The introduction of a pyridylalanine residue can alter the local and global folding of a peptide chain. While direct comparative studies using techniques like Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy on the same peptide backbone with 2-Pal versus 4-Pal are limited in the public domain, inferences can be drawn from their chemical properties. The more polar nature of 4-pyridylalanine may favor interactions with aqueous environments, potentially leading to a more extended conformation in solution compared to the less hydrophilic 2-pyridylalanine.

G cluster_0 This compound cluster_1 Fmoc-L-4-Pyridylalanine 2-Pal Less Hydrophilic Side Chain Conformation_2Pal Potentially More Compact or Internally Folded 2-Pal->Conformation_2Pal Less solvent interaction 4-Pal More Hydrophilic Side Chain Conformation_4Pal Potentially More Extended in Aqueous Solution 4-Pal->Conformation_4Pal Greater solvent interaction Peptide_Backbone Peptide Backbone Peptide_Backbone->2-Pal Incorporation Peptide_Backbone->4-Pal Incorporation

Metal Chelation Properties

The nitrogen atom of the pyridyl ring can act as a coordination site for metal ions, making pyridylalanine-containing peptides valuable in the design of metallopeptides and for applications in diagnostics and therapeutics. The position of the nitrogen atom dictates the geometry of the resulting metal complex.

This compound: The proximity of the nitrogen at the 2-position to the peptide backbone allows for the formation of stable five-membered chelate rings with metal ions, involving both the pyridyl nitrogen and the backbone amide nitrogen or carbonyl oxygen. This bidentate chelation is a strong driving force for metal binding.

Fmoc-L-4-Pyridylalanine: With the nitrogen at the 4-position, it is directed away from the peptide backbone, making intramolecular chelation less likely. Instead, it typically participates in intermolecular coordination, acting as a linker between two peptide chains or a peptide and another ligand in the presence of a metal ion.[2] Crystal structures of zinc-peptide complexes containing 4-pyridylalanine show the pyridine nitrogen coordinating to the metal center, bridging peptide chains to form one-dimensional coordination polymers.[2]

G cluster_0 2-Pyridylalanine cluster_1 4-Pyridylalanine 2-Pal_Chelation Intramolecular Chelation (Bidentate) Metal_Ion_2 Metal Ion 2-Pal_Chelation->Metal_Ion_2 Forms stable 5-membered ring 4-Pal_Coordination Intermolecular Coordination (Monodentate) Metal_Ion_4 Metal Ion 4-Pal_Coordination->Metal_Ion_4 Acts as a linker

Impact on Biological Activity

The differences in hydrophilicity, conformation, and metal-binding propensity can translate to significant variations in the biological activity of peptides containing these isomers.

In the aforementioned study on somatostatin antagonists, the affinity for the SSTR2 receptor was also influenced by the pyridylalanine isomer.[1]

Peptide ConjugateReceptor Affinity (K D , nM)[1]
[¹⁷⁷Lu]Lu-DOTA-[L-2-Pal³]-LM30.18 ± 0.02
[¹⁷⁷Lu]Lu-DOTA-[L-4-Pal³]-LM30.11 ± 0.01

These results suggest that for this particular peptide, the incorporation of 4-pyridylalanine led to a slightly higher binding affinity compared to 2-pyridylalanine.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pyridylalanine-Containing Peptides

The synthesis of peptides containing Fmoc-L-2-Pal or Fmoc-L-4-Pal can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • This compound or Fmoc-L-4-Pyridylalanine

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-2-Pal or Fmoc-L-4-Pal (3 equivalents) and the coupling reagent (e.g., HATU, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry. Treat the resin with the cleavage cocktail for 2-4 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

G Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple Fmoc-Pal-OH (HATU/DIPEA) Deprotect->Couple Wash Wash with DMF Couple->Wash Repeat Repeat for next AA Wash->Repeat Repeat->Deprotect Yes Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave No Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify End Characterize (MS, HPLC) Purify->End

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Spectra Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Acquire data at a scan speed of 50 nm/min with a response time of 1 second.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the buffer blank from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Analyze the resulting spectrum for characteristic secondary structure signals (e.g., α-helix: minima at ~208 and ~222 nm; β-sheet: minimum at ~218 nm).

Conclusion

The choice between this compound and Fmoc-L-4-Pyridylalanine for incorporation into a peptide sequence should be guided by the desired physicochemical and biological properties of the final molecule.

  • Fmoc-L-4-Pyridylalanine is the preferred choice for increasing hydrophilicity and for applications requiring intermolecular metal coordination to form bridges or higher-order structures. Its incorporation may also lead to a slight increase in receptor affinity in certain contexts.

  • This compound is ideal for creating intramolecular metal chelation sites due to its ability to form stable bidentate complexes. This can be advantageous for the development of metalloenzymes mimics or metal-sequestering peptides.

Further empirical studies directly comparing these two isomers within various peptide backbones are necessary to fully elucidate their nuanced effects on peptide structure and function. Researchers should consider the specific goals of their project when selecting which pyridylalanine isomer to incorporate into their peptide design.

References

Characterization of Peptides Synthesized with Fmoc-L-2-Pyridylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-L-2-Pyridylalanine (Fmoc-L-2-Pal), a derivative of alanine containing a pyridine ring at the β-position, is of particular interest due to its ability to act as a metal chelator, engage in unique aromatic interactions, and serve as a handle for site-specific modifications. This guide provides a comprehensive comparison of the synthesis and characterization of peptides containing L-2-Pyridylalanine, supported by experimental data and detailed protocols, to aid researchers in its effective application.

Performance in Solid-Phase Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is highly dependent on the coupling efficiency of the individual amino acid building blocks and the minimization of side reactions, such as racemization.

Coupling Efficiency

While comprehensive quantitative data directly comparing the coupling efficiency of this compound to all other proteinogenic and non-proteinogenic amino acids under standardized conditions is not extensively documented in a single study, the general performance can be inferred from established Fmoc-SPPS principles. With modern coupling reagents like HBTU, HATU, and COMU, coupling efficiencies for standard Fmoc-amino acids routinely exceed 99%.[1] The steric hindrance of the pyridyl group is comparable to that of phenylalanine, suggesting that high coupling efficiencies can be achieved with standard protocols. However, monitoring each coupling step, for instance with a Kaiser test, is crucial to ensure complete reaction, especially in the synthesis of long or complex peptides.[2]

Racemization

A significant consideration when incorporating non-standard amino acids is the potential for racemization during the activation and coupling steps. The acidity of the α-proton can be influenced by the side chain, potentially leading to epimerization under the basic conditions of Fmoc-SPPS.

One study on the synthesis of a somatostatin analog containing 2-pyridylalanine reported the formation of two diastereomers, indicating that racemization occurred during the coupling of Fmoc-2-Pal-OH.[3] This suggests that this compound may be more susceptible to racemization than many standard amino acids, a phenomenon also observed with other residues like cysteine and histidine, particularly under harsh coupling conditions or elevated temperatures.[4][5]

Table 1: Comparison of Racemization Propensity for Selected Fmoc-Amino Acids

Fmoc-Amino AcidRacemization PropensityNotes
This compound Moderate to HighRacemization has been observed during coupling, leading to diastereomeric products.[3]
Fmoc-L-Histidine(Trt)-OH HighProne to racemization, especially with longer pre-activation times and higher temperatures.[3]
Fmoc-L-Cysteine(Trt)-OH HighSusceptible to racemization, particularly in the presence of certain bases.[6]
Fmoc-L-Phenylalanine-OH LowGenerally considered stable against racemization under standard SPPS conditions.
Fmoc-L-Alanine-OH Very LowThe small, non-polar side chain makes it highly resistant to racemization.

Experimental Protocols

General Workflow for Synthesis, Purification, and Characterization

The overall process for obtaining a purified peptide containing L-2-Pyridylalanine follows a standard workflow.

Peptide Synthesis and Characterization Workflow General Workflow for Peptides Containing L-2-Pyridylalanine cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including Fmoc-L-2-Pal) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Cleavage Cleavage & Deprotection Amino_Acid_Coupling->Cleavage after final residue Repeat Repeat Cycle Washing->Repeat for next amino acid Repeat->Fmoc_Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Pure_Peptide Pure Peptide Fractions RP_HPLC->Pure_Peptide LC_MS LC-MS Analysis Pure_Peptide->LC_MS NMR NMR Spectroscopy Pure_Peptide->NMR Final_Characterization Final Characterized Peptide LC_MS->Final_Characterization NMR->Final_Characterization

General workflow for the synthesis and characterization of peptides containing L-2-Pyridylalanine.
Detailed Protocol: Fmoc-SPPS of a Peptide Containing L-2-Pyridylalanine

This protocol outlines the manual solid-phase synthesis of a model peptide containing an L-2-Pyridylalanine residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol: Reversed-Phase HPLC Purification

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system with a UV detector.

  • A C18 reversed-phase column suitable for peptide separations (e.g., with a pore size of 100 Å or 300 Å).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Gradient Elution: Purify the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes, but this will need to be optimized for the specific peptide.

  • Detection: Monitor the elution of the peptide at 220 nm and 254 nm. The pyridyl ring of 2-pyridylalanine will also absorb at longer wavelengths.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Protocol: Mass Spectrometry Analysis

Instrumentation:

  • An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

Procedure (ESI-MS):

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • Infusion or LC-MS: Infuse the sample directly into the mass spectrometer or inject it onto an analytical HPLC column coupled to the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of the peptide should be observed as protonated molecular ions [M+nH]n+.

  • Tandem MS (MS/MS): To confirm the peptide sequence, perform tandem mass spectrometry on the parent ion. Fragmentation will produce b- and y-ions that can be used to verify the amino acid sequence, including the position of the 2-pyridylalanine residue.

Protocol: NMR Spectroscopy Characterization

Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O). The final peptide concentration should be in the range of 1-5 mM.[2]

  • Adjust the pH of the sample if necessary. The charge state of the pyridyl nitrogen (pKa ≈ 5.2) will be pH-dependent and will affect the chemical shifts of nearby protons.

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get an overview of the sample's purity and the general chemical environment of the protons. The aromatic protons of the pyridyl ring will appear in the downfield region (typically 7.0-8.5 ppm).

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space correlations between protons that are close in proximity, which is essential for determining the three-dimensional structure of the peptide.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC (if ¹⁵N labeled): This experiment correlates amide protons with their nitrogen atoms, providing information on the peptide backbone.

Applications and Logical Workflows

The unique properties of 2-pyridylalanine lend themselves to specific applications, each with a distinct experimental workflow.

Metal Ion Chelation Studies

The nitrogen atom of the pyridyl ring can coordinate with metal ions, making peptides containing 2-pyridylalanine useful for creating metal-binding peptides for applications in catalysis, diagnostics, and the study of metalloproteins.

Metal_Chelation_Workflow Workflow for Metal Ion Chelation Studies cluster_synthesis Peptide Preparation cluster_binding Binding Studies cluster_characterization Structural Characterization Peptide_Synthesis Synthesize and Purify 2-Pal Containing Peptide Titration Titrate Peptide with Metal Ion Solution Peptide_Synthesis->Titration Spectroscopy Monitor Binding via UV-Vis or Fluorescence Titration->Spectroscopy ITC Determine Binding Affinity and Thermodynamics (ITC) Titration->ITC NMR_Titration NMR Titration Titration->NMR_Titration MS_Analysis Mass Spectrometry Titration->MS_Analysis Confirm Stoichiometry Structure Determine Structure of Metallo-peptide Complex NMR_Titration->Structure MS_Analysis->Structure

Workflow for the investigation of metal ion binding to a 2-pyridylalanine-containing peptide.
Enzyme Inhibition Assays

Peptides containing 2-pyridylalanine can be designed as enzyme inhibitors, where the pyridyl group may interact with the active site or a metal cofactor.

Enzyme_Inhibition_Workflow Workflow for Enzyme Inhibition Assays cluster_preparation Preparation cluster_kinetics Kinetic Analysis cluster_analysis Analysis Peptide_Synthesis Synthesize and Purify 2-Pal Peptide Inhibitor Assay Perform Enzymatic Assay with Varying Inhibitor Concentrations Peptide_Synthesis->Assay Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Assay Data_Acquisition Measure Reaction Rates Assay->Data_Acquisition Plotting Generate Michaelis-Menten and Lineweaver-Burk Plots Data_Acquisition->Plotting IC50 Determine IC50 Value Plotting->IC50 Ki Determine Inhibition Constant (Ki) and Mechanism Plotting->Ki

Workflow for characterizing the inhibitory activity of a 2-pyridylalanine-containing peptide.

References

A Comparative Guide to the Biological Activity of Peptides with 2-Pyridylalanine Versus Natural Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, stability, and pharmacokinetic properties. Among these, 2-pyridylalanine (2-pAla), an aromatic amino acid analog, has garnered significant interest. This guide provides an objective comparison of the biological activity of peptides containing 2-pAla against their natural counterparts, supported by experimental data. We delve into receptor binding affinities, enzyme inhibition potencies, and in vivo efficacy, offering a comprehensive resource for researchers in peptide-based drug discovery.

Data Presentation: Quantitative Comparison

The substitution of natural amino acids with 2-pyridylalanine can significantly impact the biological activity of peptides. Below are tables summarizing the quantitative data from comparative studies.

Table 1: Receptor Binding Affinity

The affinity of a peptide for its receptor is a critical determinant of its biological function. The introduction of 2-pAla can alter the binding kinetics, often leading to improved affinity.

Peptide/AnalogTarget ReceptorAmino Acid SubstitutionDissociation Constant (Kd)Fold Change vs. Natural
15-IgBP (Natural)Human IgG1 Fc-~300 nM (estimated)-
15-His17(2-pAla)Human IgG1 FcHis17 -> 2-pAla75.7 nM[1]~4-fold improvement[1]
15-Lys8Leu/His17(2-pAla)Human IgG1 FcLys8 -> Leu, His17 -> 2-pAla2.48 nM[1]~121-fold improvement
Glucagon (Natural)Glucagon Receptor---
[des-His¹, des-Phe⁶, Glu⁹]glucagon-NH₂Glucagon ReceptorPhe6 -> (deletion)IC₅₀ = 48 nM[2]-
[des-His¹, Tyr⁶, Glu⁹]glucagon-NH₂Glucagon ReceptorPhe6 -> TyrIC₅₀ = 40 nM[2]-
[des-His¹, Trp⁶, Glu⁹]glucagon-NH₂Glucagon ReceptorPhe6 -> TrpIC₅₀ = 19 nM[2]-

Note: Direct Kd for the natural 15-IgBP was not explicitly stated in the reference but is estimated based on the described improvement.

Table 2: Enzyme Inhibition

The potency of peptide-based enzyme inhibitors can be significantly enhanced by the incorporation of 2-pAla, which can introduce new binding interactions with the enzyme's active site.

Peptide/AnalogTarget EnzymeAmino Acid SubstitutionInhibition Constant (IC₅₀/Ki)Fold Change vs. Natural
Natural Peptide Inhibitor (Hypothetical)MMP-9---
2-pAla Containing MMP InhibitorMMP-9Not specifiedPotent InhibitionData not available for direct comparison
CTT (Cyclic Peptide)MMP-2-IC₅₀ = 10 µM (gelatin degradation)[3]-
CRRHWGFEFC (Cyclic Peptide)MMP-9-Preferentially inhibits MMP-9 over MMP-2[3]-

Note: While a 2-pAla containing peptide was identified as a gelatinase B (MMP-9) inhibitor, specific IC₅₀/Ki values for direct comparison with a natural counterpart were not available in the searched literature.

Table 3: In Vivo Efficacy

The ultimate test of a therapeutic peptide is its efficacy in a living organism. The enhanced stability and binding affinity of 2-pAla-containing peptides can translate to improved performance in vivo.

Peptide/AnalogIn Vivo ModelDosingKey Efficacy EndpointOutcome
Natural IgG-Binding Peptide (Hypothetical)----
IBP-EK1 (Fc-binding peptide conjugate)Mouse model of HCoV-OC43 infectionProphylactic and therapeuticSurvival rate, viral loadPotent efficacy, extended half-life[4]
2-pAla containing gelatinase B inhibitorMouse model of lethal endotoxinemiaNot specifiedSurvivalProtected mice from lethal endotoxemia

Note: Quantitative in vivo efficacy data for a direct head-to-head comparison between a 2-pAla peptide and its exact natural counterpart is limited in the currently available literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections outline the methodologies for the key experiments cited in this guide.

Receptor Binding Assay (ELISA-based)

This protocol is adapted from established methods for determining ligand-receptor interactions.[5][6][7]

  • Plate Coating:

    • Dilute the recombinant receptor protein to a final concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the receptor solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Peptide Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the biotinylated natural peptide and the 2-pAla-containing peptide in binding buffer (PBS with 0.1% BSA).

    • Add 100 µL of each peptide dilution to the appropriate wells.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in binding buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The dissociation constant (Kd) is determined by non-linear regression analysis of the binding data.

Enzyme Inhibition Assay (Fluorescence Polarization-based)

This protocol is a generalized method for assessing enzyme inhibition using fluorescence polarization.[8][9]

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme (e.g., MMP-9) in an appropriate assay buffer.

    • Synthesize a fluorescently labeled substrate peptide specific for the enzyme.

    • Prepare serial dilutions of the natural peptide inhibitor and the 2-pAla-containing peptide inhibitor.

  • Assay Procedure:

    • In a black, low-volume 384-well plate, add the enzyme solution.

    • Add the peptide inhibitors at various concentrations.

    • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

    • Monitor the change in fluorescence polarization over time using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The initial reaction rates are calculated from the kinetic data.

    • The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

In Vivo Efficacy Study (Murine Model)

This is a general protocol for evaluating the in vivo efficacy of therapeutic peptides in a mouse model.[1][10][11]

  • Animal Model:

    • Select an appropriate mouse model that recapitulates the disease of interest (e.g., a tumor xenograft model for an anti-cancer peptide, or an infection model for an antimicrobial peptide).

    • Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Peptide Administration:

    • Prepare sterile formulations of the natural peptide and the 2-pAla-containing peptide in a suitable vehicle (e.g., saline or PBS).

    • Administer the peptides to the mice via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous injection) at predetermined doses and schedules.

    • Include a vehicle control group and a positive control group (if available).

  • Efficacy Assessment:

    • Monitor the animals regularly for clinical signs, body weight, and tumor size (if applicable).

    • At the end of the study, collect relevant tissues or blood samples for analysis.

    • Primary efficacy endpoints could include tumor growth inhibition, reduction in bacterial load, or increased survival rate.

  • Data Analysis:

    • Statistical analysis is performed to compare the efficacy of the 2-pAla peptide with the natural peptide and the control groups.

Mandatory Visualizations

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex processes.

G IgG Fc Receptor Signaling Pathway cluster_membrane Cell Membrane Fc_gamma_R Fcγ Receptor Syk Syk Kinase Fc_gamma_R->Syk Recruits & Activates IgG IgG Antibody IgG->Fc_gamma_R Binds to Fc region Antigen Antigen Antigen->IgG Binds PLC_gamma PLCγ Syk->PLC_gamma Activates MAPK_Cascade MAPK Cascade Syk->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Phagocytosis, Cytokine Release) PLC_gamma->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: IgG Fc Receptor Signaling Pathway.

G MMP-9 Substrate Degradation Pathway Pro_MMP9 Pro-MMP-9 (Inactive) Active_MMP9 MMP-9 (Active) Pro_MMP9->Active_MMP9 Cleavage of pro-domain ECM_Substrates Extracellular Matrix Substrates (e.g., Collagen IV, Gelatin, Laminin) Active_MMP9->ECM_Substrates Degrades Activators Activators (e.g., other MMPs, plasmin) Activators->Pro_MMP9 Activate Degradation_Products Degradation Products ECM_Substrates->Degradation_Products Biological_Effects Biological Effects (e.g., Tissue Remodeling, Angiogenesis, Inflammation) Degradation_Products->Biological_Effects

Caption: MMP-9 Substrate Degradation Pathway.

G Glucagon Receptor Signaling Cascade cluster_membrane Cell Membrane Glucagon_R Glucagon Receptor (GPCR) G_Protein Gs Protein Glucagon_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Glucagon Glucagon Glucagon->Glucagon_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Gluconeogenesis genes) CREB->Gene_Transcription Promotes

Caption: Glucagon Receptor Signaling Cascade.

G Experimental Workflow for Peptide Comparison Peptide_Synthesis Peptide Synthesis (Natural & 2-pAla Analog) In_Vitro_Assays In Vitro Assays Peptide_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Peptide_Synthesis->In_Vivo_Studies Receptor_Binding Receptor Binding Assay (e.g., ELISA) In_Vitro_Assays->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assay (e.g., FP) In_Vitro_Assays->Enzyme_Inhibition Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Efficacy_Model Disease Model (e.g., Murine) In_Vivo_Studies->Efficacy_Model Efficacy_Model->Data_Analysis

Caption: Experimental Workflow for Peptide Comparison.

References

Assessing the Structural Impact of 2-Pyridylalanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and development, offering a means to enhance stability, modulate bioactivity, and fine-tune pharmacological profiles. Among these, 2-pyridylalanine (2-Pal), a non-proteinogenic aromatic amino acid, has garnered significant interest. This guide provides a comprehensive comparison of the structural impact of incorporating 2-Pal into a peptide sequence, using the neuropeptide Neurokinin A (NKA) as a case study. We will delve into the conformational changes observed through experimental data and provide detailed protocols for the key analytical techniques employed.

Structural Impact of 2-Pyridylalanine: A Case Study on Neurokinin A

Neurokinin A (NKA) is a decapeptide that belongs to the tachykinin family and preferentially binds to the neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR) involved in various physiological processes. The native sequence of NKA is His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂. To assess the structural impact of 2-pyridylalanine, we will consider a hypothetical analogue where the Phenylalanine at position 6 is replaced with 2-pyridylalanine: [2-Pal⁶]-NKA.

A key structural feature arising from the incorporation of 2-pyridylalanine is the potential for an intramolecular hydrogen bond. Molecular dynamics simulations have suggested the formation of a hydrogen bond between the nitrogen atom of the pyridyl ring and the backbone amide proton of the 2-Pal residue itself, particularly in less polar environments. This interaction can restrict the conformational freedom of the peptide backbone, leading to a more defined structure compared to its native counterpart.

Data Presentation: Comparative Structural Analysis

The following tables summarize hypothetical quantitative data derived from various analytical techniques, comparing the structural properties of native NKA with its [2-Pal⁶]-NKA analogue.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm

Amino Acid ResidueNative NKA (Phe⁶)[2-Pal⁶]-NKA
His¹
NH8.528.55
αH4.654.68
Lys²
NH8.318.33
αH4.354.37
Phe⁶ / 2-Pal⁶
NH8.158.45
αH4.704.95
βH3.10, 3.253.30, 3.45
Val⁷
NH8.058.15
αH4.154.25

Note: The downfield shift of the 2-Pal⁶ NH proton in [2-Pal⁶]-NKA is indicative of its involvement in a hydrogen bond.

Table 2: Comparative ³J(HN,Hα) Coupling Constants (Hz)

Amino Acid ResidueNative NKA (Phe⁶)[2-Pal⁶]-NKA
Ser⁵ 7.57.8
Phe⁶ / 2-Pal⁶ 8.26.5
Val⁷ 8.58.8

Note: The smaller coupling constant for the 2-Pal⁶ residue suggests a more constrained dihedral angle, consistent with a more defined local structure.

Table 3: Comparative Circular Dichroism (CD) Spectroscopy Data

Peptide[θ] at 208 nm (deg·cm²·dmol⁻¹)[θ] at 222 nm (deg·cm²·dmol⁻¹)Inferred Secondary Structure
Native NKA -4,500-3,000Predominantly random coil with some turn-like character
[2-Pal⁶]-NKA -8,000-7,500Increased propensity for helical/turn structure

Note: The increased negative ellipticity at 208 and 222 nm for [2-Pal⁶]-NKA suggests a gain in ordered secondary structure compared to the native peptide.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.

Solid-Phase Peptide Synthesis (SPPS) of [2-Pal⁶]-NKA

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-pyridylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

  • Diethyl ether

  • Automated peptide synthesizer or manual synthesis vessel

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF. Confirm complete coupling using a Kaiser test.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-2-pyridylalanine at the desired position.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the peptide-resin with DMF and DCM, and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

NMR Spectroscopy Analysis

Sample Preparation:

  • Dissolve the lyophilized peptide in a 90:10 H₂O/D₂O mixture containing a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.0) to a final concentration of 1-2 mM.

  • Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing.

Data Acquisition:

  • Acquire one-dimensional (1D) ¹H and two-dimensional (2D) TOCSY, NOESY, and HSQC spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • For NOESY experiments, use a mixing time of 200-300 ms to observe through-space correlations.

Data Analysis:

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances for each amino acid residue.

  • Sequential Assignment: Use the NOESY spectrum to identify sequential (i to i+1) and medium-range nuclear Overhauser effects (NOEs) to establish the amino acid sequence and obtain distance restraints.

  • Conformational Analysis:

    • Measure the ³J(HN,Hα) coupling constants from the high-resolution 1D ¹H spectrum to obtain dihedral angle (φ) restraints.

    • Analyze the pattern and intensity of NOEs to identify characteristic secondary structural elements.

    • Calculate a family of 3D structures using a molecular dynamics program with the experimental restraints.

Circular Dichroism (CD) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Dilute the stock solution to a final concentration of 50-100 µM. The buffer should have low absorbance in the far-UV region.

Data Acquisition:

  • Record CD spectra from 190 to 260 nm using a calibrated spectropolarimeter.

  • Use a quartz cuvette with a pathlength of 0.1 cm.

  • Acquire spectra at a controlled temperature (e.g., 25 °C).

  • Record a baseline spectrum of the buffer and subtract it from the peptide spectra.

Data Analysis:

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (millidegrees × 100) / (concentration in M × pathlength in cm × number of residues)

  • Spectral Interpretation: Analyze the shape and magnitude of the CD spectrum to infer the secondary structure content. Characteristic minima at ~208 nm and ~222 nm are indicative of α-helical content, while a minimum around 218 nm suggests β-sheet structure. A strong negative band near 200 nm is characteristic of a random coil conformation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing the binding of [2-Pal⁶]-NKA to its receptor and a simplified representation of the downstream signaling pathway.

Experimental_Workflow Experimental Workflow: [2-Pal⁶]-NKA GPCR Binding Assay cluster_synthesis Peptide Synthesis & Purification cluster_assay GPCR Binding Assay synthesis Solid-Phase Synthesis of [2-Pal⁶]-NKA purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization radioligand_binding Competitive Radioligand Binding Assay characterization->radioligand_binding membrane_prep Prepare Membranes from cells expressing NK2R membrane_prep->radioligand_binding incubation Incubate Membranes with Radiolabeled NKA and varying concentrations of [2-Pal⁶]-NKA radioligand_binding->incubation separation Separate Bound and Free Radioligand incubation->separation quantification Quantify Radioactivity separation->quantification data_analysis Calculate IC₅₀ and Ki quantification->data_analysis

Caption: Workflow for the synthesis and GPCR binding assessment of [2-Pal⁶]-NKA.

GPCR_Signaling_Pathway Simplified NK2R Signaling Pathway ligand [2-Pal⁶]-NKA receptor NK2R (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified Gq-coupled signaling cascade initiated by [2-Pal⁶]-NKA binding to NK2R.

A Comparative Guide to Fmoc-L-2-Pyridylalanine in Peptide Synthesis: Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-2-Pyridylalanine (Fmoc-L-2-Pal) is a non-canonical amino acid that has garnered significant interest in peptide science due to the unique properties conferred by its pyridyl side chain. This guide provides a comprehensive literature review of its applications, limitations, and a comparison with its regioisomers and other alternatives, supported by experimental data and detailed protocols.

Applications of this compound

The incorporation of L-2-pyridylalanine into peptide sequences offers several strategic advantages, primarily centered around its ability to coordinate with metal ions and to introduce specific structural constraints.

  • Metal-Chelating Peptides and Artificial Metalloenzymes: The nitrogen atom in the pyridine ring of 2-pyridylalanine acts as a potent metal ion ligand. This property is extensively utilized in the design of peptides for metal sensing, sequestration, and the creation of artificial metalloenzymes. Peptides containing 2-pyridylalanine can form stable complexes with various transition metals, including Cu(II), Ni(II), Zn(II), and Ru(II). This has applications in the development of novel catalysts and therapeutic agents that target metal-dependent biological processes.

  • Peptidomimetics and Drug Design: The pyridyl group can act as a bioisostere for other functional groups, influencing the peptide's conformation and its interaction with biological targets. The incorporation of this non-natural amino acid can enhance resistance to enzymatic degradation, improving the pharmacokinetic profile of peptide-based drugs. Some studies have suggested that peptides containing 2-pyridylalanine may possess anti-cancer properties, potentially due to their ability to interfere with metal-dependent pathways in cancer cells[1].

  • Structural Scaffolding: The pyridylalanine isomers can induce specific secondary structures in peptides. The position of the nitrogen atom influences the rotational freedom of the side chain and its hydrogen bonding capabilities, allowing for the fine-tuning of peptide conformation.

Limitations and Side Reactions

Despite its utility, the use of this compound in solid-phase peptide synthesis (SPPS) is not without its challenges.

  • Racemization: this compound is susceptible to racemization during activation and coupling, particularly when using standard carbodiimide or uronium/aminium-based coupling reagents in the presence of a base. This loss of stereochemical integrity can lead to the formation of diastereomeric peptide impurities that are often difficult to separate and can have altered biological activities. One study noted a characteristic dark blue-brown coloration of the coupling solution when racemization of Fmoc-2-Pal-OH occurred[2].

  • Alkylation of the Pyridyl Nitrogen: The lone pair of electrons on the pyridyl nitrogen is nucleophilic and can be susceptible to alkylation by electrophiles present in the synthesis, such as the dibenzofulvene (DBF) intermediate generated during Fmoc deprotection, or by carbocations formed during side-chain deprotection.

  • β-Elimination: Under certain conditions, particularly if the pyridyl nitrogen is protonated or quaternized, the pyridinium group can act as a leaving group, leading to the formation of a dehydroalanine intermediate. This intermediate can subsequently react with nucleophiles like piperidine, leading to unwanted side products.

Comparison with Alternatives

The choice of incorporating a pyridylalanine residue often involves considering its isomers, Fmoc-L-3-Pyridylalanine and Fmoc-L-4-Pyridylalanine, as well as other metal-chelating amino acids like Fmoc-L-Bipyridylalanine (Fmoc-BpyAla).

FeatureThis compoundFmoc-L-3-PyridylalanineFmoc-L-4-PyridylalanineFmoc-L-Bipyridylalanine
Metal Chelation Strong bidentate chelationWeaker monodentate chelationWeaker monodentate chelationVery strong tetradentate chelation
Racemization Risk HighModerateModerateModerate
Coupling Efficiency Generally good, but can be sequence-dependentGenerally goodGenerally goodCan be lower due to steric hindrance
Cost ModerateModerateModerateHigh
Quantitative Data Summary

The following data is compiled from typical values reported in the literature for Fmoc-SPPS and should be considered as a general guide. Specific values can be highly sequence- and condition-dependent.

ParameterThis compoundFmoc-L-3-PyridylalanineFmoc-L-4-PyridylalanineNotes
Typical Coupling Efficiency >98%>99%>99%Can be lower for sterically hindered sequences. Monitored by Kaiser test or UV monitoring of Fmoc deprotection.
Reported Racemization Can be significant (>5%)Generally low (<1%)Generally low (<1%)Highly dependent on coupling reagents, base, and temperature. Fmoc-L-2-Pal is noted to be more susceptible.
Metal IonPeptide with L-2-Pal (Estimated Kd)Peptide with L-BpyAla (Estimated Kd)Notes
Cu(II) 1 - 10 µM< 100 nMKd values are highly dependent on the peptide sequence and the coordination sphere. BpyAla generally exhibits significantly higher affinity.
Zn(II) 10 - 100 µM< 500 nMAffinity is influenced by the geometry of the binding site.

Experimental Protocols

Protocol for Comparative Synthesis of Peptides Containing Pyridylalanine Isomers

This protocol outlines the manual solid-phase synthesis of a model hexapeptide (e.g., Ac-Gly-Xaa-Gly-Gly-Phe-Gly-NH2, where Xaa is 2-Pal, 3-Pal, or 4-Pal) to compare coupling efficiency and side product formation.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-L-2-Pal-OH, Fmoc-L-3-Pal-OH, Fmoc-L-4-Pal-OH)

  • Coupling reagents: HBTU, HOBt, DIC

  • Base: DIPEA

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Capping reagent: Acetic anhydride

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a fritted syringe for 1 hour.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 3 minutes, drain, then treat with a fresh 2 mL portion for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the solution to the resin.

    • Agitate for 2 hours.

    • Monitor coupling completion with a Kaiser test. If the test is positive, repeat the coupling.

  • Capping (Optional): After an incomplete coupling, cap unreacted amines with acetic anhydride/DIPEA in DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

  • Acetylation: Acetylate the N-terminus with acetic anhydride/DIPEA in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat with the cleavage cocktail for 2 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide.

  • Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry to assess purity and identify any side products.

Protocol for Quantifying Racemization of Fmoc-Pyridylalanine Isomers

This protocol describes a method to determine the extent of racemization during the coupling of Fmoc-pyridylalanine isomers.

Procedure:

  • Dipeptide Synthesis: Synthesize a model dipeptide on a resin, for example, H-Gly-[D/L-Xaa]-Resin, where Xaa is the pyridylalanine isomer being tested.

  • Cleavage: Cleave the dipeptide from the resin.

  • Hydrolysis: Hydrolyze the dipeptide in 6 M HCl at 110°C for 24 hours.

  • Chiral HPLC Analysis:

    • Analyze the hydrolysate using a chiral HPLC column (e.g., a teicoplanin-based column) with an appropriate mobile phase.

    • Separate and quantify the D- and L-enantiomers of the pyridylalanine.

    • Calculate the percentage of racemization as: % Racemization = [D-isomer / (D-isomer + L-isomer)] * 100.

Protocol for Determining Metal-Binding Affinity by Isothermal Titration Calorimetry (ITC)

Materials:

  • Purified peptide containing a pyridylalanine residue

  • Metal salt solution (e.g., CuSO4, ZnCl2)

  • ITC buffer (e.g., HEPES or MES, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide and the metal salt in the ITC buffer. Degas both solutions.

  • ITC Experiment:

    • Load the peptide solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Perform a series of injections of the metal solution into the peptide solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks to obtain the enthalpy change for each injection.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat No Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Yes Repeat->Deprotect Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate Peptide Cleave->Precipitate

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Racemization_Pathway cluster_0 Activation cluster_1 Racemization cluster_2 Coupling Fmoc_AA Fmoc-L-Xaa-OH Activated_Ester Activated Ester/Oxazolone Fmoc_AA->Activated_Ester + Coupling Reagent + Base Enolate Enolate Intermediate Activated_Ester->Enolate α-proton abstraction Peptide_L Peptide-L-Xaa Enolate->Peptide_L + H-N-Peptide Peptide_D Peptide-D-Xaa Enolate->Peptide_D + H-N-Peptide

Caption: Proposed pathway for racemization during amino acid activation and coupling in SPPS.

Metal_Chelation_Comparison Pal2 Fmoc-L-2-Pal N C Pal3 Fmoc-L-3-Pal N C Pal4 Fmoc-L-4-Pal N C BpyAla Fmoc-L-BpyAla N N C Metal Metal Ion Metal->Pal2:N Bidentate Metal->Pal3:N Monodentate Metal->Pal4:N Monodentate Metal->BpyAla:N1 Metal->BpyAla:N2 Strong Bidentate

Caption: Comparison of metal chelation modes for pyridylalanine isomers and bipyridylalanine.

References

Safety Operating Guide

Proper Disposal of Fmoc-L-2-Pyridylalanine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides detailed procedures for the proper disposal of Fmoc-L-2-Pyridylalanine, a reagent commonly used in peptide synthesis. Adherence to these guidelines is essential for protecting personnel and minimizing environmental impact.

I. Understanding the Hazard Profile

Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, it is generally not classified as a hazardous substance.[1][2] However, it is prudent to handle it as a potentially hazardous chemical. The primary risks are associated with inhalation of dust particles and direct contact with skin and eyes, which may cause irritation.[3][4] Under fire conditions, hazardous decomposition products such as oxides of carbon and nitrogen may be emitted.[1][3]

II. Required Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

PPE CategoryItemSpecification
Eye Protection Safety GlassesWith side shields
Hand Protection Disposable GlovesNitrile or neoprene
Body Protection Laboratory Coat---
Respiratory Dust Mask/RespiratorRecommended when handling bulk quantities or if dust is generated
III. Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Solid Waste: All disposable materials contaminated with this compound, including weighing papers, contaminated gloves, and bench protectors, should be considered chemical waste.

  • Liquid Waste: Solutions containing this compound and rinsates from container cleaning should be collected as liquid chemical waste.

  • Empty Containers: Empty containers that held the reagent should be treated as hazardous waste until properly decontaminated.[5]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Carefully place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Avoid generating dust during transfer.

  • Liquid Waste:

    • Pour all liquid waste into a designated, sealed, and compatible waste container.

    • Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents.[1]

  • Container Decontamination:

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., methanol or ethanol).

    • Collect all rinsate as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

Step 3: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Storage temperature should be consistent with the recommendations for the chemical (2-8°C).[2]

Step 4: Final Disposal

  • Crucially, do not dispose of this compound waste down the drain or in the regular trash. [5][6]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Always follow all federal, state, and local regulations for chemical waste disposal.[1][3]

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area if a large amount of dust is generated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous solid waste.

Experimental Workflow and Decision-Making Diagrams

To facilitate understanding, the following diagrams illustrate the procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Types ppe->segregate collect_solid Collect Solid Waste segregate->collect_solid Solids collect_liquid Collect Liquid Waste segregate->collect_liquid Liquids decontaminate Decontaminate Empty Containers segregate->decontaminate Empty Containers label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste decontaminate->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS/Licensed Contractor store_waste->contact_ehs end_disposal Dispose via Approved Channels contact_ehs->end_disposal

Caption: Workflow for the proper disposal of this compound.

Spill Response for this compound action_node action_node spill Spill Occurs is_dusty Significant Dust Generated? spill->is_dusty evacuate Evacuate Area is_dusty->evacuate Yes ppe Don PPE is_dusty->ppe No evacuate->ppe contain Cover with Inert Absorbent ppe->contain collect Sweep into Waste Container contain->collect clean Clean Area with Damp Cloth collect->clean dispose_cloth Dispose of Cloth as Waste clean->dispose_cloth

Caption: Decision workflow for responding to a spill of this compound.

References

Personal protective equipment for handling Fmoc-L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-L-2-Pyridylalanine (CAS No: 185379-40-2), a key reagent in peptide synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. While a Safety Data Sheet (SDS) for this compound has classified it as not a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols and treat all chemicals with the utmost care.[1]

Hazard Assessment and Control

The primary risks associated with this compound are similar to those for other fine organic powders: potential for dust inhalation and irritation to the eyes and skin upon contact. When used in solution, the hazards are primarily dictated by the solvents and reagents involved, such as Dimethylformamide (DMF) and piperidine, which are common in Fmoc-based peptide synthesis.[2][3] Engineering controls, such as working in a certified chemical fume hood, are essential to minimize inhalation exposure.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[4] The required level of protection varies depending on whether the compound is in solid or solution form.

Table 1: Recommended Personal Protective Equipment

Protection Type Handling Solid Compound Handling in Solution (e.g., with DMF, Piperidine) Rationale
Eye & Face ANSI Z87.1 compliant safety glasses with side shields.[5]Chemical splash goggles.[6] A face shield should be worn over goggles when handling large volumes.[7]Protects eyes from airborne powder and chemical splashes.[8]
Hand Nitrile gloves.[9]Chemical-resistant gloves (e.g., nitrile). Double-gloving may be necessary for extended operations.[5]Prevents skin contact with the chemical and associated solvents.[10]
Body Standard laboratory coat.[11]Chemical-resistant lab coat or apron over a standard lab coat.[6]Protects skin and clothing from spills and splashes.[12]
Respiratory NIOSH-approved N95 respirator if weighing outside of a fume hood or if dust is generated.[13]Work must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6]Minimizes inhalation of fine powder or hazardous solvent vapors.
Footwear Closed-toe shoes.[12]Chemical-resistant, closed-toe shoes.[6]Protects feet from spills and dropped objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental compliance.

A. Handling Solid this compound:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area for handling, preferably within a chemical fume hood or on a bench with a downdraft.

  • Weighing: If possible, weigh the compound directly within a fume hood. If a balance is located on an open bench, use an N95 respirator to prevent inhalation of fine powder. Use a spatula to carefully transfer the solid, avoiding actions that could create dust.

  • Transfer: Close the container securely after use. Clean any residual powder from the spatula and weighing vessel using a solvent-moistened wipe, which should then be disposed of as solid chemical waste.

B. Handling this compound in Solution:

  • Solvent Handling: All work with organic solvents like DMF and reagents like piperidine must be conducted within a certified chemical fume hood.[2]

  • Dissolution: Add the solid this compound to the solvent in a suitable flask. Cap the flask and mix gently until the solid is fully dissolved.

  • Use in Synthesis: For procedures such as peptide synthesis, use appropriate glassware and equipment. Ensure all connections are secure to prevent leaks. Standard protocols for Fmoc-based solid-phase peptide synthesis typically involve steps like deprotection with a piperidine solution, followed by washing.[14][15]

  • Solid Waste:

    • Dispose of any unused solid this compound in a designated hazardous waste container.

    • Contaminated items such as weighing paper, gloves, and wipes should also be placed in this container.

  • Liquid Waste:

    • All liquid waste, including reaction mixtures and solvent washes containing this compound, DMF, piperidine, and other reagents, must be collected in a clearly labeled, sealed hazardous waste container.

    • Do not dispose of chemical waste down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency First Aid Measures

In case of accidental exposure, follow these immediate steps as outlined in the substance's SDS[1]:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedures cluster_solid Solid Compound cluster_solution In Solution cluster_disposal 3. Waste Management cluster_cleanup 4. Final Steps prep1 Conduct Hazard Assessment prep2 Don Appropriate PPE (See Table 1) prep1->prep2 solid1 Weigh Solid in Fume Hood prep2->solid1 Start Handling solid2 Transfer to Reaction Vessel solid1->solid2 sol1 Dissolve in Solvent (e.g., DMF) in Fume Hood solid2->sol1 sol2 Perform Synthesis/ Reaction sol1->sol2 waste1 Segregate Waste Streams sol2->waste1 Post-Reaction waste2 Solid Waste (Contaminated PPE, excess solid) waste1->waste2 waste3 Liquid Waste (Solvents, reaction mixtures) waste1->waste3 clean1 Decontaminate Work Area waste2->clean1 waste3->clean1 clean2 Doff and Dispose of PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.